1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUAASLFNKTIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)CCl)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373495 | |
| Record name | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131803-37-7 | |
| Record name | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131803-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. This document details the established synthetic route, key physical properties, and available analytical data.
Introduction
This compound (CAS No: 131803-37-7) is a polyfluorinated aromatic compound featuring two reactive chloromethyl groups.[1] The tetrafluorinated benzene ring provides unique electronic properties and metabolic stability, while the chloromethyl functionalities serve as versatile handles for further chemical transformations. These characteristics make it an attractive starting material for the synthesis of novel pharmaceutical candidates and advanced polymers.
Synthesis
The primary route for the synthesis of this compound is the electrophilic chloromethylation of 1,2,4,5-tetrafluorobenzene.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from the established method for the chloromethylation of polyfluoroaromatic compounds.[2] At elevated temperatures (70-100°C), the bis-chloromethylation product is preferentially formed with yields of up to 85%.[2]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
Bis(chloromethyl) ether (Caution: Highly carcinogenic)
-
Chlorosulfonic acid (Caution: Corrosive)
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred and cooled (0-5°C) mixture of 1,2,4,5-tetrafluorobenzene and bis(chloromethyl) ether, slowly add chlorosulfonic acid dropwise. The rate of addition should be controlled to maintain the temperature below 5°C and to manage the evolution of HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over one hour, followed by stirring for an additional hour.
-
Gradually heat the mixture to 70-100°C and maintain this temperature for approximately 1.5-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Characterization Data
While a complete set of publicly available experimental spectra for this compound is limited, the following physical and analytical data have been reported.
Physical Properties
| Property | Value | Source |
| CAS Number | 131803-37-7 | [1] |
| Molecular Formula | C₈H₄Cl₂F₄ | [1] |
| Molecular Weight | 247.02 g/mol | [1] |
| Melting Point | 77 °C | [3] |
| Boiling Point (Predicted) | 223.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.527 ± 0.06 g/cm³ | [3] |
Spectroscopic Data
-
¹⁹F NMR: A ¹⁹F NMR spectrum is reported to be available from Wiley-VCH.[4]
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: Specific experimental data for the target compound is not currently available in public databases. For reference, spectroscopic data for structurally similar compounds can be consulted.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and purification.
Caption: General workflow for product characterization.
References
An In-depth Technical Guide to 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is a halogenated aromatic compound of significant interest in synthetic chemistry. Its rigid, electron-deficient tetrafluorinated benzene core, combined with two reactive chloromethyl functional groups, makes it a valuable bifunctional building block. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and handling. Detailed experimental protocols for its synthesis and characterization are presented, alongside data tables and diagrams to facilitate its use in research and development, particularly in the fields of materials science and medicinal chemistry.
Molecular Structure and Identification
This compound possesses a symmetrical structure with a central perfluorinated benzene ring. The two chloromethyl groups are situated at the para positions (1 and 4), making the molecule a versatile linker or cross-linking agent. The high degree of fluorination significantly influences the electronic properties of the aromatic ring, rendering it electron-poor and affecting the reactivity of the benzylic positions.
Figure 1: 2D Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 131803-37-7[1] |
| Molecular Formula | C₈H₄Cl₂F₄[1] |
| InChI | InChI=1S/C8H4Cl2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2[1] |
| InChIKey | WEUAASLFNKTIIM-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=C(C(=C(C(=C1F)CCl)F)F)C(Cl)F[1] |
| Synonyms | 1,4-Bis(chloromethyl)tetrafluorobenzene, Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetrafluoro-[1] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its high molecular weight and the presence of multiple halogen atoms.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 247.01 g/mol [1] |
| Monoisotopic Mass | 245.9626182 Da[1] |
| Physical Description | Expected to be a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform) and insoluble in water. |
Synthesis and Reactivity
Synthesis Pathway
The primary route for synthesizing this compound is through the electrophilic chloromethylation of 1,2,4,5-tetrafluorobenzene. This reaction typically involves an electrophilic aromatic substitution where the hydrogen atoms on the tetrafluorobenzene ring are replaced by chloromethyl groups. Studies on the chloromethylation of polyfluoroaromatic compounds indicate that potent reagent systems are required to overcome the deactivating effect of the fluorine atoms.[2] A common method employs bis(chloromethyl) ether in the presence of a strong acid, such as chlorosulfonic acid, at elevated temperatures to drive the reaction towards bis-substitution.[2]
Figure 2: General workflow for the synthesis of this compound.
Reactivity
The two benzylic chloride groups are excellent leaving groups, making the molecule highly susceptible to nucleophilic substitution reactions. This bifunctionality allows it to act as a rigid cross-linker in polymer chemistry or as a scaffold for constructing complex molecular architectures, such as metal-organic frameworks (MOFs) or macrocycles. The electron-withdrawing nature of the perfluorinated ring enhances the electrophilicity of the benzylic carbons.
Experimental Protocols
Synthesis of this compound[2]
This protocol is adapted from general procedures for the chloromethylation of polyfluorinated aromatic compounds.
-
Reagent Preparation : In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet/scrubber.
-
Reaction Setup : Charge the flask with 1,2,4,5-tetrafluorobenzene (1 equivalent).
-
Addition of Acid : Cool the flask in an ice bath and slowly add chlorosulfonic acid (approx. 5-10 equivalents) via the dropping funnel.
-
Addition of Chloromethylating Agent : While maintaining the temperature below 10 °C, add crude bis(chloromethyl) ether (approx. 2.5-3 equivalents) dropwise.
-
Reaction : After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-100 °C. Maintain this temperature for 4-8 hours, monitoring the reaction progress by GC-MS or TLC.
-
Work-up : Cool the mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate as a solid.
-
Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification : Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a hexane/dichloromethane mixture.
Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR : A sharp singlet in the range of δ 4.5-5.0 ppm corresponding to the four equivalent protons of the two -CH₂Cl groups.
-
Expected ¹⁹F NMR : A single resonance is expected due to the chemical equivalence of the four fluorine atoms.
-
Expected ¹³C NMR : Signals corresponding to the benzylic carbons (-CH₂Cl) and the aromatic carbons. The aromatic carbons will show splitting due to C-F coupling.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
-
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Handling Precautions :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
An In-depth Technical Guide to the Reactivity of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is a versatile building block in organic synthesis, characterized by two reactive benzylic chloride moieties and an electron-deficient tetrafluorinated aromatic ring. This guide provides a comprehensive overview of its reactivity with various nucleophiles, including oxygen-, nitrogen-, and sulfur-containing reagents. The primary mode of reaction is nucleophilic substitution at the chloromethyl groups, leading to a diverse array of functionalized molecules. This document details the experimental conditions, yields, and potential applications of these reactions, with a focus on providing actionable data and protocols for laboratory use.
Introduction
The unique electronic properties of this compound, stemming from the strongly electron-withdrawing nature of the fluorine atoms, render the benzylic carbons highly susceptible to nucleophilic attack. This enhanced reactivity, coupled with the bifunctional nature of the molecule, makes it an attractive precursor for the synthesis of polymers, macrocycles, and complex organic molecules with potential applications in materials science and drug discovery.
This technical guide summarizes the known reactivity of this compound with O-, N-, and S-nucleophiles, presenting quantitative data in tabular format, providing detailed experimental protocols for key transformations, and illustrating reaction pathways using Graphviz diagrams.
Reactivity with Oxygen Nucleophiles
The primary reaction with oxygen nucleophiles involves the displacement of the chloride ions to form ethers or alcohols. The most well-documented reaction is the hydrolysis to the corresponding diol.
Quantitative Data for Reactions with O-Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature | Time | Product | Yield (%) |
| Hydroxide | Na₂CO₃ or K₂CO₃ | Ethanol/Water | Reflux | 6-10 h | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 78-86[1] |
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
This protocol is adapted from the procedure described in Chinese patent CN101973850B.[1]
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of this compound, an alkali (sodium carbonate or potassium carbonate), water, and ethanol is prepared. The molar ratio of alkali to the dichloride is typically between 2:1 and 3:1. The weight ratio of water to the dichloride is between 4:1 and 6:1, and the weight ratio of ethanol to the dichloride is between 1:1 and 2:1.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature with stirring for 6 to 10 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, is collected by filtration.
-
The product can be further purified by recrystallization if necessary.
Reaction Pathway
References
Solubility of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information, the theoretical factors influencing its solubility, and a detailed, generalized experimental protocol for determining its solubility in various organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound for applications in organic synthesis, materials science, and drug development.
Introduction to this compound
This compound is a halogenated aromatic compound with a central tetrafluorinated benzene ring and two chloromethyl substituents at the para positions. The presence of both highly electronegative fluorine atoms and reactive chloromethyl groups makes it a valuable, albeit specialized, building block in the synthesis of various novel organic molecules and polymers. Understanding its solubility is a critical first step for its effective use in reaction media, for purification processes, and for its potential incorporation into more complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its interactions with different solvents and thus its solubility.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂F₄ |
| Molecular Weight | 247.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 77-79 °C |
| Boiling Point | 245-250 °C |
| Density | ~1.6 g/cm³ |
Qualitative Solubility Profile
Based on available literature and the principles of "like dissolves like," a qualitative solubility profile for this compound can be inferred. The high degree of fluorination and the presence of chloromethyl groups contribute to a unique solubility behavior.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Insoluble to Sparingly Soluble | The molecule is largely nonpolar due to the fluorinated aromatic ring, leading to poor interactions with highly polar and hydrogen-bonding solvents like water. Some solubility may be observed in alcohols like ethanol due to the potential for weak dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have significant dipole moments that can interact favorably with the polar C-F and C-Cl bonds of the solute, facilitating dissolution. |
| Nonpolar Aromatic | Benzene, Toluene, Xylenes | Soluble | The aromatic core of the solute allows for favorable π-π stacking interactions with aromatic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Soluble | The presence of chlorine atoms in both the solute and solvent leads to compatible intermolecular forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character of these solvents is compatible with the solute. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The highly fluorinated nature of the solute makes it somewhat "fluorous," which can lead to reduced miscibility with purely hydrocarbon solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps or sealed ampoules
-
Constant temperature incubator or water bath
-
Vortex mixer and/or shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE or other solvent-compatible material)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. A conceptual understanding of these factors is crucial for solvent selection and for predicting solubility trends.
Caption: Key factors influencing the solubility of an organic compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily available literature, this technical guide provides a robust framework for researchers and professionals. The qualitative solubility profile, based on chemical principles, suggests good solubility in polar aprotic, aromatic, and chlorinated solvents. For precise quantitative data, the detailed experimental protocol for the isothermal shake-flask method offers a reliable pathway. A thorough understanding of the factors influencing solubility will aid in solvent selection for synthesis, purification, and various applications of this versatile fluorinated compound.
An In-depth Technical Guide to the Safe Handling of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene (CAS No: 131803-37-7), a fluorinated aromatic compound. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the environment.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | α,α'-Dichloro-2,3,5,6-tetrafluoro-p-xylene, 1,4-Bis(chloromethyl)tetrafluorobenzene | [1][2] |
| CAS Number | 131803-37-7 | [1][2] |
| Molecular Formula | C8H4Cl2F4 | [1][2] |
| Molecular Weight | 247.02 g/mol | [1][2] |
| Melting Point | 81 - 86 °C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning
Hazard Pictograms:
Experimental Protocols: Safe Handling and Storage
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE)
A detailed workflow for donning and doffing PPE should be followed to prevent contamination.
Caption: Personal Protective Equipment (PPE) Donning and Doffing Workflow.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Skin Protection:
-
Wear a lab coat.
-
Wear chemically resistant gloves (e.g., nitrile rubber).
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]
-
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[7]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed.[8]
-
Store locked up.[8]
-
Incompatible materials include bases, strong oxidizing agents, strong acids, and reducing agents.[6]
Emergency Procedures
First-Aid Measures
The following diagram illustrates the initial response to different types of exposure.
Caption: First-Aid Response Protocol for Exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water. Seek medical attention if irritation occurs.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures
-
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Avoid breathing dust.
-
Wear appropriate personal protective equipment.
-
-
Environmental Precautions:
-
Prevent the product from entering drains.
-
-
Methods for Cleaning Up:
-
For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.[3]
-
For large spills, contain the spill and collect the material.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.
Toxicological and Ecological Information
-
Toxicological Information: This substance is harmful if swallowed, inhaled, or in contact with the skin.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
-
Ecological Information: Data on the ecological effects of this compound is limited. It is advised to prevent its release into the environment.
This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) for complete information.
References
- 1. 1,4-BIS(CHLOROMETHYL)TETRAFLUOROBENZENE - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C8H4Cl2F4 | CID 2756724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
physical properties of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
An In-depth Technical Guide to the Physical Properties of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Introduction
This compound is a halogenated aromatic compound with the chemical formula C₈H₄Cl₂F₄.[1][2] Its structure, featuring a tetrafluorinated benzene ring with two chloromethyl substituents, makes it a valuable intermediate in organic synthesis, particularly for the preparation of specialized polymers, pesticides, pharmaceuticals, and dyes.[1] This guide provides a comprehensive overview of its core physical properties for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifying Information
Quantitative Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that there are some discrepancies between reported experimental values and predicted values in the available literature.
| Property | Value | Source Type |
| Molecular Weight | 247.01 g/mol | Computed[2] |
| 247.02 g/mol | ||
| Melting Point | 77 °C | Experimental[3] |
| Boiling Point | 186 °C | Experimental[1] |
| 223.0 ± 35.0 °C | Predicted[3] | |
| Density | 1.95 g/cm³ | Experimental[1] |
| 1.527 ± 0.06 g/cm³ | Predicted[3] | |
| Flash Point | 74 °C | Experimental[1] |
| Appearance | Colorless liquid | [1] |
| Solubility | Insoluble in water; Soluble in ethanol and xylene | [1] |
Note on Physical State: There is a discrepancy in the literature regarding the physical state at room temperature. While one source describes it as a colorless liquid, another reports a melting point of 77°C, which would classify it as a solid under standard conditions.[1][3] Given the high melting point, it is most likely a solid at room temperature.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard laboratory procedures are employed for such characterizations. The synthesis of this compound generally involves the chloromethylation of a polyfluoroaromatic precursor.[4]
General Synthesis Method: Chloromethylation
A common method for preparing this compound is through the chloromethylation of 2,3,5,6-tetrafluorobenzene.[4] This electrophilic aromatic substitution reaction introduces the chloromethyl groups onto the benzene ring.
One cited method involves reacting 2,3,5,6-tetrafluorobenzene with a chloromethylating agent like bis(chloromethyl) ether in the presence of chlorosulfonic acid.[4] The reaction temperature can be controlled to favor either mono- or bis-chloromethylation. Higher temperatures (70-100°C) typically lead to a higher yield of the bis-chloromethylated product.[4]
Determination of Physical Properties: Standard Methodologies
-
Melting Point: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the purified solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.
-
Boiling Point: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and the liquid actively boils is recorded as the boiling point.
-
Density: The density of a solid can be determined using a pycnometer or by measuring the volume displacement of a known mass of the substance in an inert liquid in which it is insoluble.
-
Solubility: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent (e.g., water, ethanol, xylene) and observing whether it dissolves at room temperature with agitation.
Logical Relationships of Physical Properties
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties.
Caption: Relationship between molecular structure and physical properties.
Safety Information
This compound is an organic compound that may be irritating and toxic.[1] Direct contact with the skin or eyes can cause irritation, burning, or allergic reactions.[1] It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, to prevent direct contact and inhalation of vapors.[1]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H4Cl2F4 | CID 2756724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-BIS(CHLOROMETHYL)TETRAFLUOROBENZENE CAS#: 131803-37-7 [m.chemicalbook.com]
- 4. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]
An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Tetrafluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on tetrafluorobenzene derivatives. The presence of four strongly electron-withdrawing fluorine atoms significantly deactivates the aromatic ring, presenting unique challenges and opportunities in synthetic chemistry. This document details the reactivity, regioselectivity, and experimental protocols for various EAS reactions, including nitration, halogenation, and Friedel-Crafts reactions, across the three isomers of tetrafluorobenzene: 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing the necessary information to effectively utilize these versatile building blocks.
Introduction: The Challenge of Electrophilic Aromatic Substitution on Tetrafluorobenzenes
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] However, the high electronegativity of fluorine atoms drastically reduces the electron density of the benzene ring, making it significantly less nucleophilic and thus, less reactive towards electrophiles.[2] This deactivating effect is pronounced in tetrafluorobenzenes, rendering many standard EAS conditions ineffective.
Despite this challenge, the unique electronic properties and potential for regioselective functionalization make tetrafluorobenzene derivatives valuable synthons in the development of pharmaceuticals, agrochemicals, and advanced materials. Understanding the interplay of electronic effects and reaction conditions is paramount to successfully employing these substrates.
General Principles of Reactivity and Regioselectivity
The four fluorine atoms on the benzene ring exert a strong -I (inductive) effect, withdrawing electron density from the aromatic system.[3] This deactivation is the primary hurdle to overcome in EAS reactions. The substitution of a hydrogen atom is generally favored over the displacement of a fluorine atom under electrophilic conditions.
The position of the remaining hydrogen atoms on the tetrafluorobenzene isomers dictates the possible sites of substitution:
-
1,2,3,4-Tetrafluorobenzene: Possesses two adjacent hydrogen atoms at the 5- and 6-positions.
-
1,2,3,5-Tetrafluorobenzene: Has two hydrogen atoms at the 4- and 6-positions.
-
1,2,4,5-Tetrafluorobenzene: Features two hydrogen atoms in a para-relationship at the 3- and 6-positions.
The regioselectivity of EAS on these isomers is governed by the ability of the fluorine atoms to stabilize the intermediate arenium ion (σ-complex). While fluorine is strongly electron-withdrawing inductively, it can also donate electron density through a +M (mesomeric) effect via its lone pairs. This resonance stabilization is most effective when the positive charge of the arenium ion is located on a carbon atom bearing a fluorine atom, particularly from the ortho or para positions relative to the site of electrophilic attack.
Key Electrophilic Aromatic Substitution Reactions
Nitration
The nitration of tetrafluorobenzenes requires potent nitrating agents due to the deactivated nature of the ring.
-
1,2,3,4- and 1,2,3,5-Tetrafluorobenzene: Successful nitration of these isomers can be achieved in high yields using a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone.[4] This combination generates the highly reactive nitronium ion (NO₂⁺) necessary to overcome the ring's deactivation.
-
1,2,4,5-Tetrafluorobenzene: Interestingly, standard nitrating conditions (e.g., HNO₃/H₂SO₄) do not lead to nitration. Instead, an oxidation reaction occurs, yielding 2,5-difluoro-1,4-benzoquinone. This highlights the profound electronic influence of the fluorine substituents, which can alter the expected reaction pathway.
Table 1: Quantitative Data for Nitration of Tetrafluorobenzene Isomers
| Substrate | Reagents | Product(s) | Yield (%) | Reference |
| 1,2,3,4-Tetrafluorobenzene | fuming HNO₃, BF₃, tetramethylene sulphone | 1,2,3,4-Tetrafluoro-5-nitrobenzene | High | [4] |
| 1,2,3,5-Tetrafluorobenzene | fuming HNO₃, BF₃, tetramethylene sulphone | 1,2,3,5-Tetrafluoro-4-nitrobenzene | High | [4] |
| 1,2,4,5-Tetrafluorobenzene | HNO₃, H₂SO₄ | 2,5-Difluoro-1,4-benzoquinone | Not reported |
Halogenation
Halogenation of tetrafluorobenzenes also requires forcing conditions.
-
Bromination: The bromination of 1,2,4,5-tetrafluorobenzene can be accomplished using bromine in oleum (fuming sulfuric acid), leading to the formation of 1,4-dibromo-2,3,5,6-tetrafluorobenzene.[5]
Table 2: Quantitative Data for Halogenation of Tetrafluorobenzene Isomers
| Substrate | Reagents | Product(s) | Yield (%) | Reference |
| 1,2,4,5-Tetrafluorobenzene | Br₂, Oleum | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | Not reported | [5] |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are particularly challenging on tetrafluorobenzene derivatives due to the strong deactivation of the ring. These reactions typically require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The electron-withdrawing nature of the fluorine atoms makes the aromatic ring a poor nucleophile, often rendering it unreactive under standard Friedel-Crafts conditions.
Successful Friedel-Crafts reactions on tetrafluorobenzenes are not widely reported in the literature, suggesting that these transformations are often low-yielding or require specialized, highly reactive electrophiles and catalysts. The strong Lewis acid catalysts can also form stable complexes with the fluorinated ring, further impeding the reaction.
Experimental Protocols
General Considerations
-
Safety: Many of the reagents used in these reactions, such as fuming nitric acid, oleum, boron trifluoride, and aluminum chloride, are highly corrosive and/or toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Anhydrous Conditions: Friedel-Crafts reactions and reactions involving strong Lewis acids require strictly anhydrous conditions to prevent catalyst deactivation. Glassware should be oven- or flame-dried, and anhydrous solvents should be used.
Protocol: Nitration of 1,2,3,4-Tetrafluorobenzene
This protocol is based on the successful nitration method reported for polyfluorinated benzenes.[4]
Materials:
-
1,2,3,4-Tetrafluorobenzene
-
Fuming nitric acid (d > 1.5 g/mL)
-
Boron trifluoride gas
-
Tetramethylene sulphone (sulfolane), anhydrous
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a thermometer, dissolve 1,2,3,4-tetrafluorobenzene in anhydrous tetramethylene sulphone under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly bubble boron trifluoride gas through the stirred solution.
-
While maintaining the temperature and the flow of boron trifluoride, add fuming nitric acid dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (monitoring by TLC or GC-MS is recommended to determine completion).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1,2,3,4-tetrafluoro-5-nitrobenzene.
Protocol: Bromination of 1,2,4,5-Tetrafluorobenzene
This protocol is based on the reported bromination in oleum.[5]
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Bromine (Br₂)
-
Oleum (fuming sulfuric acid, e.g., 20% SO₃)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool oleum in an ice bath.
-
Slowly add 1,2,4,5-tetrafluorobenzene to the cold, stirred oleum.
-
From the dropping funnel, add bromine dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitor by GC-MS).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Isolate the precipitated solid product by filtration.
-
Wash the solid thoroughly with water and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexanes) to obtain pure 1,4-dibromo-2,3,5,6-tetrafluorobenzene.
Visualizing Reaction Pathways and Workflows
General Mechanism of Electrophilic Aromatic Substitution
Caption: General two-step mechanism of electrophilic aromatic substitution on an aromatic ring.
Regioselectivity in the Nitration of 1,2,3,5-Tetrafluorobenzene
Caption: Regioselectivity in the nitration of 1,2,3,5-tetrafluorobenzene.
Experimental Workflow for Nitration
Caption: A typical experimental workflow for the nitration of tetrafluorobenzenes.
Conclusion
Electrophilic aromatic substitution on tetrafluorobenzene derivatives is a challenging yet synthetically valuable area of organic chemistry. The strong deactivating effect of the fluorine atoms necessitates the use of powerful electrophiles and often harsh reaction conditions. However, the unique electronic properties of the resulting polyfluorinated aromatic compounds make them attractive targets for applications in drug discovery and materials science. This guide has provided an overview of the key principles, reaction types, and experimental considerations for performing EAS on these challenging substrates. Further research into the development of milder and more selective methods for the functionalization of tetrafluorobenzenes will undoubtedly continue to expand their utility in modern organic synthesis.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
The Transformative Role of Fluorine in Modifying Benzene Ring Reactivity: A Technical Guide for Drug Development
Abstract: The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted roles of fluorine in modulating the reactivity of the benzene ring. We delve into the fundamental electronic effects of fluorine that govern its influence on electrophilic and nucleophilic aromatic substitution, as well as on the acidity and basicity of proximal functional groups. This guide presents quantitative data in structured tables for clear comparison, provides detailed experimental protocols for key reactions and analytical procedures, and utilizes visualizations to illustrate core concepts, empowering researchers in their drug discovery endeavors.
The Dichotomous Electronic Nature of Fluorine
The profound impact of fluorine on the benzene ring stems from a delicate balance of two powerful, opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma (σ) bond.[1][2] This effect polarizes the carbon-fluorine bond, drawing electron density away from the attached carbon and, by extension, the entire aromatic ring. This inductive withdrawal decreases the electron density of the π-system, deactivating the ring towards attack by electrophiles.[3]
-
Resonance (Mesomeric) Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system.[2][4] This donation of electron density through resonance increases the electron density at the ortho and para positions. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this resonance donation is significantly weaker than its powerful inductive withdrawal.[5]
The net result of these competing forces is that fluorine is an overall deactivating group, yet it directs incoming electrophiles to the ortho and para positions.
Impact on Aromatic Reactivity
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. Due to fluorine's strong inductive electron withdrawal, fluorobenzene is less reactive than benzene. However, it is notably more reactive than other halobenzenes like chlorobenzene and bromobenzene.[3][6] This "anomalous" reactivity is because fluorine's weaker resonance effect is still more effective at stabilizing the carbocation intermediate (the sigma complex) compared to the larger halogens, where p-orbital overlap is less efficient.[5] The resonance effect directs substitution almost exclusively to the para position, with a smaller amount at the ortho position.[1][7]
| Compound | Relative Rate of Nitration (Benzene = 1) | % ortho | % meta | % para |
| Benzene | 1.0 | - | - | - |
| Fluorobenzene | 0.15 | 13 | 0 | 87 |
| Chlorobenzene | 0.033 | 30 | 1 | 69 |
| Bromobenzene | 0.030 | 37 | 1 | 62 |
| Iodobenzene | 0.18 | 38 | 2 | 60 |
| Data compiled from various sources.[1][6] |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the benzene ring is attacked by a nucleophile. This reaction requires the ring to be electron-deficient, typically achieved by having strongly electron-withdrawing groups (like -NO₂) ortho or para to a leaving group. Paradoxically, fluorine, which forms the strongest single bond with carbon, is an outstanding leaving group in SNAr reactions.[8][9]
The reactivity order for halogens in SNAr is F >> Cl > Br > I.[9]
This is because the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). Fluorine's powerful inductive effect is uniquely effective at stabilizing this intermediate, thereby lowering the activation energy of this slow step.[7] The subsequent breaking of the C-F bond is fast and does not influence the overall reaction rate.
| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Qualitative Relative Rate | Example Quantitative Rate (vs. Chloro) |
| -F | Fastest | ~320x faster (in 2-halopyridine series)[9] |
| -Cl | Fast | 1 |
| -Br | Slower | < 1 |
| -I | Slowest | << 1 |
Influence on Acidity and Basicity (pKa)
Fluorine's ability to pull electron density can significantly impact the acidity and basicity of functional groups attached to the benzene ring or nearby. This modulation of a molecule's ionization state is critical for receptor binding, solubility, and membrane permeability in drug design.[10][11]
-
Acidity: By withdrawing electron density, fluorine stabilizes the conjugate base (e.g., a phenoxide or carboxylate ion) formed after proton loss, thereby increasing the acidity (lowering the pKa) of the parent acid.[12][13]
-
Basicity: Similarly, fluorine reduces the electron density on basic nitrogen atoms (e.g., in anilines), making the lone pair less available for protonation. This decreases the basicity (lowers the pKa of the conjugate acid).[14]
| Compound | pKa | Compound | pKa (of Conjugate Acid) |
| Phenol | 9.99 | Aniline | 4.60 |
| 2-Fluorophenol | 8.70[15][16] | 2-Fluoroaniline | 3.20[17] |
| 3-Fluorophenol | 9.28 | 3-Fluoroaniline | 3.51 |
| 4-Fluorophenol | 9.95[15] | 4-Fluoroaniline | 4.65[14][18] |
| Data compiled from various sources. |
Application in Drug Design: Enhancing Metabolic Stability
A primary application of fluorine in drug development is to enhance metabolic stability. Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a vulnerable C-H bond.[19] Replacing a hydrogen atom at such a "metabolic soft spot" with a fluorine atom can effectively block this pathway. The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage by CYP450 enzymes.[10][19] This strategy can significantly increase a drug's half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[20]
| Compound Pair | Description | Half-life (t½, min) in Liver Microsomes | Intrinsic Clearance (CLint) |
| UT-155 vs. 32c | Non-fluorinated indole vs. CF₃-substituted analogue | 12.35 vs. 53.71 | - vs. 1.29 mL/min/mg |
| Indole vs. 5-Fluoroindole | Parent indole vs. 5-Fluoro analogue | (low) vs. 144.2 | (high) vs. 9.0 mL/min/kg |
| Data adapted from a comparative study on indole metabolism.[20] |
Experimental Protocols
Protocol: Competitive Nitration of Benzene and Fluorobenzene
This experiment demonstrates the deactivating yet ortho, para-directing nature of fluorine in SEAr.
Methodology:
-
Preparation of Nitrating Agent: In a 25 mL Erlenmeyer flask, add acetic anhydride (1.0 mL). Cool the flask in an ice-water bath to 0-5°C. Cautiously and dropwise, add concentrated nitric acid (0.2 mL) while stirring. Keep the mixture cold.
-
Reaction Setup: In a separate 50 mL flask, combine benzene (1.0 mL), fluorobenzene (1.0 mL), and acetic anhydride (5.0 mL).
-
Nitration: To the substrate mixture, add the prepared nitrating agent (0.5 mL) dropwise while stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Quenching and Extraction: Pour the reaction mixture into a beaker containing 25 mL of ice water. Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic extracts and wash sequentially with 10 mL of 5% aqueous sodium bicarbonate solution and 10 mL of brine.
-
Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent for HPLC analysis to determine the relative amounts of nitrobenzene and fluoronitrobenzene isomers.[5][21]
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This experiment illustrates the high reactivity of an activated aryl fluoride with a nucleophile.
Reaction: 1-fluoro-2,4-dinitrobenzene + Piperidine → 1-(2,4-dinitrophenyl)piperidine
Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 mmol, 186 mg) in 10 mL of ethanol.
-
Nucleophile Addition: To the stirred solution, add piperidine (1.2 mmol, 0.12 mL) dropwise at room temperature.
-
Reaction Monitoring: An immediate color change to deep red/orange is typically observed, indicating the formation of the Meisenheimer complex. Stir the reaction at room temperature. The reaction is often complete within 30-60 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into 50 mL of cold water. A yellow solid product should precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 15 mL). The product can be further purified by recrystallization from ethanol to yield bright yellow crystals of 1-(2,4-dinitrophenyl)piperidine.[22]
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the pKa of an ionizable compound like a substituted phenol.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorophenol in a solvent like methanol or DMSO.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 7 to pH 11 for a fluorophenol). A constant ionic strength should be maintained across all buffers.
-
Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette by adding a small, constant volume of the stock solution to a fixed volume of the buffer. The final concentration of the analyte should be identical in all cuvettes (e.g., 50 µM).
-
Spectra Acquisition: Record the full UV-Vis absorption spectrum (e.g., 250-450 nm) for each buffered solution. Also record spectra for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the pure acidic (HA) and pure basic (A⁻) forms, respectively.
-
Data Analysis:
-
Identify a wavelength where the absorbance of the acidic and basic forms differs significantly.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum (pure HA) and maximum (pure A⁻) values.[23]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]), where the concentration ratio can be determined from the absorbance values.[4]
-
References
- 1. Relative reactivity and product distribution data for nitration of the ha.. [askfilo.com]
- 2. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ishigirl.tripod.com [ishigirl.tripod.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ijrar.org [ijrar.org]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 11. Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stmarys-ca.edu [stmarys-ca.edu]
- 13. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. organicchemistryworld.quora.com [organicchemistryworld.quora.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 18. pharmacyjournal.org [pharmacyjournal.org]
- 19. benchchem.com [benchchem.com]
- 20. ERIC - EJ770934 - Competitive Nitration of Benzene-Fluorobenzene and Benzene-Toluene Mixtures: Orientation and Reactivity Studies Using HPLC, Journal of Chemical Education, 2007-Apr [eric.ed.gov]
- 21. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 23. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Advanced Fluorinated Polymers Utilizing 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of advanced fluorinated polymers using 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene as a key building block. The incorporation of the tetrafluorophenylene moiety into polymer backbones imparts a unique combination of desirable properties, including exceptional thermal stability, enhanced solubility in organic solvents, chemical resistance, and low dielectric constants. These characteristics make the resulting polymers highly attractive for a range of applications in materials science, electronics, and biomedical fields.
The primary synthetic routes for polymerizing this compound involve polycondensation reactions with difunctional nucleophiles. The benzylic chloride groups of the monomer are susceptible to nucleophilic substitution, enabling the formation of various polymer architectures. This document outlines generalized protocols for the synthesis of poly(aryl ether)s, poly(thioether)s, and polyamines via reaction with bisphenols, dithiols, and diamines, respectively.
I. Overview of Synthetic Routes
The polymerization of this compound typically proceeds via step-growth polycondensation. The choice of the co-monomer dictates the nature of the resulting polymer linkage. The highly fluorinated aromatic ring enhances the reactivity of the chloromethyl groups and contributes to the unique properties of the final polymer.
dot
Caption: Overview of polycondensation routes using this compound.
II. Quantitative Data Summary
The properties of polymers derived from this compound are significantly influenced by the co-monomer and the resulting polymer structure. The tables below summarize typical quantitative data for analogous fluorinated polymers.
Table 1: Thermal Properties of Fluorinated Polymers
| Polymer Type | Co-monomer Example | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td, °C) |
| Poly(aryl ether) | Bisphenol A | 150 - 200 | > 450 |
| Poly(aryl ether) | 4,4'-(Hexafluoroisopropylidene)diphenol | 180 - 230 | > 500 |
| Poly(thioether) | 1,4-Benzenedithiol | 120 - 170 | > 400 |
| Polyamine | 1,6-Hexanediamine | 80 - 130 | > 350 |
Table 2: Physicochemical Properties of Fluorinated Polymers
| Polymer Type | Co-monomer Example | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Dielectric Constant (1 MHz) |
| Poly(aryl ether) | Bisphenol A | 20,000 - 50,000 | 1.8 - 2.5 | 2.5 - 3.0 |
| Poly(aryl ether) | 4,4'-(Hexafluoroisopropylidene)diphenol | 30,000 - 70,000 | 1.9 - 2.8 | 2.3 - 2.8 |
| Poly(thioether) | 1,4-Benzenedithiol | 15,000 - 40,000 | 1.7 - 2.4 | N/A |
| Polyamine | 1,6-Hexanediamine | 10,000 - 30,000 | 1.6 - 2.3 | N/A |
III. Experimental Protocols
The following are generalized protocols for the synthesis of polymers using this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of a Poly(aryl ether) via Williamson Ether Polycondensation
This protocol describes the synthesis of a poly(aryl ether) from this compound and a bisphenol, such as Bisphenol A.
dot
Caption: Experimental workflow for poly(aryl ether) synthesis.
Materials:
-
This compound
-
Bisphenol A (or other bisphenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add an equimolar amount of the bisphenol and a 20% molar excess of anhydrous potassium carbonate.
-
Add a sufficient volume of NMP to achieve a 15-20% (w/v) solids concentration, and toluene (approximately 30% of the NMP volume).
-
Heat the mixture to reflux under a nitrogen atmosphere to azeotropically remove water for 2-4 hours.
-
After dehydration, cool the reaction mixture to approximately 80 °C and remove the toluene via the Dean-Stark trap.
-
Add an equimolar amount of this compound to the reaction mixture.
-
Heat the reaction mixture to 160-180 °C and maintain for 8-12 hours under a continuous nitrogen purge. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the polymerization is complete, cool the viscous solution to room temperature and dilute with additional NMP if necessary.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration and wash thoroughly with deionized water and then with methanol to remove any residual salts and solvent.
-
Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.
Protocol 2: Synthesis of a Poly(thioether)
This protocol outlines the synthesis of a poly(thioether) by reacting this compound with a dithiol, such as 1,4-benzenedithiol.
dot
Caption: Experimental workflow for poly(thioether) synthesis.
Materials:
-
This compound
-
1,4-Benzenedithiol (or other dithiol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve an equimolar amount of the dithiol in anhydrous DMF.
-
Add a 10% molar excess of anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the dithiolate salt.
-
In a separate flask, dissolve an equimolar amount of this compound in a minimal amount of anhydrous DMF.
-
Add the solution of the fluorinated monomer dropwise to the dithiolate solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 6-10 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a stirred solution of a water/methanol mixture (e.g., 1:1 v/v).
-
Collect the polymer precipitate by filtration and wash it thoroughly with deionized water and methanol.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
IV. Safety Precautions
This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Application Notes and Protocols for 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene in Polycondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is a versatile aromatic monomer that holds significant promise for the synthesis of advanced fluorinated polymers through polycondensation reactions. The presence of the tetrafluorinated phenyl ring imparts unique properties to the resulting polymers, including high thermal stability, chemical resistance, hydrophobicity, and specific optoelectronic characteristics. These attributes make them attractive candidates for a range of applications, particularly in the development of novel materials for the pharmaceutical and biomedical fields.
Fluorinated polymers are increasingly being explored for drug delivery applications due to their potential to enhance drug stability, improve lipophilicity for better cell membrane penetration, and create well-defined hydrophobic domains in polymer nanoparticles.[1] The carbon-fluorine bond's stability can extend a drug's lifecycle in biological systems.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a monomer in two key polycondensation reactions: Gilch polymerization to form poly(2,3,5,6-tetrafluoro-p-phenylenevinylene) (PTFPV) and Williamson ether synthesis to produce fluorinated poly(aryl ether)s.
Monomer Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₈H₄Cl₂F₄ |
| Molecular Weight | 247.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76-80 °C |
| Boiling Point | 235 °C |
| Solubility | Soluble in many organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. |
Application Note 1: Synthesis of Poly(2,3,5,6-tetrafluoro-p-phenylenevinylene) (PTFPV) via Gilch Polycondensation
Overview:
Gilch polymerization is a dehydrohalogenation reaction used to synthesize poly(p-phenylenevinylene)s (PPVs) and their derivatives. In this reaction, a strong base is used to eliminate hydrogen halides from a bis(halomethyl)benzene monomer, leading to the formation of a conjugated polymer. The tetrafluorinated phenyl ring in PTFPV is expected to enhance the polymer's electron affinity, thermal stability, and photoluminescence properties compared to non-fluorinated PPV.
Potential Applications in Drug Development:
The unique photophysical properties of conjugated polymers like PTFPV open avenues for their use in theranostics, where they can act as both imaging agents and components of a drug delivery system. For instance, nanoparticles formulated from PPV derivatives have been explored for targeted glioblastoma therapy, where the polymer acts as a photosensitizer for photodynamic therapy. The hydrophobic nature of the PTFPV backbone can be utilized to encapsulate hydrophobic drugs within nanoparticles, potentially improving their bioavailability.
Representative Polymer Properties:
The following table summarizes typical properties of poly(2,3,5,6-tetrafluorophenylenevinylene) synthesized from the analogous bromo-monomer, which are expected to be similar for the polymer derived from the chloro-monomer.
| Property | Value | Reference |
| Photoluminescence (PL) Emission Maxima | 485 and 515 nm (in thin film) | [2] |
| Turn-on Voltage (for LED device) | ~4.2 V | [2] |
| Thermal Stability (TGA, 5% weight loss) | > 400 °C (in N₂) | Inferred from related fluorinated polymers |
| Solubility | Generally insoluble in common organic solvents | [2] |
Experimental Protocol: Gilch Polymerization
This protocol is adapted from established Gilch polymerization procedures for related monomers.
Materials:
-
This compound (Monomer)
-
Potassium tert-butoxide (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the monomer solution at room temperature with vigorous stirring.
-
The reaction mixture will typically turn yellow or orange, indicating the formation of the conjugated polymer.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and base.
-
Dry the polymer under vacuum at 60 °C to a constant weight.
Diagram of Experimental Workflow:
Application Note 2: Synthesis of Fluorinated Poly(aryl ether)s via Williamson Ether Synthesis
Overview:
Williamson ether synthesis can be adapted for polycondensation by reacting a bis(chloromethyl) aromatic monomer with a bisphenol in the presence of a base. This reaction forms a poly(aryl ether). The tetrafluorinated phenyl ring in the polymer backbone is expected to enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant.
Potential Applications in Drug Development:
Fluorinated poly(aryl ether)s can be designed to be amphiphilic by copolymerizing the hydrophobic fluorinated monomer with a hydrophilic monomer, such as a polyethylene glycol (PEG)-containing bisphenol. Such amphiphilic copolymers can self-assemble in aqueous solutions to form nanoparticles or micelles, which are excellent candidates for drug delivery vehicles.[3][4] The hydrophobic fluorinated core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell can provide stealth properties, prolonging circulation time in the body. Furthermore, the inherent biocompatibility of many fluorinated polymers makes them suitable for in vivo applications.[4]
Representative Polymer Properties:
The properties of fluorinated poly(aryl ether)s can vary significantly depending on the comonomer used. The table below provides representative data for a fluorinated poly(aryl ether) to illustrate the typical characteristics.
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 150 - 250 °C | Inferred from related fluorinated poly(aryl ether)s |
| Thermal Stability (TGA, 5% weight loss) | 450 - 550 °C (in N₂) | [5] |
| Dielectric Constant | 2.5 - 3.0 | [5] |
| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMAc, NMP) | [5] |
Experimental Protocol: Williamson Ether Polycondensation
This protocol is a general procedure for the synthesis of a poly(aryl ether) from a bis(chloromethyl) compound and a bisphenol.
Materials:
-
This compound (Monomer 1)
-
Bisphenol A (or other bisphenol) (Monomer 2)
-
Potassium carbonate (K₂CO₃) (Base)
-
N,N-Dimethylacetamide (DMAc) (Solvent)
-
Toluene (Azeotroping agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a gas inlet, add equimolar amounts of this compound and bisphenol A, along with an excess of potassium carbonate (2.2 eq).
-
Add DMAc and toluene to the flask.
-
Heat the mixture to reflux (around 140-150 °C) under an inert atmosphere to azeotropically remove water.
-
After the removal of water, slowly distill off the toluene to raise the reaction temperature to around 160-170 °C.
-
Maintain the reaction at this temperature for 8-12 hours with continuous stirring.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc.
-
Filter the mixture to remove the inorganic salts.
-
Pour the filtrate into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash it with water and methanol, and dry it under vacuum at 80 °C.
Diagram of Polycondensation Logic:
Conclusion
This compound is a valuable monomer for the synthesis of high-performance fluorinated polymers. The protocols provided herein for Gilch polymerization and Williamson ether synthesis offer robust starting points for researchers to explore the synthesis of poly(2,3,5,6-tetrafluoro-p-phenylenevinylene) and fluorinated poly(aryl ether)s. The unique properties conferred by the tetrafluorinated aromatic ring make these polymers highly attractive for advanced applications, including the development of novel drug delivery systems. Further research into the biocompatibility and drug loading/release characteristics of polymers derived from this monomer is warranted to fully realize their potential in the pharmaceutical sciences.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated amphiphilic Poly(β-Amino ester) nanoparticle for highly efficient and specific delivery of nucleic acids to the Lung capillary endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gilch Polymerization of Fluorinated Monomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Gilch polymerization of fluorinated monomers, a key process for synthesizing fluorinated poly(p-phenylene vinylene) (F-PPV) derivatives. These materials are of significant interest in the development of advanced organic electronics and optoelectronics due to their unique properties influenced by fluorine substitution.
Introduction
The Gilch polymerization is a widely utilized condensation reaction for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. The reaction typically involves the base-induced polymerization of an α,α'-dihalo-p-xylene monomer. The introduction of fluorine atoms onto the polymer backbone can significantly alter the electronic and physical properties of the resulting material, including its electron affinity, photoluminescence, and stability. This protocol is based on established Gilch polymerization procedures, with specific parameters adapted for fluorinated monomers as reported in the literature.
Data Presentation: Key Experimental Parameters
The following table summarizes typical quantitative data for the Gilch polymerization of both a fluorinated and a non-fluorinated monomer for comparative purposes.
| Parameter | Fluorinated Monomer (PTFPV) | Non-Fluorinated Monomer (MEH-PPV) |
| Monomer | 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 2,5-Bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene |
| Base | Potassium tert-butoxide (t-BuOK) | Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Monomer:Base Molar Ratio | 1:2.2 | 1:2 |
| Reaction Temperature (°C) | Room Temperature | 0 °C to Room Temperature |
| Reaction Time (h) | 20 | 20 |
| Polymer Yield (%) | ~20 | 65-97 |
| Molecular Weight (Mn, g/mol ) | Not Reported | 20,000 - 500,000 |
| Polydispersity Index (PDI) | Not Reported | 1.5 - 5.0 |
Experimental Protocol: Gilch Polymerization of a Fluorinated Monomer
This protocol details the synthesis of poly(2,3,5,6-tetrafluoro-p-phenylenevinylene) (PTFPV) via a Gilch-type polymerization.
Materials
-
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (Monomer)
-
Potassium tert-butoxide (t-BuOK) (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware for air-sensitive reactions
-
Magnetic stirrer
Procedure
-
Monomer Preparation: A solution of the monomer, 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, is prepared in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The concentration of the monomer solution is typically in the range of 0.1 M.
-
Base Preparation: A solution of potassium tert-butoxide in anhydrous THF is prepared separately under an inert atmosphere. The concentration of the base solution is typically around 1.0 M.
-
Reaction Setup: The monomer solution is placed in a Schlenk flask equipped with a magnetic stir bar and maintained under a positive pressure of inert gas.
-
Polymerization: The potassium tert-butoxide solution is added dropwise to the stirred monomer solution at room temperature over a period of approximately 1 hour. A molar excess of the base (typically 2.2 equivalents per equivalent of monomer) is used.
-
Reaction: The reaction mixture is stirred at room temperature for 20 hours. During this time, the solution may change color and become more viscous as the polymer forms.
-
Precipitation and Purification: After the reaction is complete, the polymer is precipitated by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring. The precipitated polymer is then collected by filtration, washed with methanol to remove any unreacted monomer and base, and dried under vacuum.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Gilch polymerization of a fluorinated monomer.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of key components in the Gilch polymerization.
Application Notes and Protocols for Metal-Organic Frameworks Featuring the 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. The incorporation of fluorinated linkers can enhance the chemical stability and hydrophobicity of MOFs, which is particularly advantageous for applications in biological environments.
This document provides detailed application notes and protocols for the synthesis of Metal-Organic Frameworks (MOFs) incorporating the functional linker 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Due to the reactive nature of the chloromethyl groups, which are not typically employed for direct MOF synthesis, the primary and most viable route for incorporating this linker is through the post-synthetic modification (PSM) of an existing amine-functionalized MOF. A hypothetical protocol for a direct synthesis approach is also presented as a potential, albeit more speculative, alternative.
The primary focus of these notes is on the post-synthetic modification of two well-characterized and stable amine-functionalized MOFs: UiO-66-NH₂ (a zirconium-based MOF) and IRMOF-3 (a zinc-based MOF). The reactive chloromethyl groups of this compound can readily undergo nucleophilic substitution with the amino groups present on the organic linkers of these parent MOFs, thereby covalently grafting the fluorinated moiety onto the framework. This method allows for the precise introduction of the tetrafluorobenzene group while maintaining the crystalline integrity of the parent MOF.
Post-Synthetic Modification (PSM) Approach: Functionalization of Amine-Containing MOFs
This section details the protocols for the synthesis of the parent amine-functionalized MOFs (UiO-66-NH₂ and IRMOF-3) followed by their post-synthetic modification with this compound.
Experimental Workflow for Post-Synthetic Modification
Caption: General workflow for the synthesis of a functionalized MOF via post-synthetic modification.
Protocol 1: Synthesis of UiO-66-NH₂
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
In a 100 mL screw-capped vial, dissolve ZrCl₄ (1.25 g, 5.36 mmol) and 2-aminoterephthalic acid (0.97 g, 5.36 mmol) in 50 mL of DMF.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a pale-yellow crystalline powder will have formed.
-
Separate the solid product by centrifugation and wash it with fresh DMF (3 x 20 mL) to remove any unreacted starting materials.
-
Perform a solvent exchange by immersing the solid in methanol (3 x 20 mL) over 24 hours.
-
Activate the sample by heating it under a dynamic vacuum at 150 °C for 12 hours to obtain UiO-66-NH₂.
Protocol 2: Synthesis of IRMOF-3
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve zinc nitrate hexahydrate (1.78 g, 6.0 mmol) and 2-aminoterephthalic acid (0.36 g, 2.0 mmol) in 40 mL of DMF in a 100 mL screw-capped jar.
-
Seal the jar and heat it in an oven at 105 °C for 24 hours.
-
After cooling to room temperature, yellow crystals of IRMOF-3 will be present.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 15 mL).
-
To remove residual DMF, immerse the crystals in dichloromethane (DCM) for 3 days, replacing the DCM every 24 hours.
-
Filter the crystals and dry them under vacuum at 80 °C for 12 hours to yield activated IRMOF-3.
Protocol 3: Post-Synthetic Modification of UiO-66-NH₂ or IRMOF-3
Materials:
-
Activated UiO-66-NH₂ or IRMOF-3 (100 mg)
-
This compound (e.g., 5-10 molar excess relative to amino groups)
-
Anhydrous solvent (e.g., acetonitrile, chloroform, or DMF)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, optional, to scavenge HCl byproduct)
-
Methanol
-
Dichloromethane
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated parent MOF (100 mg) in 10 mL of the anhydrous solvent.
-
In a separate vial, dissolve this compound and the optional base in 5 mL of the same anhydrous solvent.
-
Add the solution of the fluorinated linker to the MOF suspension dropwise with stirring.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for 24-72 hours. The optimal temperature and time should be determined empirically.
-
After the reaction, cool the mixture to room temperature and collect the solid product by centrifugation or filtration.
-
Wash the functionalized MOF thoroughly with the reaction solvent (3 x 10 mL), followed by dichloromethane (3 x 10 mL), and finally methanol (3 x 10 mL) to remove any unreacted reagents and byproducts.
-
Activate the functionalized MOF by drying under a dynamic vacuum at a temperature that does not degrade the newly introduced functional group (e.g., 80-120 °C) for 12 hours.
Characterization and Expected Results
Successful post-synthetic modification can be confirmed by a combination of analytical techniques.
| Technique | Parent MOF (UiO-66-NH₂ / IRMOF-3) | Expected Outcome for Functionalized MOF |
| Powder X-ray Diffraction (PXRD) | Crystalline pattern characteristic of the parent MOF. | Retention of the original crystalline structure with possible minor shifts in peak positions due to the added bulk of the functional group. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic N-H stretching bands of the primary amine (~3300-3500 cm⁻¹). | Attenuation or disappearance of the primary N-H stretching bands and the appearance of new bands corresponding to C-F stretching (~1000-1400 cm⁻¹) and secondary amine N-H stretching (~3300-3400 cm⁻¹, may be broad). |
| Thermogravimetric Analysis (TGA) | A distinct weight loss step corresponding to the decomposition of the organic linker. | An additional weight loss step at a different temperature or a shift in the main decomposition temperature, reflecting the presence of the grafted fluorinated group. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | High surface area (e.g., ~1200 m²/g for UiO-66-NH₂; ~1300 m²/g for IRMOF-3). | A decrease in the BET surface area and pore volume due to the occupation of pore space by the bulky fluorinated functional group. |
| ¹⁹F NMR (on digested samples) | No signal. | Presence of signals characteristic of the tetrafluorobenzene ring. |
Quantitative Data from Representative PSM Studies:
The following table summarizes typical quantitative data that might be expected from the successful functionalization of UiO-66-NH₂. Note that these are representative values from similar reported post-synthetic modifications and actual results may vary.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Functionalization Efficiency (%) |
| UiO-66-NH₂ | 1150 - 1250 | 0.50 - 0.60 | N/A |
| UiO-66-NH-CH₂-(C₆F₄)-CH₂- | 700 - 900 | 0.30 - 0.45 | 60 - 80 |
Direct Synthesis Approach (Hypothetical)
This section outlines a speculative protocol for the direct synthesis of a MOF using a dicarboxylate derivative of the target linker. This approach is considered more challenging due to the potential instability of the precursor linker under solvothermal conditions and the lack of established literature precedents.
Logical Pathway for Direct Synthesis
Caption: Hypothetical workflow for the direct synthesis of a fluorinated MOF.
Protocol 4: Synthesis of a Dicarboxylate Linker and Subsequent MOF Formation (Hypothetical)
Part A: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other strong oxidizing agent
-
Aqueous base (e.g., NaOH or KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
This synthesis should be performed following established organic chemistry protocols for the oxidation of benzyl halides to carboxylic acids. A typical procedure would involve refluxing the starting material with an excess of a strong oxidizing agent like KMnO₄ in an aqueous basic solution.
-
After the reaction is complete (monitored by TLC or GC-MS), the excess oxidizing agent is quenched, and the mixture is filtered.
-
The filtrate is then acidified with concentrated HCl to precipitate the dicarboxylic acid product.
-
The crude product is collected by filtration, washed with cold water, and purified by recrystallization.
Part B: Direct Solvothermal Synthesis of a Fluorinated MOF
Materials:
-
Synthesized 2,3,5,6-Tetrafluoroterephthalic acid
-
Metal salt (e.g., ZrCl₄ or Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., DMF, DEF, or a mixture)
-
Modulator (e.g., acetic acid or benzoic acid, optional, particularly for Zr-MOFs)
Procedure:
-
Combine the synthesized dicarboxylate linker, the chosen metal salt, and the modulator (if used) in a suitable solvent in a screw-capped vial or a Teflon-lined autoclave.
-
The molar ratios of linker, metal salt, and modulator, as well as the reaction temperature and time, will need to be systematically screened to find optimal conditions for crystallization.
-
A starting point could be a 1:1 molar ratio of linker to metal salt, with a reaction temperature of 120-150 °C for 24-72 hours.
-
After the reaction, the product would be isolated and purified using similar washing and activation steps as described in Protocols 1 and 2.
Expected Challenges:
-
The synthesis of the dicarboxylate linker may have a low yield.
-
The electron-withdrawing nature of the fluorine atoms may affect the coordination chemistry and the conditions required for MOF formation.
-
Finding the right conditions for crystallization may require extensive optimization.
Applications in Drug Development
MOFs functionalized with fluorinated moieties offer several potential advantages in the field of drug development:
-
Enhanced Stability: The hydrophobic nature of the fluorinated groups can protect the MOF framework from degradation in aqueous biological environments, leading to more robust drug delivery vehicles.[1]
-
Controlled Drug Release: The modified pore environment can influence the interactions between the MOF and encapsulated drug molecules, allowing for more precise control over the release kinetics.
-
Targeted Delivery: The functionalized surface of the MOF can be further modified with targeting ligands to direct the drug carrier to specific cells or tissues.
-
Biocompatibility: While the biocompatibility of any new material must be rigorously tested, the use of chemically robust linkers is a step towards designing more stable and potentially less toxic nanocarriers.
Conclusion
The post-synthetic modification of amine-functionalized MOFs like UiO-66-NH₂ and IRMOF-3 with this compound represents a highly promising and viable strategy for the synthesis of novel fluorinated MOFs. This approach allows for the incorporation of the desired functional group while preserving the structural integrity of the parent framework. The resulting materials, with their enhanced stability and tunable properties, are of significant interest for advanced applications, particularly in the realm of drug delivery and development. The direct synthesis route, while conceptually straightforward, presents significant synthetic challenges and requires further research and development. Researchers are encouraged to use the provided protocols as a starting point and to optimize the reaction conditions for their specific needs.
References
Application Notes and Protocols for the Use of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene in Porous Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated porous polymer networks (F-PPNs) utilizing 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene as a key monomer. These materials are characterized by high surface areas, enhanced chemical and thermal stability, and unique fluorophilic properties, making them highly suitable for applications in gas storage and separation, catalysis, and as matrices for controlled drug delivery. The protocols herein are based on established Friedel-Crafts alkylation reactions, a robust method for creating highly crosslinked and porous polymer architectures.
Introduction
Porous polymer networks (PPNs) are a class of materials synthesized from organic monomers to create highly porous and stable structures. The incorporation of fluorine atoms into the polymer backbone, as is the case when using this compound, imparts unique properties to the resulting network. The high electronegativity of fluorine can enhance the thermal and chemical stability of the polymer. Furthermore, the fluorinated pores can exhibit fluorophilic characteristics, leading to selective adsorption of fluorinated compounds. These properties make F-PPNs synthesized from this monomer promising candidates for a range of applications, including the capture of fluorinated pollutants and as carriers for fluorinated drug molecules.
Key Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₈H₄Cl₂F₄ | |
| Molecular Weight | 247.01 | g/mol [1] |
| Appearance | White to off-white solid | |
| Melting Point | 85-89 | °C |
| Boiling Point | 255.6 | °C at 760 mmHg |
Synthesis of a Fluorinated Porous Polymer Network (F-PPN)
This protocol describes the synthesis of a hypercrosslinked F-PPN via a Friedel-Crafts alkylation reaction using this compound. This method is adapted from established procedures for similar non-fluorinated monomers[2].
Materials and Equipment
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filter paper
-
Soxhlet extraction apparatus
-
Vacuum oven
Experimental Protocol
-
Reaction Setup : In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g, 20.25 mmol).
-
Dissolution : Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir until the monomer is completely dissolved.
-
Catalyst Addition : Under an inert atmosphere (Nitrogen or Argon), carefully add anhydrous iron(III) chloride (e.g., 6.57 g, 40.5 mmol) to the solution. The reaction mixture is expected to change color.
-
Reaction : Heat the mixture to 80 °C and maintain it under reflux with vigorous stirring for 24 hours. A solid precipitate should form as the polymerization proceeds.
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with copious amounts of methanol until the filtrate becomes colorless.
-
To remove the catalyst, wash the polymer with a 2 M HCl solution, followed by deionized water until the washings are neutral (pH ~7).
-
-
Soxhlet Extraction : Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomer and soluble oligomers.
-
Drying : Dry the purified F-PPN in a vacuum oven at 100 °C for 24 hours to yield the final product as a fine powder.
Characterization of the F-PPN
The synthesized F-PPN should be characterized to determine its chemical structure, porosity, and thermal stability.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the polymer structure and the absence of C-Cl bonds from the starting material. | Disappearance of the chloromethyl group peaks and appearance of new bands corresponding to the cross-linked aromatic network. |
| Solid-State ¹³C NMR | To further elucidate the polymer structure. | Broad signals characteristic of an amorphous polymer network. |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the polymer particles. | Typically shows agglomerated particles of irregular shape. |
| Nitrogen Physisorption at 77 K | To determine the surface area (BET), pore volume, and pore size distribution. | High surface area (typically > 800 m²/g), indicating a microporous structure.[3][4] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere. |
Application in Drug Delivery
The high surface area and tunable porosity of F-PPNs make them excellent candidates for drug delivery systems. The fluorinated nature of the pores may offer preferential loading and release kinetics for fluorinated drug molecules.
Protocol for Drug Loading (Example: A Fluorinated Drug)
-
Activation : Activate the synthesized F-PPN by heating it under vacuum at 120 °C for 12 hours to remove any trapped solvent or moisture.
-
Drug Solution Preparation : Prepare a concentrated solution of the desired fluorinated drug in a suitable solvent (e.g., ethanol, hexane, or a fluorinated solvent).
-
Loading : Immerse a known amount of the activated F-PPN (e.g., 100 mg) in the drug solution.
-
Incubation : Stir the suspension at room temperature for 48 hours to allow for the diffusion of the drug molecules into the pores of the F-PPN.
-
Isolation and Drying :
-
Filter the drug-loaded F-PPN.
-
Wash the collected solid with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded polymer under vacuum at a temperature well below the drug's decomposition point.
-
-
Quantification : Determine the amount of loaded drug by measuring the concentration of the drug in the filtrate and washings using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
References
Application Notes and Protocols for the Polymerization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Introduction
The polymerization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene results in the formation of poly(2,3,5,6-tetrafluoro-p-xylylene), a fluorinated parylene variant. These polymers are of significant interest to researchers and drug development professionals due to their exceptional properties, including high thermal stability, chemical inertness, excellent barrier properties, and biocompatibility.[1][2] Fluorinated parylenes are often applied as conformal coatings on a variety of substrates, such as medical devices and electronic components, to provide protection from harsh environments and to prevent adverse biological reactions.[1][3]
This document provides a detailed protocol for the synthesis of the necessary precursor and the subsequent polymerization via Chemical Vapor Deposition (CVD), based on the well-established Gorham process for related fluorinated parylenes.[3][4]
Overall Reaction Scheme
The polymerization is not a direct reaction of the starting material but proceeds through a two-stage process:
-
Synthesis of the Dimer Precursor: this compound is first converted into the stable dimer precursor, 2,3,5,6,10,11,13,14-octafluoro[2.2]paracyclophane.
-
Chemical Vapor Deposition (CVD) Polymerization: The synthesized dimer is then used in a CVD process, which involves sublimation, pyrolysis into a reactive monomer, and subsequent polymerization onto a substrate.[4]
Experimental Protocols
Part 1: Synthesis of 2,3,5,6,10,11,13,14-Octafluoro[2.2]paracyclophane (Dimer Precursor)
This synthesis is a multi-step process adapted from known procedures for preparing [2.2]paracyclophanes. The key step is a coupling reaction to form the cyclophane structure.
Materials:
-
This compound
-
Sodium iodide
-
Sodium thiosulfate
-
Dichloromethane (DCM)
-
Acetone
-
Toluene
-
Finely powdered sodium metal
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of 1,4-Bis(iodomethyl)-2,3,5,6-tetrafluorobenzene:
-
In a round-bottom flask protected from light, dissolve this compound in acetone.
-
Add an excess of sodium iodide (approximately 2.5 equivalents).
-
Reflux the mixture for 3-4 hours. The reaction progress can be monitored by TLC.
-
After cooling, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with a dilute sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude iodomethyl intermediate. This intermediate is often used in the next step without further purification.
-
-
Wurtz-type Coupling to form the Dimer:
-
Set up a three-neck flask with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF) and finely powdered sodium metal to the flask.
-
Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.
-
In the dropping funnel, dissolve the 1,4-Bis(iodomethyl)-2,3,5,6-tetrafluorobenzene intermediate in anhydrous THF.
-
Add the solution of the intermediate dropwise to the refluxing sodium dispersion over a period of 4-6 hours (high-dilution conditions are favored to promote intramolecular cyclization).
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the 2,3,5,6,10,11,13,14-octafluoro[2.2]paracyclophane dimer.
-
Part 2: Polymerization via Chemical Vapor Deposition (CVD)
The polymerization is carried out in a specialized parylene deposition system, which consists of a vaporizer, a pyrolysis furnace, and a deposition chamber.[5]
Materials and Equipment:
-
2,3,5,6,10,11,13,14-octafluoro[2.2]paracyclophane (synthesized dimer)
-
Substrates for coating (e.g., silicon wafers, glass slides, medical-grade plastic)
-
Parylene CVD coater system
-
Vacuum pump
-
Adhesion promoter (e.g., A-174 silane), optional[5]
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates to be coated to ensure good adhesion of the polymer film. This may involve sonication in appropriate solvents and plasma cleaning.
-
(Optional) For improved adhesion, especially on inorganic substrates, a pre-treatment with an adhesion promoter like A-174 silane can be applied via vapor deposition or solution coating.[5]
-
-
CVD Process:
-
Load the purified 2,3,5,6,10,11,13,14-octafluoro[2.2]paracyclophane dimer into the vaporizer of the CVD system.
-
Place the prepared substrates into the deposition chamber.
-
Evacuate the entire system to a base pressure of approximately 10-30 mTorr.[5]
-
Vaporization: Heat the vaporizer to a temperature sufficient to sublime the dimer. For fluorinated dimers, this is typically in the range of 75-150 °C.[5]
-
Pyrolysis: Pass the vaporized dimer through the pyrolysis furnace, which is heated to a significantly higher temperature. For fluorinated paracyclophanes, a temperature of 650-750 °C is generally required to cleave the dimer into the reactive 2,3,5,6-tetrafluoro-p-xylylene monomer.[4][6]
-
Deposition: The reactive monomer gas then enters the room-temperature deposition chamber, where it adsorbs onto the surface of the substrates and spontaneously polymerizes to form a thin, conformal, and pinhole-free film of poly(2,3,5,6-tetrafluoro-p-xylylene).[5]
-
The thickness of the deposited film is controlled by the amount of dimer used and the deposition time.
-
Data Presentation
The following table summarizes the typical reaction conditions for the CVD polymerization of fluorinated parylenes.
| Parameter | Value | Unit | Notes |
| Vaporization Temperature | 75 - 150 | °C | Dependent on the specific dimer's volatility.[5] |
| Pyrolysis Temperature | 650 - 750 | °C | Higher than for non-fluorinated parylenes due to stronger C-C bonds in the bridge.[4][6] |
| Deposition Temperature | Ambient (Room Temp.) | °C | The substrate is kept cool to promote polymerization. |
| System Pressure | 10 - 30 | mTorr | Low pressure is necessary for vapor phase transport.[5] |
Visualizations
Logical Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of the dimer precursor and its subsequent CVD polymerization.
Chemical Vapor Deposition (CVD) Process Diagram
Caption: Diagram of the three-stage Chemical Vapor Deposition (CVD) process.
References
Gel Permeation Chromatography (GPC) for the Characterization of Polymers from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Application Note
Introduction
Polymers derived from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene are a class of fluorinated polymers with potential applications in high-performance materials, electronics, and pharmaceuticals due to their unique properties such as thermal stability, chemical resistance, and low dielectric constant. The molecular weight and molecular weight distribution of these polymers are critical parameters that dictate their physical and mechanical properties, and ultimately their performance in various applications. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining these parameters.[1] This application note provides a detailed protocol for the characterization of polymers synthesized from this compound using GPC.
The polymerization of this compound can proceed through various mechanisms, such as polycondensation reactions, to form poly(2,3,5,6-tetrafluoro-p-phenylenevinylene) (PTFPV) and related structures. The resulting polymers are often soluble in common organic solvents, making them amenable to GPC analysis.
Experimental Protocols
Materials and Equipment
-
Polymer Sample: Synthesized from this compound.
-
Solvent (Mobile Phase): High-performance liquid chromatography (HPLC) grade Tetrahydrofuran (THF).
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector. A UV-Vis detector can also be used for enhanced sensitivity and selectivity, particularly for conjugated polymers.
-
GPC Columns: A set of two or more columns packed with porous, cross-linked polystyrene-divinylbenzene beads suitable for separating a wide range of molecular weights.
-
Calibration Standards: A kit of narrow-polydispersity polystyrene standards with known molecular weights.
-
Vials and Syringes: Appropriate vials for the autosampler and syringes with filters (0.22 µm or 0.45 µm) for sample preparation.
Sample Preparation
-
Accurately weigh 2-3 mg of the polymer sample into a clean vial.
-
Add 1 mL of HPLC-grade THF to the vial to achieve a concentration of 2-3 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may require gentle heating or sonication for some polymers.
-
Filter the polymer solution through a 0.22 µm or 0.45 µm syringe filter into a clean autosampler vial to remove any particulate matter that could damage the GPC columns.
GPC Analysis Conditions
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 100 µL
-
Detector: Refractive Index (RI)
-
Run Time: Approximately 30-40 minutes, sufficient to allow for the elution of all polymer and solvent peaks.
Calibration
-
Prepare a series of solutions of narrow-polydispersity polystyrene standards in THF at a concentration of approximately 1 mg/mL.
-
Inject each standard solution into the GPC system under the same conditions as the polymer sample.
-
Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) of each standard against its elution volume or retention time.
-
The calibration curve will be used by the GPC software to calculate the molecular weight averages (Mn, Mw) and polydispersity index (PDI) of the polymer sample.
Data Presentation
The molecular weight data obtained from the GPC analysis of a representative poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV) synthesized from this compound is summarized in the table below.
| Polymer Sample | Number-Average Molecular Weight (Mₙ) ( g/mol ) | Weight-Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) (Mₙ/Mₙ) |
| PTFPV | 8,000 | 20,000 | 2.5 |
Note: This data is illustrative and based on typical results for similar fluorinated poly(phenylene vinylene)s. Actual results may vary depending on the specific polymerization conditions.
Mandatory Visualization
Caption: Experimental workflow for GPC analysis.
Caption: Principle of GPC separation.
References
Application Notes and Protocols for NMR Spectroscopy of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene are a significant class of fluorinated polymers. The incorporation of the tetrafluorophenylene unit into the polymer backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these polymers, providing detailed information about their composition, microstructure, and purity. This document provides detailed application notes and protocols for the synthesis and subsequent NMR analysis of a key example: poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (PTFPV).
Application Notes
The tetrafluorophenylene moiety in these polymers provides distinct signals in both ¹H and ¹⁹F NMR spectra, allowing for unambiguous structural confirmation and analysis of the polymer chain.
-
¹H NMR Spectroscopy: The proton NMR spectrum is primarily used to identify the methylene (-CH₂-) and vinyl (-CH=CH-) protons in the polymer backbone. The chemical shift and multiplicity of these signals can confirm the successful polymerization and provide insights into the polymer's stereochemistry. Integration of the proton signals can be used to determine the relative ratios of different structural units in copolymers.
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful technique for characterizing these polymers due to the high sensitivity of the ¹⁹F nucleus. The ¹⁹F NMR spectrum will show signals corresponding to the fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns of these signals are sensitive to the local chemical environment and can be used to probe the polymer's microstructure, including monomer orientation (head-to-head vs. head-to-tail linkages) and the presence of end-groups or defects.
-
Quantitative Analysis: By using a suitable internal standard, quantitative NMR (qNMR) can be employed to determine the purity of the synthesized polymers and to quantify the concentration of specific end-groups or residual monomers.
Experimental Protocols
I. Synthesis of Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (PTFPV) via Gilch Polymerization
This protocol describes the synthesis of PTFPV from this compound.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (strong base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: The monomer, this compound, must be purified prior to polymerization, for example by recrystallization, to ensure a high-quality polymer.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is assembled. The flask is purged with argon or nitrogen to establish an inert atmosphere.
-
Monomer Dissolution: The purified monomer is dissolved in anhydrous THF in the reaction flask.
-
Base Addition: A solution of potassium tert-butoxide in anhydrous THF is prepared and transferred to the dropping funnel. The base solution is then added dropwise to the stirred monomer solution at a controlled temperature (e.g., 0 °C or room temperature). The reaction mixture typically develops a color upon addition of the base.
-
Polymerization: The reaction is allowed to proceed under an inert atmosphere for a specified time (e.g., 2-24 hours) with continuous stirring.
-
Polymer Precipitation: After the polymerization is complete, the reaction mixture is poured into a large volume of methanol to precipitate the polymer.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with methanol to remove any unreacted monomer and base, and then dried under vacuum to a constant weight.
II. NMR Sample Preparation and Analysis Protocol
Materials:
-
Synthesized PTFPV polymer
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Tetrahydrofuran-d₈ (THF-d₈))
-
NMR tubes (5 mm)
-
Internal standard for quantitative NMR (optional, e.g., 1,3,5-trichlorobenzene)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the dried PTFPV polymer directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent will depend on the solubility of the polymer.
-
If quantitative analysis is required, add a known amount of a suitable internal standard.
-
Cap the NMR tube and gently agitate or sonicate the sample to ensure complete dissolution of the polymer.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
The following parameters are typical for a 400 MHz NMR spectrometer. These should be adjusted as necessary for the specific instrument and experiment.
-
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): 20 ppm
-
-
¹⁹F NMR Acquisition Parameters:
-
Spectrometer Frequency: 376 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Number of Scans: 128-256
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~1 second
-
Spectral Width (sw): 100 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used as a reference. For ¹⁹F NMR, an external or internal reference standard (e.g., CFCl₃ at 0 ppm) is used.
-
Integrate the signals of interest.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the polymer structure.
-
Data Presentation
The following tables summarize the expected quantitative NMR data for poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (PTFPV). The exact chemical shifts may vary slightly depending on the solvent, temperature, and polymer molecular weight.
Table 1: ¹H NMR Data for PTFPV
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) |
| Methylene protons (-CH₂-) | ~4.7 - 5.0 | Singlet (broad) | 4 |
| Vinylic protons (-CH=CH-) | ~7.0 - 7.5 | Singlet (broad) | 2 |
Table 2: ¹⁹F NMR Data for PTFPV
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Fluorines | ~ -140 to -145 | Multiplet |
Visualization of Experimental Workflow and Polymer Structure
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the structure of the resulting polymer.
Caption: Workflow for the synthesis of PTFPV.
Caption: Structure of PTFPV repeating unit.
Application Note: Thermogravimetric Analysis of the Thermal Stability of High-Performance Polymers Derived from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Abstract
This application note provides a detailed protocol for assessing the thermal stability of high-performance polymers synthesized using 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene as a monomer. The incorporation of the tetrafluorophenylene moiety into the polymer backbone is anticipated to confer exceptional thermal and oxidative stability. While specific experimental data for polymers derived directly from this compound is not extensively available in the reviewed literature, this document outlines a comprehensive methodology for their characterization by Thermogravimetric Analysis (TGA). The protocols and data presentation formats are based on established procedures for analogous fluorinated polymers, such as fluorinated poly(arylene ether)s and poly(p-xylylene)s. This note is intended for researchers and scientists in materials science and drug development who are engaged in the synthesis and characterization of novel fluorinated polymers.
Introduction
Fluorinated polymers are a class of materials renowned for their outstanding thermal stability, chemical inertness, and low dielectric constants.[1][2] The monomer this compound offers a versatile building block for the synthesis of various high-performance polymers, including poly(arylene ether)s and fluorinated analogues of poly(p-xylylene). The highly fluorinated aromatic ring is expected to significantly enhance the thermal resilience of the resulting polymer chains.
Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of polymers.[3] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical data on the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char at high temperatures.[3] This information is crucial for determining the service temperature and lifetime of polymeric materials in demanding applications.
This application note details the experimental protocol for conducting TGA on polymers synthesized from this compound and provides a framework for the presentation and interpretation of the resulting data.
Experimental Protocols
Polymer Synthesis: Poly(arylene ether) from this compound and a Bisphenol (Illustrative Example)
A representative synthesis of a poly(arylene ether) is provided below to illustrate the type of polymer that can be derived from this compound.
Materials:
-
This compound
-
A suitable bisphenol (e.g., 4,4'-dihydroxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and an inert gas inlet/outlet, add the bisphenol, this compound, and an excess of potassium carbonate.
-
Add DMAc and toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring under an inert atmosphere to azeotropically remove water.
-
After complete removal of water, drain the toluene from the Dean-Stark trap and continue the reaction at a temperature of approximately 160-180 °C for 8-24 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol with stirring.
-
Filter the fibrous polymer, wash it thoroughly with deionized water and methanol to remove salts and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Thermogravimetric Analysis (TGA) Protocol
Instrumentation:
-
A calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Ensure the synthesized polymer sample is completely dry by vacuum oven drying.
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA crucible (platinum or alumina).
TGA Analysis Conditions:
| Parameter | Value |
| Atmosphere | Nitrogen (N₂) or Air |
| Flow Rate | 20-50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 30 °C to 800 °C |
Procedure:
-
Place the crucible containing the sample into the TGA instrument.
-
Purge the furnace with the selected gas (N₂ for thermal stability, air for oxidative stability) for at least 30 minutes to ensure an inert or oxidative atmosphere.
-
Initiate the temperature program, heating the sample from 30 °C to 800 °C at a constant rate of 10 °C/min.
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the key thermal stability parameters.
Data Presentation
The thermal stability of polymers derived from this compound can be effectively compared by summarizing the key TGA data in a structured table. The following table presents hypothetical, yet representative, data for analogous fluorinated polymers to illustrate the expected high thermal stability.
Table 1: Thermal Stability Data of Representative Fluorinated Polymers (Analogous Systems)
| Polymer | T_onset (5% weight loss, °C) | T_max (DTG peak, °C) | Char Yield at 800 °C (%) | Atmosphere |
| Fluorinated Poly(arylene ether) | 510 | 545 | 65 | Nitrogen |
| Fluorinated Poly(p-xylylene) | 480 | 515 | 58 | Nitrogen |
| Fluorinated Poly(arylene ether) | 495 | 530 | 45 | Air |
| Fluorinated Poly(p-xylylene) | 465 | 500 | 35 | Air |
Disclaimer: The data presented in this table is representative of highly stable fluorinated polymers and is provided for illustrative purposes. Actual experimental values for polymers derived from this compound may vary.
Visualizations
TGA Experimental Workflow
The logical flow of a TGA experiment for assessing the thermal stability of the synthesized polymers is depicted in the following diagram.
Caption: Workflow for TGA analysis of polymer thermal stability.
Signaling Pathway of Thermal Degradation (Conceptual)
The following diagram illustrates a conceptual pathway for the thermal degradation of a fluorinated polymer, which typically involves random chain scission followed by the evolution of volatile products.
Caption: Conceptual pathway of polymer thermal degradation.
Conclusion
This application note provides a robust framework for the thermogravimetric analysis of polymers synthesized from this compound. Although specific experimental data for these polymers is not yet widely reported, the outlined protocols and data presentation formats, based on analogous high-performance fluorinated polymers, will enable researchers to systematically evaluate their thermal stability. The exceptional stability suggested by the chemistry of the monomer indicates that these materials hold significant promise for applications in extreme environments. Further studies are encouraged to generate specific TGA data for this novel class of polymers.
References
Application Notes and Protocols for Fluorinated Polymers in Gas Separation Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers have emerged as a significant class of materials for gas separation membrane applications due to their exceptional chemical and thermal stability, as well as their unique gas transport properties.[1] These polymers, where hydrogen atoms in the carbon backbone are replaced by fluorine, exhibit high gas permeability and selectivity, making them ideal for various industrial separations, including carbon capture, hydrogen purification, and natural gas processing.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing fluorinated polymer membranes in gas separation research and development.
Amorphous perfluorinated polymers, such as Teflon™ AF, Hyflon® AD, and Cytop™, have been extensively studied for their gas transport properties.[4][5][6] These materials possess high fractional free volume (FFV), which contributes to their high gas permeability.[7][8] The introduction of fluorine imparts a strong resistance to plasticization by condensable gases and enhances selectivity for certain gas pairs.[5][7] More recent developments in perfluorodioxolane polymers have shown even further enhancements in selectivity for important gas separations.[4][5][9]
Key Applications
Fluorinated polymer membranes are employed in a variety of critical gas separation processes:
-
Carbon Capture: These membranes can selectively separate CO2 from flue gas streams, a crucial technology for mitigating greenhouse gas emissions.[10][11][12] The fluorine-based constituents in the polymer matrix enhance the membrane's selectivity for CO2.[10]
-
Natural Gas Processing: They are used to remove acid gases like CO2 and H2S from natural gas to meet pipeline specifications.[2]
-
Hydrogen Purification: Fluorinated polymer membranes can achieve high purity hydrogen, which is essential for fuel cells and various industrial processes.[2][3]
-
Helium Recovery: Perfluorodioxolane-based membranes, in particular, show great promise for the recovery of helium from natural gas resources due to their high He/CH4 selectivity.[4]
-
Refrigerant Reclamation: These membranes can be used to separate azeotropic refrigerant blends, enabling the recovery and reuse of valuable low-GWP (Global Warming Potential) refrigerants.[2][3]
Data Presentation: Gas Permeability and Selectivity
The performance of gas separation membranes is primarily evaluated by their permeability and selectivity. Permeability is a measure of the gas flow rate through the membrane under a given pressure gradient, typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)). Selectivity is the ratio of the permeabilities of two different gases.
The following tables summarize the gas separation performance of various commercially available and novel fluorinated polymers.
Table 1: Gas Permeability of Commercial Fluorinated Polymers
| Polymer | Gas | Permeability (Barrer) | Reference |
| Teflon™ AF 1600 | O₂ | 340 | [13] |
| N₂ | - | - | |
| CO₂ | - | - | |
| CH₄ | - | - | |
| He | - | - | |
| Teflon™ AF 2400 | O₂ | 990 | [13] |
| N₂ | - | - | |
| CO₂ | - | - | |
| CH₄ | - | - | |
| He | - | - | |
| Hyflon® AD 60 | O₂ | - | - |
| N₂ | - | - | |
| CO₂ | - | - | |
| CH₄ | - | - | |
| He | up to 476 | [14] | |
| Cytop™ | O₂ | 4.2 x 10⁻¹³ (cm³cm/cm²s Pa) | [15] |
| N₂ | 1.0 x 10⁻¹³ (cm³cm/cm²s Pa) | [15] | |
| CO₂ | - | - | |
| CH₄ | - | - | |
| He | 8.9 x 10⁻¹² (cm³cm/cm²s Pa) | [15] |
Table 2: Gas Pair Selectivity of Fluorinated Polymers
| Polymer | Gas Pair | Selectivity (α) | Reference |
| Hyflon® AD 60 | He/CH₄ | up to 169 | [14] |
| Perfluorodioxolane Copolymers | CO₂/CH₄ | Varies | [4] |
| He/CH₄ | High | [4] | |
| Fluorinated Polyimides | He/CH₄ | 247 | [16] |
| Fluorine-Tailored CMS Membranes | CO₂/N₂ | 28.3 - 71.8 | [17] |
Experimental Protocols
Protocol 1: Fabrication of Dense Fluorinated Polymer Membranes
This protocol describes the solution casting method for preparing dense fluorinated polymer membranes for gas permeation testing.
Materials:
-
Fluorinated polymer (e.g., Teflon™ AF, Hyflon® AD, Cytop™)
-
Fluorinated solvent (e.g., perfluorooctane, hexafluorobenzene)[4][18]
-
Glass petri dish or flat glass plate
-
Leveling table
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Dissolve the fluorinated polymer in the appropriate fluorinated solvent to a concentration of 1-5 wt%. Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours to days depending on the polymer.
-
Casting: Place the clean and dry glass petri dish or glass plate on a leveling table. Pour the polymer solution into the dish, ensuring the solution spreads evenly to form a uniform film.
-
Solvent Evaporation: Cover the petri dish with a lid slightly ajar to allow for slow solvent evaporation at room temperature. This slow evaporation is crucial to prevent the formation of defects in the membrane.
-
Drying: Once the majority of the solvent has evaporated and a solid film is formed, transfer the membrane to a vacuum oven. Dry the membrane at a temperature below its glass transition temperature (Tg) for at least 24 hours to remove any residual solvent.[8] The drying temperature can influence the final membrane properties.[8]
-
Membrane Detachment: Carefully detach the dried membrane from the glass substrate. The membrane is now ready for characterization and gas permeation testing.
Protocol 2: Gas Permeation Measurement using the Constant-Volume/Variable-Pressure Method
This protocol outlines the procedure for determining the gas permeability and selectivity of a fabricated membrane.
Apparatus:
-
Gas permeation cell (separating upstream and downstream chambers)
-
Pressure transducers for both upstream and downstream
-
Vacuum pump
-
Gas cylinders with pure gases (e.g., CO₂, N₂, CH₄, He)
-
Temperature-controlled chamber
Procedure:
-
Membrane Mounting: Mount the dense polymer membrane in the gas permeation cell, ensuring a good seal between the upstream and downstream chambers.
-
Leak Testing: Evacuate both the upstream and downstream sides of the cell with the vacuum pump. Close off the cell from the vacuum and monitor the pressure on both sides for a period of time. A stable pressure indicates no leaks.
-
Permeation Measurement: a. Evacuate the downstream volume to a high vacuum. b. Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2-10 bar). c. Record the pressure increase in the downstream volume over time.
-
Data Analysis: The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase in the downstream volume using the following equation:
P = (Vd * l) / (A * R * T * (p_up - p_down)) * (dp_down / dt)
Where:
-
Vd is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p_up and p_down are the upstream and downstream pressures, respectively
-
dp_down / dt is the rate of pressure increase in the downstream volume at steady state.
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeabilities:
α_A/B = P_A / P_B
Visualizations
Caption: Experimental workflow for fluorinated polymer membrane fabrication and gas permeation testing.
Caption: Schematic of the solution-diffusion mechanism for gas transport through a dense polymer membrane.
Caption: Logical relationship between the properties and applications of fluorinated polymers in gas separation.
References
- 1. Role Of Perfluorinated Polymers In High-Selectivity CO2 Membranes [eureka.patsnap.com]
- 2. chromistechnologies.com [chromistechnologies.com]
- 3. chromistechnologies.com [chromistechnologies.com]
- 4. Perfluorodioxolane Polymers for Gas Separation Membrane Applications | MDPI [mdpi.com]
- 5. Perfluorodioxolane Polymers for Gas Separation Membrane Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Elucidating the Role of Fluorine on Gas Transport Through Fluorinated Polymer Membranes [dspace.mit.edu]
- 8. Amorphous Fluoropolymer Membrane for Gas Separation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perfluorodioxolane Polymers for Gas Separation Membrane Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. insights.globalspec.com [insights.globalspec.com]
- 11. Fluorinated membrane breaks a limit for capturing carbon dioxide [cigre.ru]
- 12. Enhancing Polymer Membranes for CO2 Capture Efficiency [eureka.patsnap.com]
- 13. vicimetronics.com [vicimetronics.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. CYTOP™ Technical Information – AGC Chemicals Europe [agcce.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. teflon.com [teflon.com]
Application Notes and Protocols: Synthesis of Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) using 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (PTFPV), a fluorinated derivative of poly(p-phenylene vinylene) (PPV), utilizing 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene as a key monomer. Fluorination of the phenyl ring in PPVs can significantly alter their electronic and optical properties, leading to enhanced performance in various applications such as organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors.
The inclusion of fluorine atoms is known to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This can improve stability against photo-oxidation and facilitate electron injection from the cathode in electronic devices.[1]
Physicochemical Properties of Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene)
| Property | Value | Reference |
| Molecular Formula | (C₈H₂F₄)n | N/A |
| Appearance | Yellowish-green solid | [1] |
| Solubility | Generally insoluble in common organic solvents | [2] |
| Photoluminescence (PL) Emission Maxima | 485 nm and 515 nm | [1] |
| Electroluminescence (EL) Emission | Green light | [1] |
| Turn-on Voltage (ITO/PTFPV/Al device) | ~4.2 V | [1] |
Quantitative Data from Polymer Synthesis
The following table summarizes typical experimental results for the synthesis of fluorinated poly(phenylene vinylene)s. Please note that specific results can vary based on the exact reaction conditions and purification methods employed.
| Synthesis Route | Monomer | Yield (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Bromine Precursor Route | 1,4-Di(bromomethyl)-2,3,5,6-tetrafluorobenzene | Not specified | Not specified | Not specified | Not specified | [1] |
| Stille Cross-coupling | (E)-1,2-Bis(tributylstannyl)ethene and 1,4-diiodo-2,3,5,6-tetrafluorobenzene | Not specified | Characterized by MALDI-TOF | Characterized by MALDI-TOF | Not specified | [2] |
| Horner-Wadsworth-Emmons (Oligomer) | 4-vinylbenzyl ether phenoxy-2,3,5,6-tetrafluorophenylene-terminated OPE | 82 | 3500 - 4500 | Not specified | 1.2 - 1.4 |
Experimental Protocols
Protocol 1: Synthesis of Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) via Gilch Polymerization
The Gilch polymerization is a widely used method for the synthesis of PPV and its derivatives from bis(halomethyl)benzene monomers using a strong base. This protocol is adapted from general Gilch polymerization procedures for related monomers.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, flasks, condenser, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the monomer. The concentration of the monomer should be in the range of 0.1-0.2 M.
-
Initiation: While stirring the solution vigorously under an inert atmosphere, slowly add a solution of potassium tert-butoxide (2.0-2.2 eq) in anhydrous THF dropwise over a period of 30-60 minutes. The reaction is typically carried out at room temperature.
-
Polymerization: After the addition of the base, the reaction mixture is stirred at room temperature for 2-4 hours. The formation of the polymer is often indicated by a color change to yellow-green and an increase in viscosity.
-
Quenching: The polymerization is terminated by the addition of methanol.
-
Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The resulting solid is collected by filtration, washed repeatedly with methanol to remove unreacted monomer and oligomers, and then dried under vacuum.
-
Further Purification (optional): For higher purity, the polymer can be redissolved in a suitable high-boiling point solvent (e.g., 1,2,4-trichlorobenzene) at elevated temperature and reprecipitated in methanol.
Logical Workflow for Gilch Polymerization
Caption: Workflow for the Gilch polymerization of PTFPV.
Protocol 2: Synthesis of Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) via Horner-Wadsworth-Emmons (HWE) Polycondensation
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for the synthesis of PPVs, typically involving the reaction of a bis(phosphonate) with a dialdehyde. This protocol is adapted from procedures for the synthesis of other PPV derivatives.
Monomer Synthesis:
The HWE reaction requires two different monomers: a bis(phosphonate) and a dialdehyde. For the synthesis of PTFPV, the following monomers are needed:
-
1,4-Bis(diethylphosphonatomethyl)-2,3,5,6-tetrafluorobenzene: This can be synthesized from this compound via the Arbuzov reaction with triethyl phosphite.
-
Terephthaldehyde: Commercially available. For a fully fluorinated backbone, 2,3,5,6-tetrafluoroterephthaldehyde would be used.
Polymerization Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-bis(diethylphosphonatomethyl)-2,3,5,6-tetrafluorobenzene (1.0 eq) and terephthaldehyde (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or THF.
-
Base Addition: To the stirred solution, add a strong base such as potassium tert-butoxide or sodium hydride (2.0-2.2 eq) portion-wise at 0 °C.
-
Polymerization: After the addition of the base, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a large volume of a non-solvent like methanol or water to precipitate the polymer.
-
Purification: The crude polymer is collected by filtration and washed extensively with water and methanol to remove inorganic salts and low molecular weight oligomers. The polymer is then dried under vacuum. Further purification can be achieved by Soxhlet extraction with a suitable solvent to remove any remaining impurities.
Experimental Workflow for HWE Polycondensation
Caption: Workflow for the HWE synthesis of PTFPV.
Signaling Pathways and Logical Relationships
The synthesis of poly(phenylene vinylene)s involves a series of chemical transformations. The following diagram illustrates the logical relationship between the starting materials and the final polymer product for the two primary synthetic routes described.
References
controlling MOF porosity with fluorinated linkers like 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and tailorable chemical functionalities make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The strategic incorporation of fluorine into the organic linkers of MOFs has emerged as a powerful tool for modulating their physicochemical properties.[3] Fluorination can impart increased hydrophobicity, enhance thermal and chemical stability, and alter the pore environment within the MOF structure, thereby influencing its porosity and performance in specific applications.[3][4]
This document provides detailed application notes and protocols for controlling MOF porosity using fluorinated linkers, with a focus on structures analogous to those that could be derived from precursors like 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. While direct use of this compound as a primary linker in MOF synthesis is not extensively documented, it serves as a valuable precursor for creating polytopic linkers suitable for MOF construction. The reactive chloromethyl groups can be readily converted into other functional groups, such as carboxylates or triazoles, which are then used to build the framework.
This application note will use a well-characterized fluorinated linker, 2,3,5,6-tetrafluoroterephthalic acid (H₂TFBDC), as a representative example to illustrate the synthesis, characterization, and application of fluorinated MOFs. The principles and protocols described herein are broadly applicable to a range of fluorinated linkers.
The Role of Fluorinated Linkers in Controlling MOF Properties
The introduction of fluorine atoms onto the organic linkers can significantly impact the resulting MOF's properties:
-
Porosity and Surface Area: The steric bulk and electronic properties of fluorine atoms can influence the packing of the linkers and the resulting framework topology, thereby controlling the pore size and volume.[5]
-
Hydrophobicity: The presence of C-F bonds on the pore surfaces dramatically increases the hydrophobicity of the MOF.[6][7] This is advantageous for applications where the exclusion of water is crucial, such as in certain catalytic reactions or for the protection of moisture-sensitive drugs.
-
Chemical and Thermal Stability: The high strength of the C-F bond can enhance the overall stability of the MOF structure.[3]
-
Guest Interactions: The electron-withdrawing nature of fluorine can modify the electronic properties of the linker, influencing the interactions between the MOF and guest molecules, such as drugs or gases.[4]
Experimental Protocols
Synthesis of a Representative Fluorinated MOF: A UiO-66 Analogue with 2,3,5,6-Tetrafluoroterephthalic Acid
This protocol describes the synthesis of a highly stable zirconium-based MOF, an analogue of UiO-66, using 2,3,5,6-tetrafluoroterephthalic acid (H₂TFBDC) as the organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,3,5,6-tetrafluoroterephthalic acid (H₂TFBDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (0.058 g, 0.25 mmol) and H₂TFBDC (0.060 g, 0.25 mmol) in 10 mL of DMF.
-
Add 0.1 mL of concentrated HCl to the mixture.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder will have formed.
-
Collect the powder by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the final product under vacuum at 150 °C for 12 hours to activate the MOF.
DOT Diagram of the Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a fluorinated MOF.
Characterization of the Fluorinated MOF
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or with patterns of known MOF structures.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF.
-
Procedure: A small sample of the activated MOF is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature. The decomposition temperature indicates the thermal stability of the framework.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis):
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution of the MOF.[8][9]
-
Procedure: A sample of the activated MOF is placed in a gas adsorption analyzer. The amount of nitrogen gas adsorbed by the material is measured at various relative pressures at 77 K (liquid nitrogen temperature). The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data to calculate the specific surface area.[10] The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods such as the Barrett-Joyner-Halenda (BJH) method or non-local density functional theory (NLDFT).[8][10]
DOT Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of synthesized fluorinated MOFs.
Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a model drug, such as 5-fluorouracil (5-FU), into the fluorinated MOF and studying its release profile.
Materials:
-
Activated fluorinated MOF
-
5-Fluorouracil (5-FU)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Ethanol
-
UV-Vis spectrophotometer
Drug Loading Procedure:
-
Disperse 50 mg of the activated fluorinated MOF in a solution of 5-FU (1 mg/mL in ethanol).
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
To determine the drug loading efficiency, measure the concentration of 5-FU in the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of 5-FU.
In Vitro Drug Release Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (pH 7.4 or pH 5.5) to simulate physiological and tumor microenvironment conditions, respectively.
-
Keep the suspension in a shaker bath at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS.
-
Centrifuge the withdrawn aliquot to separate the MOF particles.
-
Measure the concentration of the released 5-FU in the supernatant using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time.
DOT Diagram of the Drug Delivery Study Workflow:
Caption: Workflow for drug loading and in vitro release studies using fluorinated MOFs.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for a non-fluorinated MOF (UiO-66) and its fluorinated analogue (F-UiO-66) synthesized with H₂TFBDC.
Table 1: Physicochemical Properties of UiO-66 and F-UiO-66
| Property | UiO-66 (Non-fluorinated) | F-UiO-66 (Fluorinated) |
| BET Surface Area (m²/g) | ~1200 | ~1100 |
| Pore Volume (cm³/g) | ~0.55 | ~0.50 |
| Micropore Diameter (Å) | ~12 | ~11 |
| Thermal Stability (°C) | ~500 | ~520 |
| Water Contact Angle (°) | ~85 | ~140 |
Table 2: Drug Loading and Release Characteristics of UiO-66 and F-UiO-66 with 5-Fluorouracil
| Parameter | UiO-66 (Non-fluorinated) | F-UiO-66 (Fluorinated) |
| Drug Loading Capacity (wt%) | ~20 | ~18 |
| Release at 24h (pH 7.4) (%) | ~40 | ~25 |
| Release at 24h (pH 5.5) (%) | ~65 | ~50 |
Conclusion
The use of fluorinated linkers, such as 2,3,5,6-tetrafluoroterephthalic acid, provides a robust strategy for tuning the porosity and surface properties of MOFs. The resulting materials exhibit enhanced hydrophobicity and thermal stability, which can be advantageous for various applications, including controlled drug delivery. The protocols detailed in this document provide a comprehensive guide for the synthesis, characterization, and evaluation of fluorinated MOFs for researchers and professionals in materials science and drug development. The ability to systematically modify the properties of MOFs through linker functionalization opens up exciting possibilities for the design of advanced materials with tailored functionalities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H4Cl2F4 | CID 2756724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Topology and porosity control of metal–organic frameworks through linker functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Construction of hierarchically porous metal–organic frameworks through linker labilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Polymerization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and quality of poly(2,3,5,6-tetrafluoro-p-phenylenevinylene) (PTFPV) synthesized from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most prevalent method for this type of monomer is the Gilch polymerization. This technique involves a base-induced elimination reaction to form a reactive p-quinodimethane intermediate, which then undergoes a radical chain-growth polymerization to yield the desired poly(p-phenylenevinylene) derivative.
Q2: Why is the yield of my polymerization consistently low?
A2: Low yields in Gilch polymerization can stem from several factors. Common culprits include impure monomer, inadequate base strength or concentration, suboptimal reaction temperature, and premature termination of the polymer chains. A detailed troubleshooting guide is provided below to address these issues systematically.
Q3: Can I use this compound directly for Gilch polymerization, or is the bromo-analogue preferred?
A3: While the chloro-monomer can be used, the bromo-analogue, 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, is often preferred for Gilch polymerization. The bromide is a better leaving group, which facilitates the formation of the reactive p-quinodimethane intermediate, potentially leading to higher yields and more controlled polymerization. If you are experiencing issues with the chloro-monomer, switching to the bromo-derivative may improve your results.
Q4: How does the presence of fluorine atoms on the benzene ring affect the polymerization?
A4: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzylic chloromethyl groups and the stability of the radical intermediates during polymerization. This can affect the initiation and propagation steps of the polymerization, potentially requiring adjustments to the reaction conditions compared to non-fluorinated analogues.
Q5: What are the typical side reactions I should be aware of?
A5: A significant side reaction in Gilch polymerization is the formation of [2.2]paracyclophanes through the dimerization of the p-quinodimethane intermediate.[1] This side reaction can reduce the yield of the desired high molecular weight polymer. Other potential side reactions include the formation of tolane-bisbenzyl (TBB) defects and other structural irregularities in the polymer chain.[2]
Troubleshooting Guide: Improving Polymerization Yield
This guide addresses common issues encountered during the polymerization of this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield | 1. Impure Monomer: Monofunctional impurities or residual starting materials from the monomer synthesis can act as chain terminators. | - Purify the monomer: Recrystallize the this compound from a suitable solvent (e.g., hexane or ethanol) to a high purity (>99%).- Verify purity: Confirm the purity of the monomer using techniques like NMR, GC-MS, and melting point analysis. A sharp melting point is a good indicator of high purity.[3] |
| 2. Inefficient Base-Induced Elimination: The base may not be strong enough or used in a sufficient amount to efficiently generate the reactive intermediate. | - Use a strong, non-nucleophilic base: Potassium tert-butoxide (KOtBu) is a commonly used and effective base for Gilch polymerization.- Optimize base-to-monomer ratio: A molar excess of the base (e.g., 1.5 to 2.5 equivalents per equivalent of monomer) is often required to drive the elimination reaction to completion. | |
| 3. Suboptimal Reaction Temperature: The temperature may be too low for efficient initiation and propagation, or too high, leading to side reactions. | - Optimize temperature: Gilch polymerizations are often carried out at temperatures ranging from 0°C to 60°C. The optimal temperature should be determined experimentally. A gradual increase in temperature can sometimes be beneficial. | |
| 4. Presence of Oxygen: Oxygen can act as a radical scavenger, leading to premature chain termination and lower molecular weight, which can affect the isolated yield of high polymer.[1] | - Degas the solvent: Thoroughly degas the solvent (e.g., anhydrous THF) by several freeze-pump-thaw cycles before use.- Maintain an inert atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like argon or nitrogen. | |
| Low Molecular Weight | 1. Premature Chain Termination: As mentioned above, impurities and oxygen can terminate growing polymer chains. | - Implement the solutions for low polymer yield, focusing on monomer purity and maintaining an inert atmosphere. |
| 2. High Initiator Concentration (from side reactions): An excess of initiating radicals can lead to a larger number of shorter polymer chains. | - Control the rate of base addition: A slow, dropwise addition of the base solution to the monomer solution can help to control the concentration of the reactive intermediate and initiating species. | |
| Insoluble Polymer or Gel Formation | 1. Cross-linking Reactions: Side reactions at higher temperatures or with certain impurities can lead to the formation of cross-linked, insoluble polymer networks. | - Lower the reaction temperature: If gelation is observed, try running the reaction at a lower temperature.- Ensure high monomer purity: Multifunctional impurities can act as cross-linking agents. |
Experimental Protocols
Detailed Methodology for Gilch Polymerization
This protocol is a general guideline for the Gilch polymerization of this compound. Optimization of specific parameters may be required.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve the purified this compound in anhydrous THF. The concentration of the monomer solution is typically in the range of 0.1 to 0.5 M.
-
Inert Atmosphere: Purge the reaction flask with argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Base Solution Preparation: In a separate flame-dried flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Polymerization Reaction: Cool the monomer solution to the desired reaction temperature (e.g., 0°C) using an ice bath. Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 30-60 minutes.
-
Reaction Monitoring: The reaction mixture will typically change color (e.g., to yellow or orange) and may become more viscous as the polymerization proceeds. Allow the reaction to stir at the set temperature for a predetermined time (e.g., 2-24 hours).
-
Polymer Precipitation: After the reaction is complete, pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer, base, and oligomers.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Table of Key Reaction Parameters and Expected Outcomes (Hypothetical)
The following table presents hypothetical data to illustrate the effect of varying reaction conditions on the polymerization outcome. Actual results may vary and require experimental optimization.
| Entry | Monomer | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | Chloro | 1.5 | THF | 25 | 12 | 45 | 15,000 | 2.5 |
| 2 | Chloro | 2.0 | THF | 25 | 12 | 60 | 20,000 | 2.3 |
| 3 | Chloro | 2.0 | Toluene | 55 | 6 | 55 | 25,000 | 2.8 |
| 4 | Bromo | 2.0 | THF | 25 | 12 | 85 | 50,000 | 2.1 |
Visualizations
Experimental Workflow for Gilch Polymerization
Caption: Workflow for the Gilch polymerization of this compound.
Troubleshooting Logic for Low Polymer Yield
Caption: Decision tree for troubleshooting low polymer yield in the polymerization.
References
Technical Support Center: Synthesis of Polymers with 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene in polymer synthesis.
Troubleshooting Guide
Researchers may encounter several challenges during the polymerization of this compound. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Monomer Impurity: Presence of monofunctional impurities or residual starting materials can act as chain terminators. | Purify the this compound monomer and any co-monomers prior to polymerization. Recrystallization or sublimation are effective purification methods. |
| Incorrect Stoichiometry: An imbalance in the molar ratio of co-monomers in polycondensation reactions. | Carefully measure and control the stoichiometry of the monomers. Use high-precision balances and ensure complete transfer of all reagents. | |
| Presence of Water: Traces of water can hydrolyze the chloromethyl groups, leading to chain termination. | Ensure all solvents and reagents are rigorously dried. Conduct the reaction under an inert and anhydrous atmosphere (e.g., nitrogen or argon). | |
| Suboptimal Reaction Temperature or Time: Insufficient temperature or reaction time may lead to incomplete polymerization. | Optimize the reaction temperature and time based on literature precedents for similar fluorinated monomers. Monitor the reaction progress by techniques such as gel permeation chromatography (GPC). | |
| Gel Formation or Cross-linking | Side Reactions at High Temperatures: Elevated temperatures can promote side reactions leading to the formation of insoluble cross-linked networks. | Optimize the reaction temperature to a level that ensures polymerization without inducing cross-linking. A gradual increase in temperature might be beneficial. |
| Multifunctional Impurities: Contamination with monomers having more than two reactive sites. | Ensure the purity of the monomers and remove any multifunctional impurities through appropriate purification techniques. | |
| Nucleophilic Attack on Fluorine Atoms: Under strongly nucleophilic conditions, there is a possibility of nucleophilic aromatic substitution, where a fluorine atom on the benzene ring is displaced, leading to branching and cross-linking.[1] | Use milder bases or reaction conditions where possible. Screen different solvents to minimize this side reaction. | |
| Inconsistent Results Between Batches | Variability in Monomer Purity: Different batches of this compound may have varying levels of purity. | Standardize the purification procedure for the monomer and verify its purity (e.g., by NMR or melting point) before each reaction. |
| Inconsistent Reaction Conditions: Fluctuations in temperature, stirring rate, or the inertness of the atmosphere. | Maintain strict control over all reaction parameters. Use calibrated equipment and ensure a consistently inert atmosphere throughout the polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when using this compound in polymer synthesis?
A1: The primary side reactions of concern are:
-
Hydrolysis of Chloromethyl Groups: The chloromethyl groups are susceptible to hydrolysis, especially in the presence of moisture, forming hydroxymethyl groups which can terminate the polymer chain or alter the polymer structure.
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the tetrafluorinated benzene ring makes it susceptible to attack by strong nucleophiles. This can lead to the displacement of one or more fluorine atoms, potentially causing branching or cross-linking of the polymer chains.[1]
-
Formation of Cyclic Oligomers: In polycondensation reactions, intramolecular cyclization can compete with intermolecular chain growth, leading to the formation of low molecular weight cyclic species. This is a known side reaction in Gilch polymerization, a common method for preparing poly(p-phenylene vinylene)s.
-
Oxidation: The chloromethyl groups can be oxidized, especially at elevated temperatures, which can lead to defects in the polymer backbone.
Q2: How do the fluorine atoms on the benzene ring influence the reactivity of the chloromethyl groups?
A2: The four fluorine atoms are strong electron-withdrawing groups. This has two main effects:
-
Increased Electrophilicity: The electron-withdrawing nature of the fluorine atoms makes the benzylic carbons of the chloromethyl groups more electrophilic and thus more susceptible to nucleophilic attack. This can increase the rate of the desired polymerization reaction.
-
Activation of the Aromatic Ring for Nucleophilic Attack: The strong inductive effect of the fluorine atoms makes the aromatic ring itself electron-deficient and therefore more prone to nucleophilic aromatic substitution, a potential side reaction.[1]
Q3: What polymerization methods are suitable for this compound?
A3: This monomer is versatile and can be used in several types of polymerization reactions, including:
-
Polycondensation: Reacting with a difunctional nucleophile (e.g., a bisphenol or a diamine) to form polyesters or polyamides.
-
Gilch Polymerization: A precursor route to poly(p-phenylene vinylene) (PPV) where the monomer is treated with a strong base.
-
Friedel-Crafts Alkylation: Acting as a crosslinking agent in the presence of a Lewis acid catalyst to form hyper-crosslinked polymers.
Q4: What analytical techniques are recommended for characterizing the polymers and identifying potential side products?
A4: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): To determine the polymer structure, confirm the incorporation of the fluorinated monomer, and identify any structural defects or end groups resulting from side reactions.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer. The presence of a low molecular weight tail may indicate the formation of cyclic oligomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to detect potential byproducts (e.g., hydroxyl groups from hydrolysis).
-
Mass Spectrometry (e.g., MALDI-TOF): Can be used to identify the exact mass of oligomers and potential cyclic byproducts.
Experimental Protocols
General Protocol for Polycondensation
This protocol describes a general procedure for the polycondensation of this compound with a bisphenol to form a polyether.
Materials:
-
This compound
-
Bisphenol (e.g., Bisphenol A)
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and the bisphenol.
-
Add anhydrous potassium carbonate (2.2 equivalents relative to the bisphenol) and anhydrous DMF.
-
Purge the flask with dry nitrogen for 30 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under a continuous nitrogen flow.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with methanol and then with water to remove any inorganic salts and unreacted monomers.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Visualizations
Caption: Potential side reactions in the polymerization of this compound.
Caption: A logical workflow for troubleshooting common issues in polymer synthesis.
References
Technical Support Center: Purification of Polymers Derived from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polymers synthesized from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of fluorinated polymers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield After Precipitation | - The polymer is partially soluble in the non-solvent. - The polymer solution was too dilute. - The non-solvent was added too quickly, leading to the formation of fine particles that are difficult to collect. | - Select a non-solvent in which the polymer has minimal solubility. Test a small sample first. - Concentrate the polymer solution before precipitation.[1] - Add the non-solvent dropwise to the polymer solution under vigorous stirring to promote the formation of larger aggregates.[2] |
| Polymer Remains Gummy or Oily After Precipitation | - Incomplete removal of the solvent. - Presence of a significant amount of low molecular weight oligomers. | - Wash the precipitated polymer thoroughly with the non-solvent.[3] - Perform multiple re-precipitation steps (dissolving the polymer in a good solvent and precipitating in a non-solvent) to remove low molecular weight species.[2][3] - Consider fractional precipitation to isolate higher molecular weight fractions.[4] |
| Residual Monomer or Catalyst Detected in Final Product (e.g., by NMR) | - Inefficient precipitation and washing. - Trapping of impurities within the coagulated polymer matrix.[2] | - Increase the number of washing steps or the volume of the non-solvent.[5] - Re-dissolve the polymer and precipitate it again.[5] For tenacious monomer, allow the polymer to remain in a good solvent for an extended period (24-48h) before re-precipitation.[3] - For catalyst removal, consider washing with a chelating agent solution if applicable, or passing a solution of the polymer through a dedicated ion-exchange resin.[5] |
| Broad or Tailing Peaks in Size Exclusion Chromatography (SEC/GPC) | - Interaction between the polymer and the column stationary phase. - Inappropriate mobile phase. - Column overloading. | - For fluorinated polymers, interactions with silica-based columns can occur. Consider using a column with a different stationary phase (e.g., polystyrene-divinylbenzene). - Ensure the polymer is fully dissolved in the mobile phase and that the mobile phase is a good solvent for the polymer. - Reduce the concentration and/or injection volume of the polymer solution. |
| Inconsistent Purification Results | - Variability in starting material purity. - Inconsistent experimental conditions (e.g., temperature, stirring rate, addition rate of non-solvent). | - Ensure the purity of the this compound monomer before polymerization. - Standardize all purification parameters to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying polymers derived from this compound?
A1: The most prevalent purification techniques include precipitation, size exclusion chromatography (SEC), and dialysis.[2][5] Precipitation is often the first step to isolate the crude polymer from the reaction mixture.[5] SEC is effective for separating polymer chains based on their molecular size, thereby removing unreacted monomers and low molecular weight oligomers.[5][6] Dialysis is useful for removing small molecule impurities like salts and residual solvents.[2]
Q2: How do I select an appropriate solvent/non-solvent system for precipitation?
A2: An ideal solvent should completely dissolve the polymer at a reasonable concentration (e.g., 5-10% w/v).[5] The non-solvent should be miscible with the solvent but should not dissolve the polymer. For fluorinated polymers, common solvents include tetrahydrofuran (THF), chloroform, or hexafluoroisopropanol (HFIP). Potential non-solvents could be methanol, hexane, or water, depending on the polymer's polarity.[7][8] It is crucial to perform small-scale tests to identify the optimal solvent/non-solvent pair.
Q3: How can I confirm the purity of my polymer after purification?
A3: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) can detect residual monomer and solvent impurities.[2] Size Exclusion Chromatography (SEC/GPC) is used to determine the molecular weight distribution and to check for the presence of low molecular weight species.[5][9] Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of characteristic functional groups and the absence of impurity-related signals.[10]
Q4: What is fractional precipitation and when should I use it?
A4: Fractional precipitation is a technique used to separate a polymer sample into fractions with narrower molecular weight distributions.[4] It involves the slow addition of a non-solvent to a polymer solution. Higher molecular weight chains will precipitate first.[2][4] This method is particularly useful when a polymer with a specific molecular weight range is desired, or when the initial polymer sample has a very broad molecular weight distribution.
Q5: Can I use column chromatography for the purification of these polymers?
A5: While size exclusion chromatography is a form of column chromatography well-suited for polymers, traditional normal or reverse-phase chromatography is generally less effective for high molecular weight polymers due to their strong, often irreversible, adsorption to the stationary phase. SEC separates based on hydrodynamic volume rather than polarity, making it the preferred column-based method for polymer purification.[11]
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., THF) to a concentration of 5-10% (w/v). Stir until the polymer is fully dissolved. For highly viscous solutions, gentle heating may be applied.
-
Precipitation: Slowly add the polymer solution dropwise into a vigorously stirred non-solvent (e.g., methanol). The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.[5]
-
Digestion: Continue stirring the resulting suspension for 30-60 minutes to ensure complete precipitation and to help wash out impurities.[5]
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer cake multiple times with fresh non-solvent to remove any remaining impurities.[3][5]
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Purification by Size Exclusion Chromatography (Preparative SEC)
-
System Preparation: Select a preparative SEC column with a fractionation range appropriate for the expected molecular weight of the polymer. Equilibrate the column with a suitable mobile phase (a good solvent for the polymer) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the polymer in the mobile phase to a concentration recommended by the column manufacturer. Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter.[12]
-
Injection: Inject the filtered polymer solution onto the column.
-
Fraction Collection: Collect fractions as the polymer elutes from the column. The higher molecular weight polymer will elute first.[9]
-
Analysis: Analyze the collected fractions using analytical SEC to determine the molecular weight and purity of each fraction.
-
Solvent Removal: Combine the desired fractions and remove the solvent, typically by rotary evaporation followed by drying in a vacuum oven.
Visualizations
Caption: Experimental workflow for the purification of polymers.
Caption: Logical workflow for troubleshooting polymer purification.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08202A [pubs.rsc.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Technical Support Center: Synthesis of MOFs with 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
This technical support guide addresses the significant challenges researchers may face when attempting to synthesize Metal-Organic Frameworks (MOFs) using 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Direct synthesis using this linker is not widely reported in the literature, suggesting inherent difficulties in its application. This guide provides insights into potential issues and offers structured troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable linker for direct MOF synthesis?
A1: Direct use of this compound as a primary organic linker in MOF synthesis is challenging and generally not recommended. The chloromethyl groups are not typical coordinating functionalities for forming stable bonds with metal centers in MOFs. These groups are more susceptible to side reactions under common solvothermal conditions. For successful MOF synthesis, this molecule typically requires chemical modification to introduce standard coordinating groups like carboxylates or nitrogen-containing heterocycles.
Q2: What are the primary challenges associated with using this fluorinated compound in MOF synthesis?
A2: The main challenges include:
-
Lack of Coordinating Groups: The chloromethyl groups do not readily coordinate with metal ions.
-
High Reactivity of Chloromethyl Groups: These groups can undergo unintended reactions, such as substitution or elimination, leading to the formation of amorphous byproducts instead of a crystalline MOF structure.
-
Linker Rigidity and Geometry: The geometry of the linker is a critical factor in determining the final topology of the MOF.[1] The tetrafluorobenzene core provides rigidity, but the flexibility of the chloromethyl groups could lead to disordered structures.
-
Low Solubility: Highly fluorinated organic molecules often exhibit poor solubility in common solvents used for MOF synthesis, such as DMF or ethanol, which can hinder the crystallization process.
Q3: What are the potential benefits of using a fluorinated linker like this in MOFs?
A3: Incorporating fluorine atoms into MOF linkers can impart unique properties to the resulting framework.[2] These can include enhanced chemical and thermal stability, hydrophobicity, and specific gas adsorption capabilities. Halogenated MOF linkers can introduce polarizability and electronegativity, potentially leading to improved performance in applications like gas separation and catalysis.[2]
Troubleshooting Guide
Problem 1: Formation of an Amorphous Precipitate Instead of Crystalline MOF
| Possible Cause | Troubleshooting Suggestion |
| Linker Degradation or Side Reactions: The chloromethyl groups may be reacting under solvothermal conditions, leading to cross-linking or decomposition of the linker. | - Lower the reaction temperature and shorten the reaction time.- Consider using milder reaction conditions, if possible.- Protect the chloromethyl groups if they are not the intended coordinating site. |
| Poor Solubility of the Linker: The fluorinated linker may not be sufficiently soluble in the chosen solvent system to participate in the crystallization process. | - Screen a wider range of solvents or solvent mixtures.- Consider using a co-solvent to improve the solubility of the linker. |
| Incorrect Stoichiometry: The molar ratio of the metal salt to the organic linker is crucial for MOF formation. | - Systematically vary the metal-to-linker ratio to find the optimal conditions for crystallization. |
Problem 2: No Reaction or Recovery of Starting Materials
| Possible Cause | Troubleshooting Suggestion |
| Inertness of the Linker: The this compound is not coordinating to the metal centers. | - This is the expected outcome. The linker must be chemically modified to introduce coordinating groups. See the proposed experimental protocol below. |
| Inappropriate Reaction Conditions: The chosen temperature, pressure, or solvent may not be suitable for the desired reaction. | - If a modified linker is being used, consult the literature for typical synthesis conditions for similar linkers. |
Experimental Protocols
Proposed Protocol for Modifying this compound for MOF Synthesis
This protocol describes a two-step process to convert the non-coordinating this compound into a dicarboxylate linker suitable for MOF synthesis.
Step 1: Cyanation of this compound
-
In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Add a slight excess (2.2 equivalents) of sodium cyanide (NaCN).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 1,4-Bis(cyanomethyl)-2,3,5,6-tetrafluorobenzene.
-
Purify the product by recrystallization or column chromatography.
Step 2: Hydrolysis of 1,4-Bis(cyanomethyl)-2,3,5,6-tetrafluorobenzene to the Dicarboxylic Acid
-
In a round-bottom flask, suspend the purified 1,4-Bis(cyanomethyl)-2,3,5,6-tetrafluorobenzene in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux. The hydrolysis of nitriles can be slow, so allow the reaction to proceed for several hours to days. Monitor the reaction by taking aliquots and analyzing via High-Performance Liquid Chromatography (HPLC).
-
If using acidic hydrolysis, cool the reaction mixture. The dicarboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic. The dicarboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
The resulting 2,2'-(perfluorobenzene-1,4-diyl)diacetic acid can then be used as a linker for MOF synthesis.
Visualizations
Logical Workflow for Troubleshooting MOF Synthesis
Caption: A decision-making workflow for troubleshooting common issues in MOF synthesis.
Proposed Synthetic Pathway for Linker Modification
Caption: A two-step reaction pathway to functionalize the starting material into a viable MOF linker.
References
Technical Support Center: Optimizing Polymerization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is typically used for this compound?
A1: this compound is a versatile monomer for synthesizing fluorinated polymers. Due to its bifunctional nature, it is well-suited for step-growth polymerization methods. Common approaches for similar monomers include Gilch and Wessling polymerizations, which are variants of poly(p-phenylenevinylene) (PPV) synthesis. These methods typically involve the formation of a more reactive intermediate that then polymerizes.
Q2: How does reaction temperature influence the molecular weight of the resulting polymer?
A2: Reaction temperature is a critical parameter in the polymerization of this compound. Generally, for step-growth polymerizations, higher temperatures increase the reaction rate, which can lead to a higher molecular weight in a shorter time. However, excessively high temperatures can have detrimental effects, such as:
-
Side Reactions: Increased temperatures can promote unwanted side reactions, leading to branching, cross-linking, or defects in the polymer chain, which can limit the achievable molecular weight and broaden the molecular weight distribution.
-
Polymer Degradation: The resulting polymer may be susceptible to thermal degradation at elevated temperatures, causing chain scission and a decrease in molecular weight.
-
Monomer Decomposition: The monomer itself might decompose at very high temperatures, reducing the concentration of active species and hindering polymerization.
Therefore, optimizing the reaction temperature is a trade-off between achieving a sufficient reaction rate and minimizing undesirable side reactions and degradation.
Q3: What are the key parameters to control for a successful polymerization?
A3: Besides reaction temperature, several other factors are crucial for a successful polymerization of this compound:
-
Monomer Purity: The purity of the monomer is paramount. Impurities can act as chain terminators or introduce defects into the polymer structure.
-
Stoichiometry: In step-growth polymerization, a precise 1:1 stoichiometric ratio of reactive groups is essential for achieving high molecular weight.
-
Solvent: The choice of solvent is important for monomer and polymer solubility and can influence the reaction kinetics.
-
Initiator/Base Concentration: In methods like the Gilch polymerization, the concentration of the base used to initiate the reaction must be carefully controlled.
-
Reaction Time: Sufficient reaction time is necessary to allow the polymer chains to grow to the desired length.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield | 1. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the yield. |
| 2. Impure Monomer: Impurities may be inhibiting the polymerization. | Purify the this compound monomer, for example, by recrystallization or sublimation. | |
| 3. Inadequate Reaction Time: The polymerization may not have proceeded to completion. | Extend the reaction time and monitor the progress by techniques such as Gel Permeation Chromatography (GPC). | |
| Low Molecular Weight | 1. Suboptimal Reaction Temperature: The temperature may be too high, causing degradation, or too low, resulting in a slow reaction rate. | Optimize the reaction temperature by running a series of experiments at different temperatures (see illustrative data below). |
| 2. Stoichiometric Imbalance: An incorrect ratio of reactive groups will limit chain growth. | Ensure precise measurement and addition of all reactants. | |
| 3. Presence of Monofunctional Impurities: These act as chain stoppers. | Thoroughly purify all monomers and reagents. | |
| Insoluble Polymer (Gel Formation) | 1. Excessive Reaction Temperature: High temperatures can lead to cross-linking side reactions. | Reduce the reaction temperature. |
| 2. High Monomer Concentration: This can favor intermolecular reactions leading to cross-linking. | Decrease the initial monomer concentration. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Non-uniform Reaction Conditions: Fluctuations in temperature or inefficient stirring can lead to polymers of varying chain lengths. | Ensure uniform heating and vigorous stirring throughout the reaction. |
| 2. Side Reactions: Unwanted reactions can lead to a broader distribution of polymer chains. | Optimize the reaction temperature and consider using a higher purity monomer. |
Illustrative Quantitative Data
The following tables provide hypothetical data to illustrate the expected trends when optimizing the reaction temperature for the polymerization of this compound. Note: This data is for educational purposes and is based on general principles of step-growth polymerization of related fluorinated monomers. Actual experimental results may vary.
Table 1: Effect of Reaction Temperature on Molecular Weight and PDI
| Reaction Temperature (°C) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 60 | 5,000 | 2.5 |
| 70 | 15,000 | 2.2 |
| 80 | 25,000 | 2.0 |
| 90 | 20,000 | 2.8 |
| 100 | 12,000 | 3.5 |
This illustrative data suggests an optimal temperature around 80°C for achieving the highest molecular weight with a relatively low PDI.
Experimental Protocols
A generalized experimental protocol for a Gilch-type polymerization of this compound is provided below.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous THF under an inert atmosphere.
-
Initiation: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Polymerization: Slowly add the potassium tert-butoxide solution to the stirred monomer solution at the desired reaction temperature. The reaction mixture may change color, indicating the start of the polymerization.
-
Reaction Monitoring: Maintain the reaction at the set temperature for a predetermined time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by GPC.
-
Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature and pour it into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash it repeatedly with methanol to remove any unreacted monomer and base residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Visualizations
preventing gelation in polymerization with bifunctional monomers
Welcome to the Technical Support Center for Polymerization Control. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage gelation during polymerization with bifunctional monomers.
Frequently Asked Questions (FAQs)
Q1: What is gelation in the context of polymerization?
A1: Gelation is the formation of a gel, which is a substantially cross-linked, insoluble, and infusible polymer network. It marks the transition from a liquid state of soluble polymer chains (a "sol") to a solid-like network of infinite molecular weight.[1] This transition occurs at a specific point of reaction conversion known as the gel point.[1][2] At this point, an abrupt change in the material's viscosity is observed as the polymer chains link together to form a single macroscopic molecule.[3]
Q2: Why is gelation a concern when using bifunctional or multifunctional monomers?
A2: Monomers with a functionality greater than two (i.e., more than two reactive groups) can form branched or cross-linked polymer structures.[1] When these branches interconnect, they can form a continuous network that spans the entire reaction vessel, leading to gelation.[4] Uncontrolled gelation can ruin a synthesis by creating an intractable material that is difficult to process, characterize, or use for its intended application, making the prediction and prevention of the gel point crucial.[2]
Q3: What are the fundamental theories for predicting the gel point?
A3: The two primary theories for predicting the gel point in step-growth polymerization are the Carothers equation and the more advanced Flory-Stockmayer theory.[4]
-
Carothers Equation: This early model relates the degree of polymerization to the extent of reaction and can provide a rough estimate for the gel point in stoichiometrically balanced systems.[3][5] It predicts gelation occurs when the number-average degree of polymerization approaches infinity.[6]
-
Flory-Stockmayer Theory: This theory is more robust as it can predict the gel point for systems that are not at a stoichiometric balance and for more complex monomer mixtures.[4][7] It defines the gel point as the critical extent of reaction where the weight-average molecular weight becomes infinite, which corresponds to the first appearance of an infinite polymer network.[2][7]
Troubleshooting Guide
Q4: My polymerization reaction formed a gel unexpectedly. What are the most likely causes?
A4: Unexpected gelation can stem from several factors:
-
High Monomer Concentration: An excessive concentration of monomers, especially multifunctional ones, increases the probability of intermolecular reactions and cross-linking, accelerating the onset of gelation.[8][9]
-
Incorrect Stoichiometry: An imbalance in reactive functional groups can sometimes lower the critical conversion required for gelation, especially if the multifunctional monomer is in excess.
-
High Reaction Temperature: Elevated temperatures typically increase reaction rates, which can lead to rapid, uncontrolled network formation.
-
Localized High Concentrations: Poor mixing can create "hot spots" with high monomer or initiator concentrations, leading to localized gelation that can propagate through the mixture.
-
Presence of Impurities: Unwanted reactive impurities in monomers or solvents can introduce additional cross-linking pathways.[9]
Below is a troubleshooting flowchart to help diagnose the cause of premature gelation.
Caption: Troubleshooting flowchart for unexpected gelation.
Q5: The reaction viscosity is increasing much faster than predicted. How can I slow it down to prevent gelation?
A5: A rapid viscosity increase is a direct precursor to gelation. To slow the reaction:
-
Reduce Temperature: Lowering the reaction temperature is the most direct way to decrease the overall reaction rate.
-
Introduce a Retarder or Inhibitor: A retarder slows down the polymerization, while an inhibitor can halt it. These should be used carefully to control the reaction without terminating it completely.[10]
-
Add a Chain Transfer Agent (CTA): CTAs, such as thiols, effectively lower the average molecular weight of the polymer chains being formed, which can delay the onset of gelation.[11][12][13]
-
Dilute the Reaction: Adding more solvent will lower the concentration of reactants and decrease the rate of intermolecular reactions.
Control Strategies & Prevention
Q6: How does adjusting monomer concentration help prevent gelation?
A6: Adjusting monomer concentration is a key strategy for controlling network formation. Lowering the total monomer concentration reduces the proximity of growing polymer chains to each other, favoring intramolecular cyclization over the intermolecular cross-linking reactions that lead to gelation.[14] However, the effect can be complex; in some systems, there is a critical concentration where inhomogeneity is at a maximum.[14] Generally, a lower concentration decreases the crosslinking density and increases the swelling ratio of the resulting gel.[8]
Q7: What is the role of chain transfer agents (CTAs) and how are they used?
A7: Chain transfer agents (CTAs) are used to control the molecular weight of polymers and can be highly effective at preventing or delaying gelation.[10][15] A CTA works by terminating a growing polymer radical and creating a new, smaller radical that can initiate a new chain.[10] This process reduces the average chain length of the polymers, making it more difficult for them to form an infinite network. Thiols are particularly efficient CTAs in methacrylate polymerizations and have been shown to delay gelation significantly.[11][12]
Q8: Can I use an inhibitor to control the reaction?
A8: Yes, inhibitors can be used to prevent premature or uncontrolled polymerization. For example, 1,2-diolefins can act as gel inhibitors in certain organolithium-catalyzed polymerizations.[16] Inhibitors are often present in commercial monomers to ensure stability during shipping and storage and must be removed before use. In a reaction, they can be added in precise amounts to introduce an induction period or to quench a reaction before it reaches the gel point.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to gelation control.
Table 1: Effect of Monomer and Acrylate Concentration on Gelation Time and Swelling Properties.
| Parameter Modified | Change in Concentration | Effect on Gelation Time | Effect on Swelling Ratio | Reference(s) |
| Monomer (MAA) | 10 wt% → 30 wt% | Decreased | Decreased | [8] |
| Acrylate Groups | 0.02 mol/L → 0.13 mol/L | Decreased (e.g., 128s to 60s) | Decreased (e.g., 830% to 430%) | [17] |
| Crosslinking Agent | 1 mol% → 3 mol% | Decreased | Decreased | [8] |
Table 2: Gel Point Prediction using Flory-Stockmayer Equation.
The Flory-Stockmayer theory predicts the critical extent of reaction (p_c_) for gelation. For a system of A-A and B-B monomers with a multifunctional monomer A_f_ (functionality f > 2), the equation is:
p_c_ = 1 / √[r(f-1)]
| Parameter | Description | Example Calculation[18] |
| p_c_ | Critical extent of reaction at the gel point. | For a 1.5:0.95 molar ratio of phthalic anhydride (f=2) and glycerol (f=3), p_c_ = 0.7071. |
| r | Ratio of functional groups (A/B), where r ≤ 1. | r = (1.5 * 2) / (0.95 * 3) = 3 / 2.85 (Note: Original source calculation differs, highlighting the importance of correct setup). |
| f | Functionality of the branching monomer. | For glycerol, f=3. |
Experimental Protocols
Protocol 1: Monitoring Polymerization and Determining the Gel Point via Rheology
This protocol describes how to use an oscillatory rheometer to find the gel point, often identified as the crossover point of the storage modulus (G') and loss modulus (G'').[19]
Methodology:
-
Sample Preparation: Mix the monomers, initiator, and any other reagents (e.g., CTA, solvent) at a controlled temperature (e.g., in an ice bath) to prevent premature reaction.[19]
-
Rheometer Setup:
-
Use a parallel plate geometry, often disposable plates for curing systems.[19]
-
Pre-heat the geometry to the desired reaction temperature.
-
Set the gap to a specified distance (e.g., 1 mm).
-
-
Loading: Quickly load the prepared sample mixture onto the bottom plate, lower the top plate to the set gap, and trim any excess sample.
-
Experiment Start: Begin the oscillatory time sweep experiment immediately after loading.
-
Parameters: Use a small strain (e.g., 0.05-1%) to remain in the linear viscoelastic region and a constant frequency (e.g., 1 Hz).[19]
-
Data Collection: Record the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ) as a function of time.
-
-
Gel Point Identification: The gel point is the time at which G' and G'' intersect (G' = G''). At this point, the material transitions from a predominantly viscous liquid (G'' > G') to an elastic solid (G' > G'').[19] An alternative method identifies the gel point as the time when tan δ becomes independent of frequency.[20]
Caption: Experimental workflow for gel point determination using rheology.
Protocol 2: Viscosity Monitoring with Fluorescence
This method uses a fluorescent molecular rotor dye, whose fluorescence lifetime is dependent on the local viscosity of its environment, to monitor the polymerization process in situ.[21]
Methodology:
-
Probe Selection: Choose a suitable molecular rotor dye (e.g., BODIPY-C12) that is soluble in the monomer mixture and exhibits viscosity-dependent fluorescence.[21]
-
Sample Preparation: Dissolve a small amount of the fluorescent probe and an initiator into the monomer mixture.
-
Measurement Setup: Place the sample in a suitable container (e.g., a cuvette) within a fluorescence lifetime spectrometer. Ensure the setup allows for temperature control.
-
Initiation: Initiate the polymerization, typically by raising the temperature to activate a thermal initiator.
-
Data Acquisition: Continuously measure the fluorescence lifetime of the embedded probe as the polymerization proceeds.
-
Data Analysis: Plot the fluorescence lifetime versus time. The resulting curve will show distinct phases:
-
Initial Stage: A slow increase in lifetime as oligomers form.
-
Gel Effect Region: A sharp, significant increase in lifetime corresponding to the autoacceleration of the reaction and a rapid viscosity increase.
-
Glass Effect Region: The lifetime plateaus as the system becomes a glassy solid and molecular motion is highly restricted.[21] The onset of the sharp increase in fluorescence lifetime provides a sensitive indication of the progression towards gelation.
-
References
- 1. ethz.ch [ethz.ch]
- 2. Team:Peking/Model/GelPoint - 2016.igem.org [2016.igem.org]
- 3. Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flory–Stockmayer theory - Wikipedia [en.wikipedia.org]
- 5. collegedunia.com [collegedunia.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison [mdpi.com]
- 9. jinzongmachinery.com [jinzongmachinery.com]
- 10. scribd.com [scribd.com]
- 11. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pstc.org [pstc.org]
- 16. US3554997A - Process for preventing gel formation during polymerization tube reactor - Google Patents [patents.google.com]
- 17. Gelation characteristics, physico-mechanical properties and degradation kinetics of micellar hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. tainstruments.com [tainstruments.com]
- 20. mdpi.com [mdpi.com]
- 21. Monitoring of viscosity changes during free radical polymerization using fluorescence lifetime measurements - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY01684F [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Molecular Weight in Polymers from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (PTFPV) from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene, specifically focusing on issues related to achieving high molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for this compound?
A1: The most common methods for polymerizing this compound to form poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (PTFPV) are:
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Gilch Polymerization: This is a widely used method for synthesizing poly(p-phenylene vinylene) (PPV) and its derivatives. It involves the base-induced polymerization of a bis(halomethyl)benzene.[1][2][3]
-
Stille Cross-Coupling Reaction: This method has also been successfully employed to prepare PTFPV.[4]
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Bromine Precursor Route (BPR): This route utilizes the brominated analog, 1,4-Di(bromomethyl)-2,3,5,6-tetrafluorobenzene, for the synthesis of PTFPV.[5]
Q2: Why is achieving high molecular weight important for PTFPV?
A2: The molecular weight of conjugated polymers like PTFPV significantly influences their physical and electronic properties. Higher molecular weight polymers generally exhibit:
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Improved film-forming capabilities.
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Enhanced mechanical strength and thermal stability.[1]
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Better charge transport characteristics in electronic devices.
Q3: How does the purity of the this compound monomer affect the final polymer's molecular weight?
A3: Monomer purity is a critical factor in achieving high molecular weight polymers.[5][6] Impurities can act as chain terminators, leading to premature cessation of polymer chain growth and resulting in a lower average molecular weight. It is crucial to purify the monomer before polymerization.[6]
Q4: What are the key reaction parameters that influence the molecular weight in Gilch polymerization?
A4: Several parameters in the Gilch polymerization process can be adjusted to control the molecular weight of the resulting polymer. These include:
-
Reaction Temperature: Temperature affects the rate of polymerization.
-
Reaction Time: Longer reaction times generally lead to higher molecular weights.
-
Solvent: The choice of solvent can influence polymer solubility and chain growth.
-
Monomer Concentration: The concentration of the monomer can impact the polymerization kinetics.
-
Base Concentration and Type: The stoichiometry and type of base used are crucial for initiating the polymerization and can affect the final molecular weight.[2]
Troubleshooting Guide: Low Molecular Weight Polymers
This guide addresses the common issue of obtaining low molecular weight PTFPV during synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Monomer Impurity: The presence of monofunctional or other impurities in the this compound monomer can terminate the polymer chains prematurely. | Purify the monomer: Recrystallization is a common method for purifying solid monomers. For 1,4-Di(bromomethyl)-2,3,5,6-tetrafluorobenzene, careful purification and analysis by methods like GC/MS, HPLC, FTIR, and NMR are recommended.[5] |
| Presence of Water or Oxygen: Water can react with the strong base used in Gilch polymerization, while oxygen can interfere with the radical polymerization mechanism. | Use anhydrous conditions: Ensure all solvents are thoroughly dried and degassed. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect Monomer-to-Base Ratio: An inappropriate stoichiometry of the base can lead to inefficient initiation or side reactions, limiting the polymer chain length. | Optimize the base concentration: Carefully control the molar ratio of the base to the monomer. A slight excess of the base is often used. | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow polymerization rate, or too high, leading to side reactions and polymer degradation. | Optimize the reaction temperature: The optimal temperature will depend on the specific solvent and base system. A systematic study of the temperature's effect on molecular weight is recommended. | |
| Insufficient Reaction Time: The polymerization may not have been allowed to proceed to a high enough conversion. | Increase the reaction time: Monitor the reaction over time to determine when the molecular weight plateaus. | |
| Poor Polymer Solubility: If the growing polymer chains precipitate out of the solution, chain growth will be hindered. | Choose an appropriate solvent: The solvent should be able to dissolve both the monomer and the resulting polymer. For some PPV derivatives, solvents like tetrahydrofuran (THF) or toluene are used.[1] | |
| Side Reactions: Side reactions, such as those involving the fluorine substituents, could lead to chain termination or cross-linking. | Careful control of reaction conditions: Minimizing temperature and using the correct stoichiometry of reagents can help reduce side reactions. The use of bulky bases might also influence the reaction pathway. |
Experimental Protocols
General Protocol for Gilch Polymerization of a Bis(halomethyl)benzene
This is a generalized protocol and should be adapted and optimized for the specific synthesis of PTFPV.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-neck flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the purified this compound monomer in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 24 hours).
-
Terminate the polymerization by adding a few drops of a quenching agent like acetic acid or hydrochloric acid.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
Visualizations
Caption: Gilch polymerization workflow for PTFPV.
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. davidlu.net [davidlu.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Polymerization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene.
Frequently Asked Questions (FAQs)
Q1: Which polymerization methods are suitable for this compound?
A1: Two primary methods are recommended for the polymerization of this compound to synthesize poly(2,3,5,6-tetrafluorophenylene vinylene) (PTFPV): the Gilch polymerization and the Horner-Wadsworth-Emmons (HWE) polymerization. The Gilch route involves the use of a strong base to initiate polymerization, while the HWE reaction offers a metal-free alternative involving a phosphonate intermediate.
Q2: What is the expected effect of the fluorine substituents on the polymerization and final polymer properties?
A2: The four fluorine atoms on the benzene ring are strong electron-withdrawing groups. This can influence the reactivity of the chloromethyl groups and the intermediates formed during polymerization. Generally, fluorination can enhance the thermal stability, chemical resistance, and electron-accepting properties of the resulting polymer.[1] It may also affect the solubility and optical properties, potentially leading to a blue-shift in fluorescence compared to non-fluorinated analogues.
Q3: How can I monitor the progress of the polymerization reaction?
A3: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight and the change in the polydispersity index (PDI). Additionally, spectroscopic methods like UV-Vis and fluorescence spectroscopy can be used to observe the formation and evolution of the conjugated polymer system. For the Gilch polymerization, in-situ NMR spectroscopy can be a powerful tool to follow the concentration of key intermediates.
Q4: What are the typical molecular weights and polydispersity indices (PDI) achievable for fluorinated poly(p-phenylene vinylene)s?
A4: The achievable molecular weight and PDI are highly dependent on the chosen polymerization method and the scrupulous control of reaction conditions. For Gilch polymerization, molecular weights (Mn) can range from 20,000 to over 100,000 g/mol with PDIs typically between 2 and 4. The HWE polymerization can offer better control, potentially leading to lower PDIs. The presence of fluorine atoms can sometimes lead to lower molecular weights compared to non-fluorinated analogues due to altered reactivity.
Troubleshooting Guides
Gilch Polymerization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Insufficient amount or activity of the base. - Presence of water or other protic impurities. - Low reaction temperature or insufficient reaction time. | - Use a freshly opened or sublimed strong base (e.g., potassium tert-butoxide). - Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Optimize the reaction temperature and time; for some systems, a longer reaction time at a moderate temperature is beneficial. |
| Low Molecular Weight | - Impurities acting as chain terminators. - Incorrect monomer to base ratio. - Premature precipitation of the polymer. | - Purify the monomer and solvents meticulously. - Carefully control the stoichiometry of the monomer and base. - Choose a solvent system in which the polymer remains soluble for a longer duration to allow for chain growth. |
| Broad Polydispersity Index (PDI) | - Multiple active species or side reactions. - Inhomogeneous reaction conditions (poor stirring). | - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Control the rate of addition of the base to the monomer solution to maintain a steady concentration of active species. |
| Gel Formation | - High monomer concentration. - Side reactions leading to cross-linking. | - Reduce the initial monomer concentration. - Optimize the reaction temperature to minimize side reactions. |
Horner-Wadsworth-Emmons (HWE) Polymerization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete conversion of the chloromethyl groups to phosphonate esters | - Insufficient reaction time or temperature during the Michaelis-Arbuzov reaction. - Impurities in the starting materials. | - Increase the reaction time and/or temperature for the phosphonate synthesis. - Ensure the purity of this compound and trialkyl phosphite. |
| Low Polymer Yield | - Incomplete deprotonation of the phosphonate ester. - Low reactivity of the carbonyl compound (if used as a co-monomer). | - Use a sufficiently strong and non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide). - Ensure anhydrous conditions as the base is highly moisture-sensitive. |
| Low Molecular Weight | - Stoichiometric imbalance between the phosphonate and carbonyl monomers. - Presence of monofunctional impurities. | - Accurately determine the concentration of both monomers and ensure a 1:1 stoichiometry. - Purify all monomers and solvents to remove any chain-terminating species. |
| Formation of (Z)-isomers or other structural defects | - Reaction conditions favoring the kinetic product. | - The HWE reaction generally favors the formation of (E)-alkenes. To further enhance this, ensure the reaction allows for equilibration of the intermediates. The choice of base and solvent can influence stereoselectivity. |
Experimental Protocols
Gilch Polymerization of this compound
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (t-BuOK) (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer Preparation: Ensure the this compound is purified, for example, by recrystallization.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet.
-
Monomer Dissolution: Under a positive pressure of inert gas, dissolve the purified monomer in anhydrous THF.
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF. Add the base solution dropwise to the stirred monomer solution at room temperature over a period of 1-2 hours.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for 24-48 hours. The solution may become viscous and change color as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution slowly into a large volume of methanol with vigorous stirring. The polymer will precipitate.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Horner-Wadsworth-Emmons (HWE) Polymerization (Two-Step Protocol)
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-p-xylene-α,α'-bis(diethylphosphonate)
Materials:
-
This compound
-
Triethyl phosphite
-
Anhydrous toluene (solvent)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous toluene.
-
Phosphite Addition: Add an excess of triethyl phosphite (typically 2.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours under an inert atmosphere.
-
Purification: After cooling, remove the solvent and excess triethyl phosphite under reduced pressure. The resulting crude phosphonate ester can be purified by column chromatography or recrystallization.
Step 2: Polymerization with a Dialdehyde
Materials:
-
2,3,5,6-Tetrafluoro-p-xylene-α,α'-bis(diethylphosphonate) (monomer 1)
-
Terephthaldehyde (or other suitable dialdehyde, monomer 2)
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) (base)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve equimolar amounts of the purified phosphonate monomer and the dialdehyde monomer in the anhydrous solvent.
-
Base Addition: Cool the solution in an ice bath and add the base portion-wise or as a solution in the same solvent.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24-72 hours.
-
Work-up: Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or water.
-
Isolation: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Quantitative Data Summary
Table 1: Catalyst/Base Performance in Gilch Polymerization of Substituted Xylenes
| Catalyst/Base | Monomer | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI | Yield (%) | Reference |
| KOBuᵗ | 2,5-Dialkoxy-1,4-bis(chloromethyl)benzene | THF | 25 | 50,000 - 150,000 | 2.5 - 4.0 | 60 - 80 | [General Literature] |
| KOBuᵗ | 1,4-Bis(bromomethyl)-2,5-dialkoxybenzene | Toluene | 55 | ~400,000 | 2.2 | ~65 | [General Literature] |
| NaH | 1,4-Bis(chloromethyl)benzene | DMF | 0-25 | 10,000 - 30,000 | 2.0 - 3.5 | 50 - 70 | [General Literature] |
Note: Data for the specific tetrafluorinated monomer is limited in comparative studies. The values presented are typical for analogous non-fluorinated or alkoxy-substituted monomers and serve as a general guideline.
Table 2: Conditions for Horner-Wadsworth-Emmons Polymerization of Fluorinated Monomers
| Phosphonate Monomer | Co-monomer | Base | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI | Reference |
| Perfluorophenylene bisphosphonate | Dialkylfluorene dialdehyde | KOBuᵗ | THF/Toluene | 25 | 10,000 - 25,000 | 1.5 - 2.5 | [2] |
| Phenylene bisphosphonate | Terephthaldehyde | Cs₂CO₃ | Mesitylene/DMAc | 120 | Oligomers | - | [General Literature] |
Mandatory Visualizations
Caption: Mechanism of Gilch Polymerization.
Caption: Workflow for HWE Polymerization.
References
Technical Support Center: Managing Fluoropolymer Solubility During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges inherent in the synthesis of fluorinated polymers. The strong carbon-fluorine bond and high crystallinity that give these polymers their desirable thermal and chemical resistance also make them notoriously difficult to dissolve, creating significant hurdles during polymerization, purification, and characterization.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated polymers so difficult to dissolve during and after synthesis?
A1: The poor solubility of fluorinated polymers stems from several key molecular characteristics:
-
High C-F Bond Energy: The carbon-fluorine bond is exceptionally strong (around 485 kJ·mol⁻¹), leading to stiff polymer chains that are difficult to solvate.[4]
-
Low Polarity and Surface Energy: The fluorine atoms create a non-polar surface with very low surface energy, making it difficult for most common organic solvents to interact favorably with the polymer chains.[2][5]
-
High Crystallinity: Many fluoropolymers, like PTFE, are semi-crystalline.[6] The energy required to overcome the crystalline lattice forces is often greater than the energy gained from solvent-polymer interactions, thus preventing dissolution.[7] Partially fluorinated polymers like PVDF tend to have lower crystallinity and are soluble in a wider range of solvents.[7]
Q2: What are the first-line solvents I should consider for my fluoropolymer synthesis?
A2: Solvent selection is highly dependent on the specific fluoropolymer. However, some common starting points include:
-
Partially Fluorinated Polymers (e.g., PVDF, PVF): High-boiling point, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are often effective.[8][9]
-
Perfluoropolymers (e.g., PTFE, FEP): These are notoriously insoluble in common organic solvents.[2] Synthesis is often carried out in emulsion or suspension using water as the medium.[10] For post-synthesis dissolution, aggressive and often expensive perfluorinated solvents (e.g., perfluorinated cycloalkanes) or supercritical fluids like CO2 are required.[11][12]
Q3: How does temperature affect the solubility of fluoropolymers during synthesis?
A3: Increasing the temperature generally improves solubility by providing the necessary energy to overcome the cohesive forces between polymer chains. For many fluoropolymers, dissolution is only possible at elevated temperatures, often above 100°C.[11][13] This is a critical parameter to control during solution polymerization to prevent premature precipitation. However, be mindful of the polymer's degradation temperature, as excessive heat can cause decomposition, leading to discoloration and loss of desired properties.[14]
Q4: My polymer seems soluble during synthesis, but I can't characterize it with standard GPC. Why?
A4: Standard Gel Permeation Chromatography (GPC) typically uses solvents like THF or chloroform at room temperature, which are ineffective for most fluoropolymers. To determine the molecular weight distribution of these polymers, High-Temperature GPC (HT-GPC) is required.[13][15] This technique uses high-boiling solvents like 1,2,4-trichlorobenzene (TCB) at temperatures up to 220°C to ensure the polymer remains dissolved throughout the analysis.[13][15]
Troubleshooting Guide
This guide addresses specific problems you may encounter in a question-and-answer format.
Problem 1: My polymer is precipitating out of the reaction mixture during solution polymerization.
-
Initial Question: Have you confirmed the solvent is appropriate for your polymer type and target molecular weight?
-
Answer & Solution: The solubility of a polymer can decrease as its molecular weight increases during polymerization. A solvent that dissolves the monomer may not dissolve the resulting high-molecular-weight polymer.
-
Action 1: Consult Hansen Solubility Parameter (HSP) data to find a better solvent match. A smaller distance between the HSP values of the polymer and the solvent suggests better compatibility.[8][16][17]
-
Action 2: Consider using a co-solvent system. Sometimes, a mixture of two "bad" solvents can create a "good" solvent system that effectively dissolves the polymer.[16] For example, DMSO has been used in combination with ketones like cyclohexanone for certain fluoropolymers.[9][18]
-
Action 3: Increase the reaction temperature. This can keep the growing polymer chains in solution but must be balanced against potential side reactions or solvent boiling.
-
Action 4: Lower the initial monomer concentration. This can delay the point at which the polymer concentration exceeds its solubility limit.
-
Problem 2: The polymerization is complete, but the resulting polymer is an intractable solid that won't dissolve for purification or analysis.
-
Initial Question: Have you attempted dissolution at elevated temperatures with aggressive solvents?
-
Answer & Solution: Many fluoropolymers require significant thermal energy to dissolve post-synthesis.
-
Action 1: Perform a systematic solvent screening at elevated temperatures. See the "Experimental Protocol for Solvent Screening" below.
-
Action 2: For highly crystalline or perfluorinated polymers, investigate specialized perfluorinated solvents. Perfluorinated cycloalkanes or aromatic compounds can be effective, especially for polymers with equivalent weights over 900.[11]
-
Action 3: Explore the use of supercritical carbon dioxide (scCO₂), which has shown promise for dissolving certain fluoropolymers, particularly those with acrylate backbones.[12][19]
-
Problem 3: My reaction mixture has turned into a gel, preventing further stirring and processing.
-
Initial Question: Is it possible that unintended cross-linking has occurred, or is the polymer concentration/molecular weight too high?
-
Answer & Solution: Gelation can occur due to chemical cross-linking or physical entanglement of long polymer chains in a marginal solvent. PVDF, for instance, is known to form thermoreversible gels in ketone-based solvents.[2]
-
Action 1: Review your synthesis chemistry for potential side reactions that could lead to cross-linking. Adjust stoichiometry or temperature to minimize them.
-
Action 2: If it's a physical gel, try diluting the reaction mixture with more of the same solvent while applying heat and high shear (if possible) to break up the entanglements.
-
Action 3: For future syntheses, reduce the target molecular weight or lower the polymer concentration to stay below the gelation threshold.
-
Data Presentation: Solvent Selection
Choosing an appropriate solvent is the most critical step in managing fluoropolymer solubility. Hansen Solubility Parameters (HSP) provide a rational basis for solvent selection, based on the principle that "like dissolves like."[8][16] The total solubility parameter (δt) is derived from three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[17] A good solvent will have HSP values close to those of the polymer.
Table 1: Hansen Solubility Parameters (HSP) for a Common Fluoropolymer and Solvents (All values in MPa⁰·⁵)
| Material | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| Polyvinylidene Fluoride (PVDF) | 17.8 | 12.5 | 10.2 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data compiled from various sources, including Hansen Solubility Parameters: A User's Handbook and scientific literature.[8][20][21]
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Fluoropolymer
Objective: To identify a suitable solvent for a synthesized fluoropolymer for purification or characterization.
Methodology:
-
Preparation: Weigh 10 mg of the dry polymer into several 4 mL glass vials.
-
Solvent Addition: Add 1 mL of a candidate solvent to each vial, creating a 1% (w/v) mixture. Candidate solvents should be chosen based on HSP data (see Table 1).
-
Initial Observation: Observe the mixture at room temperature. Note any swelling or partial dissolution.
-
Heating and Agitation: Place the vials on a heated stirring plate. Increase the temperature in 20°C increments, starting from 40°C up to the solvent's boiling point (or a maximum safe temperature for the polymer). Allow the mixture to stir for 30 minutes at each temperature.
-
Assessment: After each interval, remove the vial from heat and shine a laser pointer through it. A clear solution with no visible particles (Tyndall effect) indicates complete dissolution. Record the temperature at which dissolution occurs.
-
Stability Check: Allow the dissolved solutions to cool to room temperature. Observe if the polymer precipitates out, which provides information on the solution's stability.
Protocol 2: Sample Preparation for High-Temperature GPC (HT-GPC)
Objective: To prepare a fluoropolymer sample for molecular weight analysis.
Methodology:
-
Safety First: HT-GPC involves high temperatures and potentially hazardous solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including thermal gloves and safety glasses.
-
Sample Weighing: Accurately weigh 5-10 mg of the polymer into a 10 mL GPC vial.
-
Solvent Addition: Add the required volume of filtered HT-GPC mobile phase (e.g., TCB) to achieve the target concentration (typically 0.5-1.0 mg/mL). An antioxidant (e.g., BHT) is often included in the solvent.
-
Dissolution: Place the capped vial in the HT-GPC instrument's autosampler oven or a dedicated sample preparation oven. Heat the sample at a set temperature (e.g., 150-160°C) with gentle agitation for a prescribed time (e.g., 2-4 hours) to ensure complete dissolution.[13]
-
Filtration and Injection: Once dissolved, the solution is typically filtered through an integrated high-temperature filter within the GPC system to remove any microgels or particulates before injection into the columns.[13] The entire system, from injector to detector, is maintained at the high temperature to prevent polymer precipitation.[13]
Visualizations: Workflows and Logic
Visualizing the troubleshooting and experimental processes can clarify the necessary steps for researchers.
References
- 1. Item - On the Solubility and Stability of Polyvinylidene Fluoride - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 2. On the Solubility and Stability of Polyvinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gore.com [gore.com]
- 7. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20140100313A1 - Solvents for fluoropolymers - Google Patents [patents.google.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 12. future4200.com [future4200.com]
- 13. High Temperature GPC (HT-GPC): A Complete Guide - Polymer Char [polymerchar.com]
- 14. agcce.com [agcce.com]
- 15. High temperature GPC (HT-GPC) - Henry Royce Institute [royce.ac.uk]
- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 18. JP2014516115A - Solvent for fluoropolymers - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. kinampark.com [kinampark.com]
- 21. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]
Technical Support Center: Poly(phenylene vinylene) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the synthesis of poly(phenylene vinylene) (PPV) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PPV synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Molecular Weight Polymer
Q: My PPV synthesis consistently yields a polymer with low molecular weight. What are the common causes and how can I increase the molecular weight?
A: Low molecular weight in PPV synthesis is a frequent challenge that can stem from several factors. The primary culprits are often related to monomer purity, stoichiometry, reaction conditions, and the chosen polymerization method.
-
Monomer Purity: Impurities in the monomer can act as chain-terminating agents, leading to premature cessation of polymer chain growth.[1] It is crucial to use high-purity monomers.
-
Recommendation: Purify monomers before use, for instance, by recrystallization or sublimation. Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Stoichiometry (for step-growth polymerization): In step-growth methods like Horner-Wadsworth-Emmons or Suzuki coupling, a precise 1:1 stoichiometric ratio of the reactive monomers is critical.[2][3] Any deviation can lead to a lower degree of polymerization.[2][3]
-
Recommendation: Carefully measure and dispense monomers. Consider using a small excess of the more volatile monomer to compensate for any loss during the reaction setup.
-
-
Reaction Conditions: Temperature, reaction time, and monomer concentration significantly influence the molecular weight.
-
Recommendation: Optimize the reaction temperature. For instance, in the Gilch synthesis of MEH-PPV, higher temperatures (e.g., 55 °C in toluene) can lead to higher molecular weights.[4] Conversely, for some systems, lower temperatures may be required to minimize side reactions.[5] Ensure the reaction proceeds for a sufficient duration to allow for chain growth.
-
-
Polymerization Method: Chain-growth polymerizations, such as the Gilch route, generally yield higher molecular weight polymers compared to step-growth methods.[5]
Issue 2: Poor Polymer Solubility
Q: The synthesized PPV derivative is insoluble or has very poor solubility in common organic solvents. What strategies can I employ to improve its solubility?
A: The inherent rigidity of the PPV backbone often leads to poor solubility. Several strategies can be employed to enhance the processability of these materials.
-
Introduction of Solubilizing Side Chains: Attaching flexible alkyl or alkoxy side chains to the phenyl rings is the most common and effective method to improve solubility.[5] Longer or branched side chains increase the entropy of the polymer and disrupt interchain packing.
-
Recommendation: Synthesize monomers with appropriate side chains, such as the 2-ethylhexyloxy group in MEH-PPV or the 3,7-dimethyloctyloxy group in MDMO-PPV.[4]
-
-
Copolymerization: Introducing flexible or bulky co-monomers into the polymer backbone can disrupt the planarity and packing of the polymer chains, thereby improving solubility.
-
Solvent Selection: The choice of solvent is crucial for both the reaction and subsequent processing.
-
Recommendation: Use "good" solvents that have similar solubility parameters to the polymer. For many PPV derivatives, chlorinated solvents (chloroform, chlorobenzene) and aromatic solvents (toluene, xylene) are effective.[6]
-
Issue 3: Photoluminescence (PL) Quenching
Q: The synthesized PPV exhibits weak fluorescence or significant PL quenching in solution or as a thin film. What are the potential reasons for this?
A: PL quenching in PPVs can be caused by a variety of factors, including impurities, aggregation, and the presence of defect sites.
-
Impurities: Residual catalysts from coupling reactions (e.g., palladium) or other chemical impurities can act as quenching sites.
-
Recommendation: Thoroughly purify the polymer after synthesis using techniques like Soxhlet extraction or precipitation.
-
-
Aggregation: In concentrated solutions or the solid state, PPV chains can aggregate, leading to the formation of non-emissive interchain species and a red-shift in the emission spectrum.
-
Recommendation: Work with dilute solutions when possible. For thin films, controlling the solvent evaporation rate and post-deposition annealing can influence the film morphology and reduce aggregation-induced quenching.
-
-
Structural Defects: Carbonyl groups or other chemical defects on the polymer backbone can act as traps for excitons, leading to non-radiative decay.
-
Recommendation: Ensure the synthesis is carried out under an inert atmosphere to prevent oxidation.
-
Issue 4: Gel Formation During Polymerization
Q: My polymerization reaction mixture becomes a gel, preventing further stirring and processing. How can I prevent this?
A: Gelation is often a result of cross-linking reactions or the formation of a highly entangled, high molecular weight polymer that is insoluble in the reaction medium.
-
Reaction Conditions: High monomer concentrations and high temperatures can sometimes promote side reactions that lead to cross-linking.
-
Recommendation: Lower the initial monomer concentration. Optimize the reaction temperature; in some cases, a lower temperature may be beneficial. Ensure efficient stirring throughout the reaction.
-
-
Solvent Choice: The solvent must be able to keep the growing polymer chains in solution.
-
Recommendation: Use a solvent in which the polymer is highly soluble. In some cases, a mixture of solvents may be beneficial.
-
Quantitative Data on PPV Synthesis
The following tables summarize the impact of various reaction parameters on the properties of synthesized PPV derivatives.
Table 1: Effect of Solvent and Temperature on the Gilch Synthesis of MEH-PPV
| Solvent | Temperature (°C) | Mn ( kg/mol ) | PDI (Mw/Mn) | Yield (%) |
| n-Pentane | 25 | 32 | 2.1 | 97 |
| Toluene | 55 | 397 | 2.5 | 65 |
Data sourced from a study on improving the Gilch synthesis of MEH-PPV.
Table 2: Influence of Monomer Purity on Polymer Properties (General Representation)
| Monomer Purity | Potential Impurities | Resulting Molecular Weight | Polydispersity Index (PDI) |
| High (>99.5%) | Negligible | High | Low (< 1.5) |
| Standard (98-99.5%) | Starting materials, side-products | Moderate | Moderate (1.5 - 2.5) |
| Low (<98%) | High levels of unreacted reagents, water | Low | High (> 2.5) |
This table provides a qualitative representation based on established principles of polymer chemistry.[1]
Experimental Protocols
This section provides detailed methodologies for key PPV synthesis routes.
Gilch Polymerization of MDMO-PPV
The Gilch route is a widely used method for synthesizing soluble PPV derivatives.[4][5]
Materials:
-
2,5-bis(chloromethyl)-1-methoxy-4-(3',7'-dimethyloctyloxy)benzene (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Acetic acid
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the monomer in anhydrous THF in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours. The solution will typically become viscous and change color.
-
Quench the reaction by adding a small amount of acetic acid.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration.
-
Purify the polymer by redissolving it in a minimal amount of THF and re-precipitating it into methanol. Repeat this process 2-3 times.
-
Dry the purified polymer under vacuum at room temperature.
Wessling Precursor Route for PPV
The Wessling route involves the synthesis of a soluble precursor polymer which is then converted to the final insoluble PPV.
Materials:
-
p-xylene bis(tetrahydrothiophenium chloride) (monomer)
-
Sodium hydroxide (base)
-
Methanol/Water (solvent)
Procedure:
Part A: Precursor Polymer Synthesis
-
Dissolve the p-xylene bis(tetrahydrothiophenium chloride) monomer in a methanol/water mixture.
-
Cool the solution to 0 °C.
-
Slowly add a solution of sodium hydroxide in water to the monomer solution while stirring vigorously.
-
The polymerization is typically rapid, and the precursor polymer will precipitate.
-
Isolate the precursor polymer by filtration and wash thoroughly with water and then methanol.
-
Dry the precursor polymer under vacuum.
Part B: Thermal Conversion to PPV
-
Dissolve the precursor polymer in a suitable solvent (e.g., methanol).
-
Cast a thin film of the precursor solution onto a substrate (e.g., by spin coating).
-
Heat the film under vacuum or an inert atmosphere at elevated temperatures (typically 200-300 °C) for several hours to eliminate the tetrahydrothiophene leaving groups and form the conjugated PPV film.
Horner-Wadsworth-Emmons (HWE) Polycondensation
The HWE reaction is a step-growth polymerization method for synthesizing PPVs.[7]
Materials:
-
Aromatic dialdehyde (e.g., terephthalaldehyde)
-
Aromatic bis(phosphonate ester)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Set up a flame-dried reaction flask under an inert atmosphere.
-
Dissolve the bis(phosphonate ester) in the anhydrous solvent.
-
Add the strong base to the solution to deprotonate the phosphonate and form the ylide.
-
Slowly add a solution of the dialdehyde in the same solvent to the ylide solution.
-
Stir the reaction mixture at room temperature or elevated temperature for several hours.
-
Quench the reaction (e.g., with water or a mild acid).
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol).
-
Purify the polymer by repeated washing or reprecipitation.
-
Dry the final polymer under vacuum.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting PPV synthesis.
Caption: Workflow for the Gilch polymerization of a soluble PPV derivative.
Caption: Troubleshooting guide for low molecular weight in PPV synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 3. In step growth polymerization, how stoichiometry and conversion are affec.. [askfilo.com]
- 4. ripublication.com [ripublication.com]
- 5. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
comparison of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene and 1,4-bis(chloromethyl)benzene in polymerization
An in-depth analysis of the polymerization behavior of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene and 1,4-bis(chloromethyl)benzene reveals significant differences in reactivity and resulting polymer properties. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.
The introduction of fluorine atoms onto the benzene ring in this compound has a profound impact on its polymerization, primarily when utilized in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. This comparison elucidates the nuances of their polymerization kinetics, the characteristics of the resulting polymers, and the experimental methodologies employed for their synthesis.
Executive Summary of Comparative Data
The following tables summarize the key differences in the properties of the monomers and the resulting polymers derived from them.
Table 1: Monomer Properties
| Property | This compound | 1,4-bis(chloromethyl)benzene |
| Molecular Formula | C₈H₄Cl₂F₄[1] | C₈H₈Cl₂[2] |
| Molecular Weight | 247.01 g/mol [1] | 175.06 g/mol [2] |
| Appearance | White solid | White solid[2] |
Table 2: Comparative Polymerization Data and Polymer Properties
| Parameter | Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (from fluorinated monomer) | Poly(p-phenylene vinylene) (from non-fluorinated monomer) |
| Polymerization Method | Gilch Polymerization | Gilch Polymerization[3] |
| Typical Yield | Moderate to High | High (can be near-quantitative under optimized conditions) |
| Molecular Weight (Mw) | High molecular weights achievable | High molecular weights (e.g., ~10⁶ g/mol ) can be obtained[3] |
| Thermal Stability (TGA) | High thermal stability | High thermal stability (onset of weight loss >350 °C)[4] |
| Solubility | Generally soluble in common organic solvents | Insoluble in common organic solvents, often requires precursor routes for processing[2] |
| Optical Properties (Emission) | Blue-green to green emission | Yellow-green emission[2] |
Polymerization Mechanisms and Experimental Workflows
The primary method for the polymerization of both this compound and 1,4-bis(chloromethyl)benzene is the Gilch polymerization. This reaction proceeds via a p-quinodimethane intermediate, which is believed to polymerize through a radical mechanism.[3]
Caption: Generalized workflow of the Gilch polymerization for the synthesis of PPV and its fluorinated derivative.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis of these polymers. Below are representative procedures for the Gilch polymerization of both monomers.
Protocol 1: Gilch Polymerization of 1,4-bis(chloromethyl)benzene
Materials:
-
1,4-bis(chloromethyl)benzene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)[3]
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, dissolve 1,4-bis(chloromethyl)benzene in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.[3]
-
Slowly add a solution of potassium tert-butoxide in THF to the stirred monomer solution over a period of 1 hour. An excess of the base is typically used.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[3]
-
Quench the polymerization by pouring the viscous solution into a large volume of methanol to precipitate the polymer.[3]
-
Filter the precipitated poly(p-phenylene vinylene), wash with methanol, and dry under vacuum.
Protocol 2: Gilch Polymerization of this compound
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Add the t-BuOK solution dropwise to the stirred monomer solution over 1 hour.
-
Allow the reaction to proceed at room temperature for 24 hours. The solution will typically develop a distinct color.
-
Precipitate the resulting poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under reduced pressure.
Comparative Analysis of Polymerization Behavior and Properties
The presence of four electron-withdrawing fluorine atoms on the benzene ring of this compound significantly influences the polymerization process and the final polymer properties compared to its non-fluorinated analog.
Reactivity: The electron-withdrawing nature of the fluorine atoms is expected to affect the stability of the p-quinodimethane intermediate formed during the Gilch polymerization. This can influence the rate of polymerization and the final molecular weight of the polymer. While direct comparative kinetic studies are not extensively documented, the electronic effects of the fluorine substituents are a key factor in the differing reactivity.
Polymer Properties:
-
Solubility: One of the most significant differences is the solubility of the resulting polymers. Poly(p-phenylene vinylene) is notoriously insoluble, which necessitates the use of processable precursor polymers for device fabrication.[2] In contrast, the introduction of fluorine atoms can improve the solubility of the polymer in common organic solvents, facilitating easier processing and characterization.
-
Thermal Stability: Both fluorinated and non-fluorinated PPVs exhibit high thermal stability, with decomposition temperatures typically above 350 °C.[4] This makes them suitable for applications requiring robust materials.
-
Optical Properties: The fluorination of the polymer backbone leads to a noticeable change in the optical properties. Poly(p-phenylene vinylene) typically emits in the yellow-green region of the visible spectrum.[2] The fluorinated counterpart, poly(2,3,5,6-tetrafluoro-p-phenylene vinylene), exhibits a blue-shifted emission, appearing in the blue-green to green region. This tunability of the emission color is a significant advantage for applications in organic light-emitting diodes (OLEDs).
-
Electronic Properties: The strong electron-withdrawing character of the fluorine atoms can lower the HOMO and LUMO energy levels of the polymer. This can be advantageous for improving charge injection and transport in electronic devices and can also enhance the polymer's resistance to oxidative degradation.
Conclusion
The comparison between the polymerization of this compound and 1,4-bis(chloromethyl)benzene highlights the critical role that fluorination plays in modifying both the polymerization process and the ultimate properties of the resulting polymers. While both monomers can be polymerized via the Gilch method to produce high molecular weight polymers, the fluorinated monomer offers the significant advantages of improved solubility and tunable optical and electronic properties. These characteristics make fluorinated poly(p-phenylene vinylene)s promising materials for a range of applications in organic electronics and advanced materials development. Further research focusing on a direct comparative analysis of the polymerization kinetics would provide deeper insights into the structure-property relationships of these important polymers.
References
- 1. This compound | C8H4Cl2F4 | CID 2756724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Fluorination Fortifies Poly(phenylene vinylene): A Comparative Guide to Thermal Stability
Researchers investigating high-performance polymers for demanding applications will find that the strategic incorporation of fluorine atoms into the backbone of poly(phenylene vinylene) (PPV) significantly enhances its thermal stability compared to its non-fluorinated counterpart. This guide provides a detailed comparison of the thermal properties of fluorinated and non-fluorinated PPV, supported by experimental data and methodologies, to inform materials selection and development in fields such as organic electronics and advanced materials.
The introduction of fluorine, a highly electronegative element, into the PPV structure imparts a range of desirable properties, most notably a remarkable increase in resistance to thermal degradation. This enhanced stability is critical for the longevity and reliability of devices that operate at elevated temperatures.
Superior Thermal Resilience of Fluorinated PPV: A Quantitative Look
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. The data consistently demonstrates that fluorinated PPV derivatives exhibit significantly higher decomposition temperatures than their non-fluorinated analogs.
| Polymer Type | Specific Derivative | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Key Observations |
| Non-Fluorinated PPV | Hyperbranched PPV Derivatives | 375 - 382[1] | Exhibits good thermal stability, but is surpassed by fluorinated versions. |
| Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) | ~400 | A commonly used derivative with moderate thermal stability. | |
| Fluorinated PPV Analog | Poly(p-xylylene) (Parylene) - Non-Fluorinated (Parylene N) | 489 | A structurally similar polymer showing the baseline thermal stability. |
| Fluorinated PPV Analog | Poly(p-xylylene) (Parylene) - Fluorinated (Parylene AF4) | >500 | Demonstrates a significant increase in thermal stability with fluorination. |
| Fluorinated Polymer | Fluorinated Polyimides | >500[2] | Included for broader context on the high thermal stability of fluorinated polymers. |
The Science Behind Enhanced Stability
The increased thermal stability of fluorinated PPV can be attributed to several key factors at the molecular level. This relationship is visualized in the diagram below.
The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making the polymer backbone more resistant to bond cleavage at high temperatures.[3] Additionally, the high electronegativity of fluorine atoms can alter the electronic properties and intermolecular forces within the polymer, contributing to a more stable structure.
Experimental Protocols: A Closer Look
To ensure a fair and accurate comparison of thermal stability, it is crucial to follow standardized experimental procedures for both synthesis and analysis.
Synthesis of Poly(phenylene vinylene) Derivatives
A common and versatile method for synthesizing both fluorinated and non-fluorinated PPV derivatives is the Gilch polymerization . This route involves the base-induced polymerization of a suitable α,α'-dihalo-p-xylene monomer.
General Gilch Polymerization Workflow:
Key Steps in Gilch Polymerization:
-
Monomer Preparation: The appropriate p-xylene monomer, either with or without fluorine substituents, is synthesized and purified.
-
Reaction Setup: The monomer is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: A strong base is added to initiate the polymerization reaction.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: The polymer is collected, washed to remove impurities and unreacted monomers, and dried under vacuum.
Thermogravimetric Analysis (TGA) Protocol
The thermal stability of the synthesized polymers is then evaluated using TGA. The following is a typical experimental protocol for analyzing conjugated polymers.
Standard TGA Experimental Parameters:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Size: 5-10 mg of the polymer sample.
-
Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min, is applied.[4]
-
Temperature Range: The analysis is usually conducted from room temperature to 800-1000 °C.
-
Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[4]
-
Data Analysis: The temperature at which 5% weight loss (Td5%) occurs is commonly used as a benchmark for comparing the thermal stability of different polymers.
Conclusion for Researchers and Drug Development Professionals
References
The Fluorination Effect: A Comparative Guide to the Enhanced Properties of Aromatic Polymers
For researchers, scientists, and drug development professionals, the precise tuning of material properties is paramount. Aromatic polymers, known for their inherent thermal stability and mechanical strength, can be further optimized through fluorination. The introduction of fluorine atoms into the polymer backbone dramatically alters key characteristics, opening new avenues for advanced applications. This guide provides an objective comparison of fluorinated aromatic polymers with their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine imparts a range of desirable properties, including enhanced thermal stability, improved solubility, lower dielectric constants, increased optical transparency, and tailored gas permeability. These modifications are critical for applications spanning from high-frequency electronics and advanced aerospace materials to specialized membranes and optical devices.
Quantitative Comparison of Polymer Properties
The following table summarizes the key performance differences between standard and fluorinated aromatic polymers, primarily focusing on polyimides as a representative class.
| Property | Non-Fluorinated Aromatic Polymer (e.g., Kapton) | Fluorinated Aromatic Polymer (e.g., Fluorinated Polyimides) | Percentage Change |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ~360-410 °C | 260 - 402 °C[1][2] | Variable |
| Thermal Decomposition Temp. (T5%) | ~500-550 °C | 500 - 612.3 °C[2][3] | Increase |
| Mechanical Properties | |||
| Tensile Strength | ~170 MPa | 75 - 326.7 MPa[3][4] | Variable |
| Elastic Modulus | ~3 GPa | 3.2 - 8.4 GPa[3][4] | Increase |
| Elongation at Break | ~70% | 5.5 - 26.26%[1][4] | Decrease |
| Electrical Properties | |||
| Dielectric Constant (1 MHz) | ~3.5[5] | 2.22 - 3.10[1][4] | Decrease |
| Optical Properties | |||
| Optical Transparency (at 500 nm) | Lower | >81.2%[3] | Increase |
| Cut-off Wavelength | Higher | 327 - 343 nm[5] | Decrease |
| Refractive Index (at 589.3 nm) | ~1.70 | 1.27 - 1.58 | Decrease |
| Other Properties | |||
| Water Absorption | 1.3 - 2.9%[6] | 0.42 - 0.82%[4] | Decrease |
| Solubility | Generally insoluble in organic solvents | Soluble in common organic solvents[5][7] | Increase |
| Gas Permeability (e.g., for CO2) | Lower | Higher | Increase |
Logical Relationships of Fluorination Effects
The introduction of fluorine into the aromatic polymer backbone initiates a cascade of structural and electronic changes that manifest in the observed property enhancements. The following diagram illustrates these cause-and-effect relationships.
Caption: Cause-and-effect of fluorination on aromatic polymer properties.
Experimental Protocols
The data presented in this guide are based on standard polymer characterization techniques. Detailed methodologies for key experiments are provided below.
Synthesis of Fluorinated Polyimides (Two-Step Method)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, a diamine monomer is dissolved in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). An equimolar amount of a fluorinated dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) is then added portion-wise with stirring. The reaction is continued at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a thermal imidization process, which involves heating in a stepwise manner, for example: 80 °C for 1 hour, 150 °C for 1 hour, 250 °C for 1 hour, and finally 300 °C for 30 minutes, to convert the poly(amic acid) to polyimide.[2]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymer is evaluated using a TGA instrument. A small sample (5-10 mg) is heated from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The temperature at which 5% weight loss occurs (T5%) is recorded as the decomposition temperature.[3]
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC. The polymer sample is heated, cooled, and then reheated at a specific rate (e.g., 10 °C/min). The Tg is determined from the midpoint of the transition in the second heating scan.[5]
Mechanical Testing
-
Tensile Properties: Polymer films are cut into dumbbell-shaped specimens according to ASTM D638 standard. The tensile strength, elastic modulus, and elongation at break are measured using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).[3]
Dielectric Analysis
-
Dielectric Constant and Loss: The dielectric properties are measured using a parallel plate capacitor method. A thin film of the polymer is sandwiched between two electrodes. The capacitance and dissipation factor are measured over a range of frequencies (e.g., 1 kHz to 1 MHz) using an LCR meter. The dielectric constant is calculated from the capacitance, electrode area, and film thickness.[5]
Optical Characterization
-
UV-Vis Spectroscopy: The optical transparency and cut-off wavelength are determined by recording the UV-Vis absorption spectrum of a thin polymer film using a spectrophotometer over a wavelength range of 200-800 nm.
-
Refractive Index Measurement: The refractive index of the polymer films is measured at a specific wavelength (e.g., 589.3 nm) using a prism coupler or an ellipsometer.
Gas Permeability Measurement
-
Constant-Volume/Variable-Pressure Method: The gas permeability of a polymer membrane is measured by mounting it in a permeation cell. The upstream side is exposed to a gas at a constant high pressure, while the pressure increase on the downstream side (initially evacuated) is monitored over time. The permeability coefficient is calculated from the steady-state permeation rate, membrane thickness, and the pressure difference across the membrane.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. revroum.lew.ro [revroum.lew.ro]
The Impact of Linker Fluorination on Gas Permeability in Metal-Organic Frameworks: A Comparative Guide
The strategic incorporation of fluorine atoms into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a compelling strategy for tuning their gas separation properties. This guide provides a comparative analysis of isostructural MOFs synthesized with and without fluorinated linkers, focusing on the well-documented MOF-801 series. By examining experimental data, we aim to elucidate the effects of fluorination on gas adsorption and selectivity, which are critical factors influencing gas permeability.
The introduction of fluorine, a highly electronegative atom, into the organic linkers of MOFs can significantly alter the physicochemical properties of the resulting framework. These modifications can lead to changes in pore size, surface chemistry, and framework stability, all of which play a crucial role in the selective passage of gas molecules. While direct comparative data on gas permeability is often scarce, a detailed look at gas adsorption behavior provides valuable insights into the potential separation performance of these materials.
Comparative Analysis of Gas Adsorption in MOF-801 Analogues
To illustrate the effect of linker fluorination, we compare the non-fluorinated MOF-801, which utilizes a fumaric acid linker, with its fluorinated counterparts, PF-MOF1 and PF-MOF2. These analogues were synthesized via a post-synthetic exchange (PSE) reaction where the fumarate linkers in MOF-801 were partially replaced with tetrafluorosuccinic acid (TFS) linkers.[1][2][3][4][5][6]
| Property | MOF-801 (Non-fluorinated) | PF-MOF1 (Fluorinated) | PF-MOF2 (Fluorinated) |
| BET Surface Area (m²/g) | 948[3] | 649[3] | 626[3] |
| CO₂ Uptake (cm³/g at 1 bar, 298 K) | ~50[2] | ~40[2] | ~38[2] |
| N₂ Uptake (cm³/g at 1 bar, 298 K) | ~5[2] | ~3[2] | ~2.5[2] |
| CO₂/N₂ IAST Selectivity | ~10[4] | ~30[4] | 41[1][4] |
| Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol) | ~20[4] | ~28[4] | 30[1][4] |
As the data indicates, fluorination of the MOF-801 framework leads to a decrease in the Brunauer-Emmett-Teller (BET) surface area and a corresponding reduction in the overall uptake of both CO₂ and N₂.[3] This is attributed to the larger size of the fluorine atoms compared to hydrogen, which reduces the accessible pore volume.[2][4] However, the fluorinated analogues exhibit a significantly higher CO₂/N₂ selectivity, as calculated by the Ideal Adsorbed Solution Theory (IAST).[1][4] This enhanced selectivity is a result of stronger interactions between CO₂ molecules and the fluorinated linkers, as evidenced by the higher isosteric heat of adsorption (Qst).[4]
Experimental Protocols
The following are detailed methodologies for the synthesis of the MOF-801 series and the subsequent gas adsorption measurements, based on the work by Venturi et al.[2][3]
Synthesis of MOF-801
-
Precursor Preparation: Zirconium(IV) chloride (ZrCl₄) and fumaric acid are used as the metal source and organic linker, respectively. Acetic acid is employed as a modulator to control the crystallinity of the resulting MOF.
-
Solvothermal Synthesis: The precursors are dissolved in a suitable solvent, typically N,N-dimethylformamide (DMF), and placed in a sealed reaction vessel.
-
Reaction Conditions: The vessel is heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).
-
Product Recovery and Activation: The resulting crystalline solid is recovered by centrifugation, washed with fresh solvent to remove unreacted precursors, and then activated by heating under vacuum to remove any solvent molecules occluded within the pores.
Synthesis of Fluorinated Analogues (PF-MOF1 and PF-MOF2) via Post-Synthetic Exchange (PSE)
-
Dispersion of MOF-801: A known amount of synthesized MOF-801 is dispersed in deionized water.
-
Addition of Fluorinated Linker: A specific molar ratio of tetrafluorosuccinic acid (H₂TFS) is added to the MOF-801 suspension. The ratio of H₂TFS to MOF-801 determines the degree of fluorination (e.g., 1:2 for PF-MOF1 and 1:6 for PF-MOF2).[2]
-
Exchange Reaction: The mixture is stirred at a controlled temperature (e.g., 60 °C) for a set duration (e.g., 4 hours) to facilitate the exchange of fumarate linkers with TFS linkers.[2]
-
Product Recovery and Washing: The resulting fluorinated MOFs are recovered by centrifugation and washed sequentially with ethanol, water, and acetone to remove any unreacted H₂TFS and other impurities.[2]
-
Drying: The final products are dried in an oven at 80 °C.[2]
Gas Adsorption Measurements
-
Sample Activation: Prior to analysis, the MOF samples are activated by heating under a high vacuum to ensure the pores are free of any guest molecules. A typical activation condition is heating at 120 °C overnight.
-
Isotherm Measurement: Gas adsorption isotherms for CO₂ and N₂ are measured at a constant temperature (e.g., 298 K) using a volumetric gas sorption analyzer.
-
Data Analysis: The amount of gas adsorbed is measured at various relative pressures. The BET theory is applied to the nitrogen adsorption isotherm to calculate the specific surface area. The CO₂ and N₂ uptake capacities are determined from their respective isotherms at a pressure of 1 bar. The IAST method is used to calculate the CO₂/N₂ selectivity from the single-component isotherms. The isosteric heat of adsorption is calculated from isotherms measured at multiple temperatures using the Clausius-Clapeyron equation.
The Link Between Fluorination and Gas Permeability
The observed trends in gas adsorption provide a strong indication of how fluorination impacts gas permeability. Permeability is a product of both solubility (adsorption) and diffusivity.
Caption: Impact of linker fluorination on MOF gas permeability.
The diagram above illustrates the logical relationships. Fluorination of the organic linker leads to two primary changes in the MOF's properties: a reduction in pore size and surface area due to the larger fluorine atoms, and an increase in the polarity of the framework.
The reduced pore size generally leads to a decrease in the overall gas adsorption capacity, as there is less available space for gas molecules to accumulate. Simultaneously, the increased polarity of the framework, owing to the electronegative fluorine atoms, can lead to stronger interactions with polarizable gas molecules like CO₂, resulting in enhanced adsorption selectivity for such gases over less polarizable ones like N₂.
The overall gas permeability is a complex interplay of these factors. While the reduced overall adsorption might suggest lower permeability, the significantly enhanced selectivity for a target gas can be a desirable outcome for separation applications. Furthermore, the altered pore dimensions and surface chemistry will also influence the diffusivity of gas molecules through the framework, which is the other key component of permeability. Therefore, while fluorination may lead to a trade-off between permeability and selectivity, it offers a powerful tool for fine-tuning the gas separation performance of MOFs for specific applications. Further research focusing on direct permeability measurements is crucial to fully elucidate these relationships.
References
- 1. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Hydrolytic Stability of Polymers Derived from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolytic stability of polymers synthesized from the monomer 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Due to the limited availability of direct experimental data on the hydrolytic stability of polymers derived specifically from this monomer, this guide infers their performance based on the known characteristics of analogous fluorinated polymers. For a comprehensive comparison, the expected hydrolytic stability is benchmarked against well-established high-performance polymers: Polyether Ether Ketone (PEEK) and Polycarbonate (PC).
The inclusion of fluorine atoms in a polymer backbone is known to significantly enhance its chemical and thermal stability. Polymers synthesized from this compound, such as poly(tetrafluoro-p-xylylene), are anticipated to exhibit exceptional resistance to hydrolytic degradation. This is attributed to the high electronegativity and bond strength of the carbon-fluorine bond, which shields the polymer backbone from attack by water molecules.
Comparative Hydrolytic Stability Data
The following table summarizes the hydrolytic stability of the polymers under discussion. It is important to note that the data for the fluorinated polymer is an expected performance based on the general properties of fluoropolymers, while the data for PEEK and Polycarbonate are based on reported experimental findings.
| Polymer Type | Monomer/Precursor | Hydrolytic Stability Performance | Key Observations |
| Fluorinated Poly(p-xylylene) (Expected) | This compound | Excellent | Expected to show negligible degradation under prolonged exposure to hot water and steam due to the protective nature of the fluorine atoms.[1] |
| Polyether Ether Ketone (PEEK) | 4,4'-difluorobenzophenone and hydroquinone | Excellent | Insoluble in common solvents and does not undergo hydrolysis. Can be used for thousands of hours in steam or high-pressure water without significant degradation.[1] Withstands numerous sterilization cycles.[1] |
| Polycarbonate (PC) | Bisphenol A and phosgene | Good to Moderate | Resistant to water at room temperature. However, it can be susceptible to hydrolysis in the presence of hot water or steam, especially in parts with residual stress, leading to surface roughening and stress cracking.[2] It is relatively stable in acidic conditions but can be hydrolyzed in alkaline conditions.[2] |
Experimental Protocols for Hydrolytic Stability Testing
A generalized experimental protocol for evaluating the hydrolytic stability of polymers, based on established standards such as ISO 10993-13, is outlined below. This protocol is designed to assess the degradation of polymeric materials in a simulated physiological environment.
Sample Preparation
-
Prepare standardized samples of the polymer material (e.g., films, tensile bars).
-
Thoroughly clean the samples to remove any surface contaminants.
-
Dry the samples to a constant weight in a vacuum oven at a temperature below the material's glass transition temperature.
-
Record the initial dry weight of each sample.
Hydrolytic Degradation Conditions
-
Immerse the prepared samples in a hydrolytic medium. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions.
-
Place the immersed samples in an incubator set to a specific temperature. For accelerated aging, temperatures such as 50°C, 70°C, or higher can be used. Real-time studies are typically conducted at 37°C.
-
At predetermined time intervals (e.g., 1, 4, 8, 12 weeks), remove a subset of samples from the hydrolytic medium.
Post-Degradation Analysis
-
Visual Inspection: Examine the samples for any visible changes, such as cracking, crazing, or discoloration.
-
Weight Change: Rinse the samples with deionized water, dry them to a constant weight, and record the final dry weight to determine the percentage of weight loss or gain.
-
Molecular Weight Analysis: Use techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine changes in the polymer's molecular weight and molecular weight distribution. A decrease in molecular weight indicates chain scission.
-
Mechanical Properties: Conduct tensile tests to measure changes in mechanical properties such as tensile strength, elongation at break, and Young's modulus.
-
Chemical Structure Analysis: Employ Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any changes in the chemical structure of the polymer, such as the formation of new functional groups resulting from hydrolysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the hydrolytic stability testing protocol.
References
A Comparative Guide to the Chemical Resistance of Fluorinated Aromatic Polymers
For researchers, scientists, and drug development professionals, selecting materials with the appropriate chemical resistance is paramount to ensuring the integrity and success of their work. Fluorinated aromatic polymers are a class of high-performance plastics renowned for their exceptional inertness to a wide range of chemical environments. This guide provides a comprehensive comparison of the chemical resistance of key fluorinated polymers, supported by available experimental data and standardized testing protocols.
Fluoropolymers, including Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy Alkane (PFA), Ethylene Tetrafluoroethylene (ETFE), Polyvinylidene Fluoride (PVDF), and Polychlorotrifluoroethylene (PCTFE), exhibit remarkable resistance to acids, bases, organic solvents, and oxidizing agents.[1][2][3] This resilience stems from the strong carbon-fluorine bond, one of the strongest in organic chemistry, which imparts exceptional stability to the polymer backbone.[4][5]
Comparative Chemical Resistance Data
The following tables summarize the chemical resistance of various fluorinated polymers to a selection of common chemicals. The data is compiled from various manufacturer technical datasheets and research publications. The resistance is often categorized qualitatively due to the general inertness of these materials. Where available, quantitative data on the percentage change in weight and mechanical properties after chemical exposure is provided.
Table 1: Chemical Resistance of Fluorinated Polymers to Common Acids
| Chemical (Concentration) | Polymer | Temperature (°C) | Duration | Weight Change (%) | Change in Tensile Strength (%) | Change in Elongation (%) | Visual Observation |
| Hydrochloric Acid (37%) | PTFE | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Hydrochloric Acid (37%) | FEP | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Hydrochloric Acid (37%) | PFA | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Hydrochloric Acid (37%) | PVDF | 23 | 30 days | < 0.5 | < -10 | < -10 | Slight discoloration |
| Nitric Acid (70%) | PTFE | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Nitric Acid (70%) | FEP | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Nitric Acid (70%) | PFA | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Nitric Acid (70%) | PVDF | 23 | 30 days | 1.0 - 2.0 | -15 to -25 | -20 to -30 | Yellowing, slight swelling |
| Sulfuric Acid (98%) | PTFE | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Sulfuric Acid (98%) | FEP | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Sulfuric Acid (98%) | PFA | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Sulfuric Acid (98%) | PVDF | 23 | 30 days | 0.5 - 1.5 | -10 to -20 | -15 to -25 | Darkening, slight swelling |
Table 2: Chemical Resistance of Fluorinated Polymers to Common Bases
| Chemical (Concentration) | Polymer | Temperature (°C) | Duration | Weight Change (%) | Change in Tensile Strength (%) | Change in Elongation (%) | Visual Observation |
| Sodium Hydroxide (50%) | PTFE | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Sodium Hydroxide (50%) | FEP | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Sodium Hydroxide (50%) | PFA | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Sodium Hydroxide (50%) | PVDF | 23 | 30 days | < 0.5 | < -5 | < -5 | No significant change |
| Ammonium Hydroxide (28%) | PTFE | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Ammonium Hydroxide (28%) | FEP | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Ammonium Hydroxide (28%) | PFA | 23 | 30 days | < 0.1 | Negligible | Negligible | No change |
| Ammonium Hydroxide (28%) | PVDF | 23 | 30 days | < 0.2 | Negligible | Negligible | No change |
Table 3: Chemical Resistance of Fluorinated Polymers to Common Organic Solvents
| Chemical | Polymer | Temperature (°C) | Duration | Weight Change (%) | Change in Tensile Strength (%) | Change in Elongation (%) | Visual Observation |
| Acetone | PTFE | 23 | 30 days | < 0.2 | Negligible | Negligible | No change |
| Acetone | FEP | 23 | 30 days | < 0.3 | Negligible | Negligible | No change |
| Acetone | PFA | 23 | 30 days | < 0.2 | Negligible | Negligible | No change |
| Acetone | PVDF | 23 | 30 days | 2.0 - 4.0 | -20 to -40 | -30 to -50 | Significant swelling |
| Toluene | PTFE | 23 | 30 days | < 0.5 | Negligible | Negligible | Slight swelling |
| Toluene | FEP | 23 | 30 days | < 0.8 | Negligible | Negligible | Slight swelling |
| Toluene | PFA | 23 | 30 days | < 0.6 | Negligible | Negligible | Slight swelling |
| Toluene | PVDF | 23 | 30 days | 1.0 - 2.0 | -10 to -20 | -15 to -25 | Swelling |
| Dichloromethane | PTFE | 23 | 30 days | < 1.0 | Negligible | Negligible | Swelling |
| Dichloromethane | FEP | 23 | 30 days | < 1.5 | < -5 | < -5 | Swelling |
| Dichloromethane | PFA | 23 | 30 days | < 1.2 | < -5 | < -5 | Swelling |
| Dichloromethane | PVDF | 23 | 30 days | > 5.0 | > -50 | > -50 | Severe swelling, softening |
Note: The quantitative data presented are approximate values gathered from various sources and should be used as a guideline. Actual performance can vary based on the specific grade of the polymer, exposure conditions, and the presence of mechanical stress.
Experimental Protocols
The chemical resistance of polymers is typically evaluated using standardized immersion testing methods. The most common standards are ASTM D543 and ISO 175.[6][7][8]
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard outlines procedures for the exposure of plastic specimens to various chemical reagents and the evaluation of the effects of this exposure.[6][7]
Key Steps:
-
Specimen Preparation: Standard test specimens (e.g., tensile bars, disks) are prepared from the polymer to be tested. Their initial weight, dimensions, and mechanical properties (such as tensile strength and elongation at break) are measured and recorded.
-
Immersion: The specimens are fully immersed in the chemical reagent in a sealed container to prevent evaporation.
-
Exposure Conditions: The immersion is carried out for a specified duration (e.g., 24 hours, 7 days, 30 days) and at a controlled temperature (e.g., 23°C, 50°C).[6]
-
Post-Exposure Evaluation: After the exposure period, the specimens are removed, cleaned, and dried. Their final weight, dimensions, and mechanical properties are measured.[8]
-
Analysis: The percentage change in weight, dimensions, and mechanical properties are calculated to quantify the effect of the chemical agent on the polymer. Visual observations for any changes in appearance, such as discoloration, swelling, cracking, or crazing, are also recorded.[6]
ISO 175: Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals
Similar to ASTM D543, ISO 175 specifies methods for exposing plastic test specimens to liquid chemicals and determining the changes in their properties.
Key Aspects:
-
The standard provides a list of standard test liquids and recommended test temperatures.
-
It details the procedures for determining changes in mass, dimensions, and other physical properties.
-
The standard emphasizes the importance of using specimens with a known surface area to volume ratio for accurate absorption measurements.
Visualizing the Relationship: Fluorine Content and Chemical Resistance
The exceptional chemical resistance of fluoropolymers is directly related to the degree of fluorination in their molecular structure. A higher fluorine content generally leads to greater chemical inertness.
Caption: Relationship between fluorine content and chemical resistance.
Conclusion
Fluorinated aromatic polymers offer a spectrum of chemical resistance, with fully fluorinated polymers like PTFE, PFA, and FEP providing the highest level of inertness across the broadest range of chemicals.[9][10] Partially fluorinated polymers such as PVDF, while still possessing excellent chemical resistance, can be more susceptible to certain organic solvents and strong oxidizing acids.[11] The choice of a specific fluoropolymer should be based on a thorough evaluation of the chemical environment, operating temperature, mechanical stresses, and cost considerations for the intended application. The experimental data and protocols outlined in this guide provide a foundation for making informed material selection decisions. It is always recommended to conduct specific testing under end-use conditions to ensure optimal performance and safety.
References
- 1. Chemical resistance | Polyfluor [polyfluor.nl]
- 2. fluorostore.com [fluorostore.com]
- 3. coleparmer.com [coleparmer.com]
- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. matestlabs.com [matestlabs.com]
- 7. infinitalab.com [infinitalab.com]
- 8. Chemical Compatibility ASTM D543 [intertek.com]
- 9. bladenptfe.com [bladenptfe.com]
- 10. pengrowthplastics.com [pengrowthplastics.com]
- 11. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
A Comparative Analysis of Metal-Organic Frameworks Derived from Different Fluorinated Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful tool for tuning their physicochemical properties and enhancing their performance in a variety of applications, including gas storage and separation, catalysis, and drug delivery. The unique properties of fluorine, such as its high electronegativity and the stability of the C-F bond, can impart increased hydrophobicity, thermal and chemical stability, and modified pore environments within the MOF structure.[1][2] This guide provides a comparative analysis of MOFs synthesized from different fluorinated linkers, presenting key performance data, detailed experimental protocols, and visualizations to aid in the selection and design of these advanced materials.
Data Presentation: A Comparative Overview of Fluorinated MOFs
The following table summarizes key quantitative data for a selection of MOFs synthesized from various fluorinated linkers. This data has been compiled from multiple research articles to provide a comparative perspective on how the choice of fluorinated linker influences crucial properties such as surface area, pore volume, thermal stability, and CO2 adsorption capacity.
| MOF Name | Fluorinated Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | CO₂ Adsorption Capacity (mmol/g) at 298 K, 1 bar | Reference |
| F-MOF-1 | 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba) | Cu | - | - | High | - | [3] |
| F-MOF-2 | 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba) | Cu | - | - | High | - | [3] |
| F-MOF-3 | 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba) | Cu | - | - | High | - | [3] |
| F-MOF-4 | 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba) | Cu | - | - | High | - | [3] |
| F-MOF-5 | 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba) | Cu | - | - | High | - | [3] |
| RE-TTA-pcu | 2,5-bis(trifluoromethyl)terephthalic acid (TTA) | Y, Gd, Eu | No uptake | - | up to 300 | - | [4] |
| RE-TTA-fcu | 2,5-bis(trifluoromethyl)terephthalic acid (TTA) | Y, Gd, Eu | 58 (for Gd-TTA-fcu) | - | up to 325 | - | [4] |
| xF-MAC-3 series | Fluorinated carboxylate ligands | Zn | - | - | - | - | |
| UoC-9(Ca/Sr) | 1,3,5-trifluoro-2,4,6-tris(4-carboxy-phenyl)benzene (H3-3F-BTB) | Ca, Sr | - | - | - | - | [5] |
| MOF-801 analogue (PF-MOF2) | Tetrafluorosuccinate (TFS) | Zr | 626 | - | >380 | Higher selectivity than non-fluorinated analogue | [1] |
| UiO-67-F8 | Perfluorinated biphenyl-4,4-dicarboxylate | Zr | 1629 | - | Lower than non-fluorinated analogue | - | [1] |
| MIL-53(Al) (fluorinated) | Tetrafluoroterephthalic acid and 1,4-dicarboxybenzene | Al | - | Increased | - | Toluene uptake: 254.85 mg/g | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of fluorinated MOFs are crucial for reproducibility and further development. Below are representative experimental protocols for the synthesis of selected MOFs from the comparison table.
Synthesis of RE-TTA-fcu MOFs[4]
-
Preparation of the reaction mixture: Dissolve Eu(III) acetate hydrate (34.2 mg, 0.104 mmol) and 2,5-bis(trifluoromethyl)terephthalic acid (TTA) (18 mg, 0.0596 mmol) in 11 mL of N,N-dimethylformamide (DMF).
-
Addition of modulator: Add 2-fluorobenzoic acid (240 mg, 1.71 mmol) to the reaction mixture.
-
Acidification: Add 0.10 mL of concentrated nitric acid to the solution.
-
Solvothermal reaction: Heat the mixture in a 20 mL glass vial at 120 °C for 24 hours.
-
Product isolation: Wash the resulting crystals with 5 mL of DMF three times.
-
Drying: Dry the solid product in an oven at 80 °C overnight.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the frameworks.
-
N₂ Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore volume of the porous materials.[7]
-
Gas Adsorption Measurements: To assess the capacity and selectivity of the MOFs for specific gases like CO₂.
-
Contact Angle Measurements: To evaluate the hydrophobicity of the MOF surfaces.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the constituent elements.
Mandatory Visualization
The following diagrams illustrate the conceptual relationships and workflows relevant to the comparative analysis of MOFs from different fluorinated linkers.
Caption: General workflow for the synthesis of fluorinated MOFs.
References
- 1. Metal–Organic Framework‐Based Stimuli‐Responsive Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uptake and Intracellular Fate of Fluorophore Labeled Metal–Organic-Framework (MOF) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the Endocytosis Mechanism of Zr-Based Metal–Organic Frameworks through Linker Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of MOFs in pH-dependent drug delivery systems: progress in the last decade - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Polymers from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel polymers is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the structure of polymers synthesized from 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene, with a primary focus on the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
This document details the experimental protocols and presents a comparative analysis of quantitative data obtained from ¹⁹F NMR and alternative characterization methods, including Fourier-Transform Infrared (FTIR) Spectroscopy, Gel Permeation Chromatography (GPC), and Thermal Analysis (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA).
Synthesis of Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene)
The polymer of interest, poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (PTFPV), can be synthesized from this compound via several routes. Two prominent methods are the bromine precursor route and the Stille cross-coupling reaction.[1][2]
Experimental Workflow: Synthesis via Bromine Precursor Route
Structural Validation by ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for the structural elucidation of fluorinated polymers. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals. The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, providing detailed information about the polymer's microstructure.
Expected ¹⁹F NMR Spectral Features:
For a polymer derived from this compound, the ¹⁹F NMR spectrum is expected to show signals corresponding to the fluorine atoms on the aromatic ring. Due to the symmetry of the repeating unit, a single, potentially broadened signal or a narrow range of signals is anticipated for the aromatic fluorines. The exact chemical shift will be influenced by the polymer chain's conformation and the nature of the linkages.
| Parameter | Expected Observation for Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) |
| Chemical Shift (δ) | Aromatic region, specific ppm value dependent on solvent and polymer conformation. |
| Multiplicity | Singlet or complex multiplet depending on through-space coupling and polymer tacticity. |
| Integration | Proportional to the number of fluorine atoms in the repeating unit. |
Experimental Protocol: Solution ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., -50 to -200 ppm) should be initially used to locate the signals.
-
Relaxation Delay: A delay of 2-5 seconds is generally adequate.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Referencing: Use an internal or external reference standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).
Comparison with Alternative Characterization Techniques
While ¹⁹F NMR is invaluable for detailed structural information, a comprehensive validation requires a multi-technique approach. The following table compares the information obtained from ¹⁹F NMR with that from other common polymer characterization techniques.
| Technique | Information Provided | Advantages for Fluoropolymers | Limitations |
| ¹⁹F NMR | Detailed microstructure, tacticity, end-group analysis, detection of defects. | High sensitivity, large chemical shift dispersion, no background signal. | Can be insensitive to high molecular weight polymers, requires soluble samples for high resolution. |
| FTIR Spectroscopy | Presence of functional groups, confirmation of polymerization. | Characteristic strong C-F stretching vibrations. | Provides limited information on microstructure and molecular weight. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mn, Mw), polydispersity index (PDI). | Essential for determining polymer size and uniformity. | Requires soluble polymers and suitable calibration standards. |
| Thermal Analysis (DSC/TGA) | Glass transition temperature (Tg), melting point (Tm), decomposition temperature (Td). | Provides information on thermal stability imparted by fluorine atoms. | Does not provide direct structural information. |
Logical Workflow for Polymer Characterization
Detailed Experimental Data and Protocols for Alternative Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique to confirm the successful polymerization by identifying characteristic vibrational modes of the polymer structure.
Expected FTIR Spectral Features:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1600-1450 | Aromatic C=C stretching |
| ~1250-1000 | Strong C-F stretching |
| ~970 | Trans-vinylene C-H out-of-plane bending |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the dry polymer powder is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight and molecular weight distribution of a polymer.
Expected GPC Results:
The molecular weight of PTFPV will depend on the polymerization conditions. A successful polymerization should yield a polymer with a defined molecular weight distribution.
| Parameter | Typical Value Range |
| Number-Average Molecular Weight (Mn) | 10³ - 10⁵ g/mol |
| Weight-Average Molecular Weight (Mw) | 10³ - 10⁶ g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.5 - 3.0 |
Experimental Protocol: GPC
-
Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., THF, chloroform) at a concentration of 1-2 mg/mL. The solution should be filtered through a 0.2 or 0.45 µm filter before injection.
-
Instrumentation: A GPC system equipped with a refractive index (RI) or UV detector and a set of columns appropriate for the expected molecular weight range.
-
Analysis Conditions:
-
Mobile Phase: THF is a common solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Room temperature or slightly elevated (e.g., 35-40 °C).
-
-
Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or PMMA).
Thermal Analysis (DSC and TGA)
DSC and TGA provide crucial information about the thermal properties and stability of the polymer.
Expected Thermal Properties:
The high fluorine content in PTFPV is expected to impart significant thermal stability.
| Technique | Parameter | Expected Value |
| DSC | Glass Transition Temperature (T_g) | Expected to be relatively high due to the rigid backbone. |
| TGA | Decomposition Temperature (T_d) | Expected to be high, indicating good thermal stability. |
Experimental Protocol: DSC and TGA
-
DSC:
-
A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
A heat-cool-heat cycle is often used to erase the thermal history of the sample. The T_g is typically determined from the second heating scan.
-
-
TGA:
-
A small amount of the polymer (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).
-
The weight loss as a function of temperature is recorded. The T_d is often reported as the temperature at which 5% weight loss occurs.
-
Conclusion
The validation of the polymer structure derived from this compound is most effectively achieved through a combination of analytical techniques. ¹⁹F NMR stands out as a uniquely powerful tool for elucidating the detailed microstructure of this fluorinated polymer. When combined with data from FTIR, GPC, and thermal analysis, a comprehensive and robust characterization of the polymer's structure, molecular weight, and thermal properties can be achieved, providing the necessary confidence for its application in research and development.
References
Navigating the Crystallographic Landscape of Metal-Organic Frameworks: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural elucidation of Metal-Organic Frameworks (MOFs) is paramount for understanding their properties and potential applications. Single crystal X-ray diffraction (XRD) stands as the definitive technique for this purpose. This guide provides a comparative analysis of MOFs synthesized with benchmark linkers, offering insights into the crystallographic data and experimental protocols that underpin this critical characterization method. While the specific linker 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is not widely represented in published single crystal XRD studies of MOFs, this guide leverages data from foundational and functionally relevant linkers to illustrate the comparative principles of MOF analysis.
Introduction to MOF Crystallography and Linker Influence
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, referred to as linkers. The choice of linker is a critical determinant of the resulting MOF's topology, porosity, and functional properties. Single crystal XRD analysis provides the atomic-level resolution necessary to determine the precise connectivity of the framework, bond lengths, bond angles, and the dimensions of pores and channels.
This guide focuses on a comparative analysis of MOFs synthesized from two well-established linkers: terephthalic acid (H₂BDC) and 2,5-dihydroxyterephthalic acid (H₄DOBDC). These have been chosen to provide a baseline for a standard, non-functionalized aromatic linker (H₂BDC), as seen in the iconic MOF-5, and a functionalized analogue (H₄DOBDC) that forms the basis for the highly studied MOF-74 series. The data presented herein serves as a valuable reference for researchers designing new MOFs, including those exploring novel fluorinated linkers.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters obtained from single crystal XRD analysis of MOFs synthesized with terephthalic acid and 2,5-dihydroxyterephthalic acid. These parameters are crucial for understanding the structural integrity and potential functionality of the MOFs.
| Parameter | MOF-5 (with Terephthalic Acid) | Ni-MOF-74 (with 2,5-dihydroxyterephthalic acid) |
| Chemical Formula | Zn₄O(C₈H₄O₄)₃ | Ni₂(C₈H₂O₆) |
| Crystal System | Cubic | Trigonal |
| Space Group | Fm-3m | R-3 |
| Unit Cell Lengths (Å) | a = 25.89, b = 25.89, c = 25.89 | a = 25.9, b = 25.9, c = 6.8 |
| Unit Cell Angles (°) | α = 90, β = 90, γ = 90 | α = 90, β = 90, γ = 120 |
| Unit Cell Volume (ų) | 17370 | 15880 |
| Metal Coordination | Tetrahedral Zn₄O cluster | Octahedral Ni |
| Porosity (Solvent Accessible Volume) | ~60% | ~50% |
| Reference | [1] | [2][3] |
Experimental Protocols
A generalized protocol for the synthesis and single crystal XRD analysis of MOFs is provided below. It is important to note that specific conditions such as solvent, temperature, and reaction time will vary depending on the specific metal and linker used.
MOF Synthesis (Solvothermal Method)
-
Reagent Preparation: The metal salt and the organic linker are dissolved in a suitable solvent or a mixture of solvents (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol).
-
Reaction Mixture: The solutions containing the metal salt and the linker are combined in a reaction vessel, often a Teflon-lined stainless steel autoclave.
-
Heating: The sealed autoclave is placed in an oven and heated to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.
-
Cooling and Crystal Growth: The autoclave is allowed to cool slowly to room temperature, during which single crystals of the MOF form.
-
Isolation and Washing: The resulting crystals are isolated by filtration and washed with a fresh solvent to remove any unreacted starting materials.
Single Crystal X-ray Diffraction Analysis
-
Crystal Selection: A suitable single crystal of the MOF is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to obtain the best possible fit to the experimental data.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and single crystal XRD analysis of a MOF.
Caption: Workflow for MOF Synthesis and Single Crystal XRD Analysis.
Conclusion
The structural characterization of MOFs through single crystal XRD is a cornerstone of MOF research. While direct crystallographic data for MOFs synthesized with this compound remains to be extensively reported, the comparative data and standardized protocols presented for well-established linkers provide a robust framework for researchers. This guide serves as a foundational resource for understanding the critical data points derived from single crystal XRD and for implementing the experimental workflows necessary to elucidate the structures of novel MOF materials, ultimately accelerating their development for a wide range of scientific and industrial applications.
References
Safety Operating Guide
Proper Disposal of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety Protocols
Before handling this compound for disposal, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]
-
Ventilation: Handle the chemical only in a well-ventilated area or outdoors to avoid inhalation of dust or vapors.[1][2]
-
Avoid Inhalation: Take precautions to avoid breathing in dust from the compound.[2]
-
Handling: Do not eat, drink, or smoke when handling this product.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2]
**Disposal Operational Plan
The disposal of this compound must be conducted through an approved waste disposal plant.[2][3] Adherence to local, regional, and national regulations is mandatory.[1][4]
Step 1: Waste Identification and Classification
-
Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[4]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Step 2: Packaging and Labeling
-
Place the waste material in a suitable, closed container for disposal.[3]
-
Ensure the container is clearly and accurately labeled with the chemical name and any associated hazard warnings.
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
Step 4: Internal Record Keeping
-
Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company.
Emergency Procedures: Accidental Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2]
-
Containment: Prevent the spill from entering drains or waterways.[2]
-
Clean-up:
-
Decontamination: Clean the affected area thoroughly.
-
Personal Safety: If skin or eye contact occurs, rinse the affected area with plenty of water.[1] If skin irritation persists, seek medical advice.[1][2] For eye contact, continue rinsing for several minutes and seek medical attention.[1] If inhaled, move to fresh air; if breathing is difficult, seek medical help.[1] If swallowed, rinse the mouth and get medical help.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 131803-37-7 | [1] |
| Molecular Formula | C8H4Cl2F4 | [1] |
| GHS Hazard Statements | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][5] H315: Causes skin irritation.[2][5] H319: Causes serious eye irritation.[2][5] H335: May cause respiratory irritation.[2] | PubChem, Sigma-Aldrich |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
This compound is a halogenated aromatic compound that presents significant health risks. Acute exposure through oral, dermal, or inhalation routes is harmful. It is known to cause skin and serious eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (Viton® or laminate recommended for halogenated aromatic compounds), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns.[3] Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[2][4] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound. The following experimental workflow outlines the required procedures from preparation to disposal.
Experimental Protocol
Preparation:
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[3]
-
Don Appropriate PPE: Wear the specified eye, face, and skin protection as detailed in the PPE table.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[3]
Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as glass pipettes or spatulas, to minimize the risk of spills and dust generation.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[3]
Disposal Plan
The proper disposal of this compound and associated waste is critical to prevent environmental contamination. This compound must be treated as hazardous waste.[3]
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Waste | Designated, sealed, and clearly labeled container for halogenated organic solids. | "Hazardous Waste," "Halogenated Organic Solid," and the full chemical name: "this compound." |
| Liquid Waste (Rinsate) | Designated, sealed, and clearly labeled container for halogenated organic liquids. | "Hazardous Waste," "Halogenated Organic Liquid," and list of contents (e.g., "Acetone rinsate from this compound"). |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. | "Hazardous Waste - Contaminated PPE." |
Disposal Procedure
-
Decontaminate Glassware and Surfaces: Rinse all contaminated glassware and decontaminate surfaces with a suitable solvent (e.g., acetone) within the fume hood. Collect all rinsate as hazardous waste.[3]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[3][5] Use designated and properly labeled waste containers.
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure waste containers are tightly sealed and stored in a designated satellite accumulation area.[3] Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[3]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂F₄ |
| Molecular Weight | 247.02 g/mol |
| Melting Point | 77 °C |
| Boiling Point | 223.0±35.0 °C (Predicted) |
| Density | 1.527±0.06 g/cm³ (Predicted) |
| Data sourced from ChemicalBook[1] |
By adhering to these rigorous safety and handling protocols, researchers can significantly minimize the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
